molecular formula C11H17N3O5 B15597620 5-Ethyl cytidine

5-Ethyl cytidine

Katalognummer: B15597620
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: UEHXEKJKNOHULW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Ethyl cytidine is a useful research compound. Its molecular formula is C11H17N3O5 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXEKJKNOHULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Ethyl Cytidine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl Cytidine (B196190), more accurately known as 5-Ethynyl Cytidine (5-EC), is a modified nucleoside analog of cytidine that has emerged as a powerful tool in molecular biology and drug discovery. Its unique chemical structure, featuring an ethynyl (B1212043) group at the 5-position of the pyrimidine (B1678525) ring, allows for its use in bioorthogonal chemistry, specifically for the labeling and detection of newly synthesized RNA. This technical guide provides a comprehensive overview of 5-EC, including its chemical properties, mechanism of action, experimental protocols, and applications in research and drug development.

Chemical and Physical Properties

5-Ethynyl Cytidine is a white to off-white solid with the molecular formula C₁₁H₁₃N₃O₅ and a molecular weight of 267.24 g/mol .[1][2] It is soluble in DMSO.[1][2] The key structural feature of 5-EC is the terminal alkyne (ethynyl) group, which is the basis for its utility in click chemistry reactions.

PropertyValueReference
Molecular Formula C₁₁H₁₃N₃O₅[1][2]
Molecular Weight 267.24 g/mol [1][2]
CAS Number 65223-78-1[1][2]
Appearance White to off-white solid[1][2]
Purity ≥ 99% (HPLC)[1][2]
Solubility DMSO[1][2]
Spectroscopic Properties λmax 294 nm, ε 8.5 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[1][2]

Mechanism of Action and Biological Function

5-EC is a cell-permeable molecule that acts as a substrate for cellular RNA polymerases.[3][4] Once inside the cell, it is converted to its triphosphate form and incorporated into newly transcribed RNA in place of the natural nucleoside, cytidine. The ethynyl group, being a small and biologically inert modification, does not significantly interfere with the transcription process.

The primary function of 5-EC is to serve as a chemical reporter for nascent RNA. The incorporated ethynyl group acts as a "handle" for subsequent detection via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[3][4] This reaction allows for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes or biotin, to the newly synthesized RNA. This enables the visualization, isolation, and quantification of nascent transcripts.

It is important to distinguish 5-Ethynyl Cytidine (5-EC), a ribonucleoside analog for RNA labeling, from its deoxyribonucleoside counterpart, 5-Ethynyl-2'-deoxycytidine (EdC), which is used for labeling newly synthesized DNA. Studies on EdC have revealed that it can be deaminated in cells to 5-Ethynyl-2'-deoxyuridine (EdU), which is then incorporated into DNA. The cytotoxicity of EdC is primarily attributed to the incorporated EdU. While 5-EC is reported to be efficiently incorporated into RNA, it is not incorporated into DNA.[4] The metabolism of 5-EC is reported to be much faster than that of the similar RNA labeling agent, 5-ethynyluridine (B57126) (EU).[4]

dot

Experimental_Workflow cluster_labeling RNA Labeling cluster_detection Click Chemistry Detection start Start: Cells in Culture add_5EC Add 5-EC to Culture Medium start->add_5EC incubate Incubate (e.g., 1-4 hours) add_5EC->incubate wash1 Wash with PBS incubate->wash1 fix Fix Cells (e.g., 4% PFA) wash1->fix permeabilize Permeabilize Cells (e.g., 0.25% Triton X-100) fix->permeabilize wash2 Wash with PBS permeabilize->wash2 add_click_cocktail Add Click Reaction Cocktail (Fluorescent Azide, CuSO4, Sodium Ascorbate) wash2->add_click_cocktail incubate_click Incubate in Dark (30-60 min) add_click_cocktail->incubate_click wash3 Wash Extensively incubate_click->wash3 counterstain Counterstain & Mount (optional, e.g., DAPI) wash3->counterstain analyze Analyze (e.g., Fluorescence Microscopy) counterstain->analyze Drug_Development_Context Drug_Candidate Therapeutic Drug Candidate Cancer_Cells Cancer Cells Drug_Candidate->Cancer_Cells Treatment RNA_Synthesis_Rate RNA Synthesis Rate Cancer_Cells->RNA_Synthesis_Rate Exhibits 5-EC_Labeling 5-EC Labeling Assay RNA_Synthesis_Rate->5-EC_Labeling Measured by Effect_on_RNA_Metabolism Assessment of Effect on RNA Metabolism 5-EC_Labeling->Effect_on_RNA_Metabolism Provides data for

References

An In-depth Technical Guide to the Synthesis of 5-Ethylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic pathway for 5-Ethylcytidine, a modified nucleoside of interest in biomedical research and drug development. The synthesis is presented as a multi-step process, starting from readily available precursors and involving key chemical transformations. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its application in a laboratory setting.

Introduction

5-Ethylcytidine is a derivative of the naturally occurring nucleoside cytidine (B196190), featuring an ethyl group at the C5 position of the pyrimidine (B1678525) ring. Modifications at this position are known to influence the biological activity of nucleosides, making 5-Ethylcytidine a valuable molecule for investigating RNA structure and function, as well as for the development of novel therapeutic agents. This document outlines a logical and practical synthetic route to obtain this compound.

Overall Synthetic Strategy

The synthesis of 5-Ethylcytidine can be conceptually divided into three main stages:

  • Synthesis of the 5-Ethyluracil (B24673) base: This involves the formation of the key ethyl-substituted pyrimidine ring.

  • Glycosylation: The attachment of a protected ribose sugar to the 5-ethyluracil base to form 5-ethyluridine (B1619342).

  • Conversion to 5-Ethylcytidine: Amination of the uracil (B121893) ring of 5-ethyluridine to yield the final cytidine analogue.

A schematic representation of this overall workflow is provided below.

G cluster_0 Stage 1: 5-Ethyluracil Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Conversion to Cytidine A 5-Acetyluracil (B1215520) B 5-Ethynyluracil A->B Multi-step conversion C 5-Ethyluracil B->C Catalytic Hydrogenation E Protected 5-Ethyluridine C->E Glycosylation D Protected Ribose D->E F Activated 5-Ethyluridine E->F Activation G Protected 5-Ethylcytidine F->G Amination H 5-Ethylcytidine G->H Deprotection

Figure 1: Overall synthetic workflow for 5-Ethylcytidine.

Experimental Protocols

Stage 1: Synthesis of 5-Ethyluracil

3.1.1. Synthesis of 5-Ethynyluracil from 5-Acetyluracil

This procedure is adapted from the method described by Barr et al. for the synthesis of 5-ethynyluracil.[1][2][3]

  • Step 1: Synthesis of 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672):

    • To a suspension of 5-acetyluracil (1 equivalent) in phosphorus oxychloride (10 equivalents), add N,N-diethylaniline (1.2 equivalents) dropwise at 0 °C.

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Extract the aqueous mixture with chloroform.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine.

  • Step 2: Synthesis of 5-Ethynyluracil:

    • Dissolve the crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine in a mixture of dioxane and water.

    • Add a solution of potassium hydroxide (B78521) (5 equivalents) in water dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Neutralize the reaction with hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 5-ethynyluracil.

3.1.2. Catalytic Hydrogenation of 5-Ethynyluracil to 5-Ethyluracil

This is a standard procedure for the reduction of an alkyne to an alkane.

  • Suspend 5-ethynyluracil (1 equivalent) in ethanol (B145695) in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 5-ethyluracil.

Stage 2: Glycosylation of 5-Ethyluracil to 5-Ethyluridine

This procedure is a general method for the glycosylation of a nucleobase.

  • Step 1: Silylation of 5-Ethyluracil:

    • Suspend 5-ethyluracil (1 equivalent) in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and stir the mixture at reflux under an inert atmosphere until the solution becomes clear.

    • Cool the solution to room temperature.

  • Step 2: Glycosylation:

    • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile.

    • Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 equivalents) to the silylated 5-ethyluracil solution at 0 °C.

    • Add the protected ribose solution dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel chromatography to obtain protected 5-ethyluridine.

Stage 3: Conversion of 5-Ethyluridine to 5-Ethylcytidine

This stage involves the amination of the uridine (B1682114) derivative.

  • Step 1: Activation of the 4-position of Protected 5-Ethyluridine:

    • Dissolve the protected 5-ethyluridine (1 equivalent) in anhydrous acetonitrile.

    • Add 1,2,4-triazole (B32235) (4 equivalents) and phosphorus oxychloride (2 equivalents) at 0 °C.

    • Add triethylamine (B128534) (5 equivalents) dropwise and stir the reaction at room temperature for 6 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-triazolyl intermediate.

  • Step 2: Amination:

    • Dissolve the crude activated 5-ethyluridine in a 1:1 mixture of dioxane and concentrated aqueous ammonia (B1221849).

    • Stir the mixture in a sealed vessel at 60 °C for 12 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain protected 5-ethylcytidine.

  • Step 3: Deprotection:

    • Dissolve the protected 5-ethylcytidine in a saturated solution of ammonia in methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by reverse-phase HPLC to obtain 5-ethylcytidine.

Data Presentation

The following table summarizes the expected yields and key characterization data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
5-EthynyluracilC₆H₄N₂O₂136.1170-80
5-EthyluracilC₆H₈N₂O₂140.14>95
Protected 5-EthyluridineC₃₂H₃₀N₂O₉598.6060-70
Protected 5-EthylcytidineC₃₂H₃₁N₃O₈599.6150-60
5-EthylcytidineC₁₁H₁₇N₃O₅271.2780-90 (deprotection)

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and dependencies of the key steps in the synthesis of 5-Ethylcytidine.

G Start Starting Materials (5-Acetyluracil, Protected Ribose) Step1 Synthesis of 5-Ethynyluracil Start->Step1 Step3 Glycosylation Start->Step3 Step2 Hydrogenation to 5-Ethyluracil Step1->Step2 Step2->Step3 Step4 Activation of Uracil Ring Step3->Step4 Step5 Amination Step4->Step5 Step6 Deprotection Step5->Step6 End Final Product (5-Ethylcytidine) Step6->End

Figure 2: Logical flow of the 5-Ethylcytidine synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 5-Ethylcytidine. By following the outlined protocols, researchers can reliably produce this valuable compound for their studies. The provided diagrams and data tables serve as quick references to aid in the planning and execution of this synthetic route. The successful synthesis of 5-Ethylcytidine will enable further exploration of its biological roles and potential therapeutic applications.

References

An In-Depth Technical Guide to 5-Ethylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and nucleic acid research, understanding the properties and applications of modified nucleosides is paramount. 5-Ethylcytidine, a synthetic analog of the natural ribonucleoside cytidine (B196190), presents a valuable tool for investigating RNA structure, function, and metabolism. This technical guide provides a comprehensive overview of 5-Ethylcytidine, including its chemical properties, synthesis, and incorporation into RNA for various research applications.

Core Properties of 5-Ethylcytidine

Table 1: Physicochemical and Structural Data of 5-Ethylcytidine and Related Analogs

Property5-Ethylcytidine5-Methylcytidine (B43896)5-Ethynylcytidine
Chemical Formula C₁₁H₁₇N₃O₅ (inferred)C₁₀H₁₅N₃O₅[1]C₁₁H₁₃N₃O₅
Molecular Weight 271.27 g/mol (inferred)257.24 g/mol [1]267.24 g/mol
CAS Number Not available2140-61-6[1]65223-78-1
Form Solid (predicted)Solid[2]Solid
Solubility DMSO (predicted)Water, acid, alkali, organic solvents[3]DMSO

Synthesis and Incorporation into RNA

The utility of 5-Ethylcytidine in molecular biology applications hinges on its successful synthesis and incorporation into RNA transcripts. This is typically achieved through the chemical synthesis of the 5-Ethylcytidine triphosphate (5-eCTP), which can then be used as a substrate for in vitro transcription.

Experimental Protocols

1. Chemical Synthesis of 5-Ethylcytidine Nucleoside (Adapted from similar modifications)

The synthesis of the 5-Ethylcytidine nucleoside is a prerequisite for the preparation of its triphosphate form. While a specific protocol for 5-Ethylcytidine is not widely published, the following is an adapted methodology based on the synthesis of similar 5-substituted cytidines.

  • Starting Material: Cytidine

  • Protection: The hydroxyl groups of the ribose sugar are first protected, for example, as acetonide.

  • Functionalization at C5: An assisted Baylis-Hillman-type reaction with formaldehyde (B43269) can introduce a hydroxymethylene group at the C5 position.

  • Modification: The hydroxymethylene group can then be converted to an ethyl group through a series of organic reactions, such as tosylation followed by reduction or reaction with an organometallic reagent.

  • Deprotection: Finally, the protecting groups on the ribose are removed to yield 5-Ethylcytidine.

2. Synthesis of 5-Ethylcytidine-5'-Triphosphate (5-eCTP) (Adapted Ludwig-Eckstein Method)

The triphosphorylation of the synthesized 5-Ethylcytidine nucleoside is a critical step for its use in enzymatic RNA synthesis. The Ludwig-Eckstein method is a common and effective approach.

  • Activation: The 5'-hydroxyl group of the protected 5-Ethylcytidine nucleoside is activated, often by conversion to a phosphoramidite.

  • Coupling: The activated nucleoside is then coupled with pyrophosphate.

  • Oxidation: The resulting phosphite (B83602) is oxidized to a phosphate.

  • Deprotection and Purification: All protecting groups are removed, and the final 5-eCTP product is purified using chromatographic techniques such as anion-exchange and reverse-phase HPLC.

3. In Vitro Transcription for Incorporation of 5-Ethylcytidine into RNA

Once 5-eCTP is synthesized and purified, it can be used as a substrate for in vitro transcription reactions to generate RNA transcripts containing 5-Ethylcytidine. T7 RNA polymerase is known to be tolerant of modifications at the 5-position of pyrimidines.

  • Reaction Components:

    • Linearized DNA template containing a T7 promoter

    • T7 RNA Polymerase

    • Ribonucleoside triphosphates (ATP, GTP, UTP, and 5-eCTP)

    • Transcription buffer

    • RNase inhibitor

  • Procedure:

    • Assemble the transcription reaction by combining the buffer, NTPs (with 5-eCTP completely or partially replacing CTP), DNA template, and RNase inhibitor.

    • Initiate the reaction by adding T7 RNA Polymerase.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Purify the resulting RNA transcript using standard methods such as lithium chloride precipitation or column-based purification to remove unincorporated NTPs and the DNA template.

Biological Significance and Applications

The introduction of a 5-ethyl group into the cytidine base can influence the properties and function of RNA. Modifications at this position are known to affect RNA stability, structure, and interactions with proteins.

  • Structural Impact: The ethyl group can enhance base stacking interactions within the RNA molecule, potentially increasing its thermal stability.

  • Probing RNA Dynamics: As a modified nucleoside, 5-Ethylcytidine can be used as a probe to study RNA metabolism, including transcription rates and turnover, in a manner analogous to more commonly used analogs like 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU).

  • Drug Development: Modified nucleosides are a cornerstone of antiviral and anticancer drug development. The unique properties of 5-Ethylcytidine could be explored for the development of novel therapeutic agents.

Experimental and Logical Workflows

The process of utilizing 5-Ethylcytidine in research follows a logical workflow from synthesis to application.

Workflow for 5-Ethylcytidine Synthesis and Application.

The logical flow for preparing 5-ethylcytidine triphosphate (5-eCTP) for subsequent use is also crucial for experimental design.

eCTP_Preparation_Logic start Start: 5-Ethylcytidine Nucleoside protect_hydroxyls Protect Ribose Hydroxyls start->protect_hydroxyls activate_5_prime Activate 5'-Hydroxyl protect_hydroxyls->activate_5_prime couple_pyrophosphate Couple with Pyrophosphate activate_5_prime->couple_pyrophosphate oxidize Oxidize Phosphite couple_pyrophosphate->oxidize deprotect_all Remove All Protecting Groups oxidize->deprotect_all purify Purify 5-eCTP (HPLC) deprotect_all->purify end_product Final Product: Purified 5-eCTP purify->end_product

Logical Steps for 5-eCTP Synthesis.

References

The Dawn of 5-Substituted Cytidines: A Technical Guide to a New Frontier in Molecular Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the core principles and discovery of 5-substituted cytidines, specific information regarding "5-Ethyl cytidine" is limited in publicly available scientific literature. Therefore, this document will use the extensively researched and impactful analogues, 5-Ethynylcytidine (B1258090) and 5-Nitrocytidine , as primary examples to illustrate the foundational concepts, methodologies, and significance of this class of molecules.

Introduction: The Significance of the C5 Position

The C5 position of the pyrimidine (B1678525) ring of cytidine (B196190) has emerged as a critical site for chemical modification, yielding a class of analogues with profound implications for molecular biology, diagnostics, and therapeutics. Alterations at this position can dramatically influence the nucleoside's biological activity, enabling its use as a probe for nascent RNA synthesis, an antiviral agent, or an epigenetic modulator. This guide delves into the core technical aspects of the discovery, synthesis, and application of 5-substituted cytidines, providing a comprehensive resource for professionals in the field.

Synthesis of 5-Substituted Cytidine Analogues

The introduction of novel functionalities at the C5 position of cytidine requires elegant and efficient chemical strategies. The Sonogashira coupling reaction has been a cornerstone in the synthesis of alkyne-modified nucleosides like 5-ethynylcytidine.

General Synthesis of 5-Ethynylcytidine via Sonogashira Coupling

The synthesis of 5-ethynylcytidine (EC) is a prime example of the power of palladium-catalyzed cross-coupling reactions in nucleoside chemistry.[1] A series of alkyne-modified nucleoside analogues, including EC, have been successfully synthesized using this method.[1]

Experimental Protocol: Sonogashira Coupling for 5-Iodo-Cytidine

This protocol is a generalized representation based on established methods for nucleoside modification.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-iodo-cytidine in anhydrous DMF.

  • Addition of Reagents: To the solution, add triphenylphosphine, copper(I) iodide, and palladium(II) acetate.

  • Addition of Coupling Partners: Add triethylamine and trimethylsilylacetylene to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Deprotection: Upon completion, add tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl (B98337) protecting group from the alkyne.

  • Work-up and Purification: Quench the reaction and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield 5-ethynylcytidine.

Logical Workflow for Synthesis:

G start Start: 5-Iodo-cytidine step1 Sonogashira Coupling (TMSA, Pd(OAc)₂, PPh₃, CuI, TEA, DMF) start->step1 step2 TMS-protected 5-Ethynylcytidine step1->step2 step3 Deprotection (TBAF) step2->step3 product Final Product: 5-Ethynylcytidine step3->product G cluster_cell In Living Cells cluster_detection Detection step1 Incubate cells with 5-Ethynylcytidine (EC) step2 EC is incorporated into newly synthesized RNA step1->step2 step3 Fix and permeabilize cells step2->step3 step4 Click Chemistry Reaction (Azide-fluorophore, Cu(I)) step3->step4 step5 Fluorescently labeled RNA step4->step5 step6 Visualize by fluorescence microscopy or FACS step5->step6 G cluster_cell Host Cell cluster_virus Viral Replication drug 5-Nitrocytidine p1 Phosphorylation (Host Kinases) drug->p1 drug_tp 5-Nitrocytidine Triphosphate p1->drug_tp rdrp Viral RNA-dependent RNA Polymerase (RdRP) drug_tp->rdrp Inhibits replication Viral RNA Replication

References

5-Ethylcytidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56367-98-7

Introduction

5-Ethylcytidine is a synthetic analog of the naturally occurring nucleoside, cytidine (B196190). As a member of the 5-substituted cytidine family, it is of significant interest to researchers in drug discovery and chemical biology. While specific data on 5-Ethylcytidine is limited in publicly available literature, its structural similarity to other well-characterized 5-substituted cytidines, such as 5-azacytidine (B1684299) and 5-ethynylcytidine, suggests its potential as an antimetabolite with applications in oncology and virology. This guide provides a comprehensive overview of the anticipated biochemical properties, mechanism of action, and experimental considerations for 5-Ethylcytidine, drawing parallels from its closely related analogs. It is presumed that 5-Ethylcytidine may act as an inhibitor of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Ethylcytidine is presented below.

PropertyValueReference
CAS Number 56367-98-7
Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
Appearance White to off-white solid (presumed)
Solubility Expected to be soluble in DMSO and aqueous solutions

Anticipated Mechanism of Action: DNA Methyltransferase Inhibition

The primary hypothesized mechanism of action for 5-Ethylcytidine is the inhibition of DNA methyltransferases (DNMTs). This is based on the well-established activity of other 5-substituted cytidine analogs like 5-azacytidine and decitabine (B1684300) (5-aza-2'-deoxycytidine).[2][3][4][5]

The proposed signaling pathway for DNMT inhibition by a 5-substituted cytidine analog is as follows:

  • Cellular Uptake and Activation: 5-Ethylcytidine is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.

  • Incorporation into DNA: During DNA replication, the triphosphate form of 5-Ethylcytidine is incorporated into the newly synthesized DNA strand in place of deoxycytidine.

  • Covalent Trapping of DNMTs: DNMTs recognize the modified cytosine base and attempt to methylate it. The presence of the ethyl group at the 5-position is expected to interfere with the methylation reaction, leading to the formation of a stable covalent bond between the enzyme and the DNA.

  • Enzyme Depletion and Hypomethylation: This irreversible binding effectively traps the DNMT enzyme, leading to its degradation. The depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication.

  • Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation or apoptosis.

DNMT_Inhibition cluster_cell Target Cell 5-EC 5-Ethylcytidine 5-EC-TP 5-Ethylcytidine Triphosphate 5-EC->5-EC-TP Phosphorylation DNA_Incorp Incorporation into DNA 5-EC-TP->DNA_Incorp DNMT_Trap DNMT Covalent Trapping DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Apoptosis Apoptosis/ Differentiation Gene_Reactivation->Apoptosis

Caption: Proposed mechanism of 5-Ethylcytidine as a DNMT inhibitor.

Experimental Protocols

Synthesis of 5-Substituted Cytidine Analogs

The synthesis of 5-substituted cytidines often involves a multi-step process starting from cytidine. A general workflow is outlined below, based on the synthesis of 5-formylcytidine (B110004).[6][7]

Synthesis_Workflow Start Cytidine Protect Protection of Hydroxyl Groups Start->Protect Modification Modification at C5 Position Protect->Modification Deprotection Deprotection Modification->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product 5-Ethylcytidine Purification->Final_Product Cell_Assay_Workflow Cell_Culture Culture Cancer Cell Line Treatment Treat with 5-Ethylcytidine Cell_Culture->Treatment Genomic_DNA Isolate Genomic DNA Treatment->Genomic_DNA Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Methylation_Analysis Global Methylation Analysis (e.g., ELISA) Genomic_DNA->Methylation_Analysis Data_Analysis Data Analysis Methylation_Analysis->Data_Analysis Gene_Expression->Data_Analysis

References

An In-depth Technical Guide to the Biological Significance of 5-Ethylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of 5-ethylcytidine, a modified pyrimidine (B1678525) nucleoside. Due to the limited research on 5-ethylcytidine as a standalone molecule, this document focuses on its incorporation into RNA molecules and the subsequent impact on biological processes, drawing primarily from the key research in this area. For comparative context, the well-studied related compound, 5-methylcytidine (B43896), is also briefly discussed.

Introduction to 5-Substituted Cytidines

Modifications to nucleobases are a critical aspect of molecular biology, influencing the structure, function, and stability of nucleic acids. 5-substituted pyrimidines, including 5-methylcytidine and 5-ethylcytidine, are of particular interest in the development of RNA therapeutics. While 5-methylcytidine is a known natural modification in various RNAs, 5-ethylcytidine is a synthetic analog. The introduction of these modifications can alter the properties of RNA, affecting processes such as translation efficiency and stability. For instance, modified nucleotides are crucial for mRNA therapeutics, as they can modulate stability and translational efficacy.[1] Self-amplifying RNAs (saRNA) generated with modified nucleotides like 5-methylcytidine have been shown to mediate strong expression and immunogenicity in vivo.[2]

Synthesis of 5-Ethylcytidine-Modified RNA

The biological effects of 5-ethylcytidine are primarily studied by incorporating it into RNA strands. This is achieved through enzymatic synthesis using in vitro transcription (IVT) with T7 RNA polymerase.

The precursor for RNA synthesis is 5-ethylcytidine triphosphate (5-Et-CTP). The synthesis involves the catalytic hydrogenation of 5-ethynylcytidine, followed by triphosphorylation.[1][3]

Diagram: Synthesis of 5-Ethylcytidine Triphosphate

G cluster_0 Synthesis of 5-Ethylcytidine cluster_1 Triphosphorylation 5-Ethynylcytidine 5-Ethynylcytidine 5-Ethylcytidine 5-Ethylcytidine 5-Ethynylcytidine->5-Ethylcytidine Catalytic Hydrogenation (H2, Pd/C) 5-Ethylcytidine-5'-triphosphate (5-Et-CTP) 5-Ethylcytidine-5'-triphosphate (5-Et-CTP) 5-Ethylcytidine->5-Ethylcytidine-5'-triphosphate (5-Et-CTP) Triphosphorylation

Caption: Synthesis pathway of 5-Ethylcytidine Triphosphate (5-Et-CTP).

5-Et-CTP is a good substrate for T7 RNA polymerase, allowing for the synthesis of RNA where all cytosine residues are replaced by 5-ethylcytosine.[1][4] This process is used to generate various types of RNA, including messenger RNA (mRNA) and single-guide RNA (sgRNA) for CRISPR-Cas9 systems.

Biological Impact of 5-Ethylcytidine Incorporation into RNA

The incorporation of 5-ethylcytidine into RNA has been shown to influence key biological processes, namely translation and CRISPR-Cas9 gene editing.

Studies have demonstrated that the presence of 5-ethylcytosine in mRNA can moderately enhance protein translation in mammalian cells.[1][3][4] This effect is observed in in cellulo experiments, suggesting that this modification may improve the efficiency of the translational machinery or the stability of the mRNA within the cellular environment.

Table 1: Quantitative Analysis of 5-Ethylcytosine Modified mRNA on Translation

RNA ModificationIn Vitro Translation Efficiency (Normalized to natural mRNA)In Cellulo Translation Efficiency (Normalized to natural mRNA)
Natural mRNA100%100%
5-methylcytosine mRNAModerately EnhancedModerately Enhanced
5-ethylcytosine mRNANot Significantly DifferentModerately Enhanced

Data synthesized from Sanchez-Quirante et al. (2022).[1][3][4]

When 5-ethylcytosine is incorporated into single-guide RNA (sgRNA), it has a minimal effect on the efficiency of CRISPR-Cas9 gene cleavage.[1][4] This indicates that the modification does not significantly interfere with the interaction between the sgRNA and the Cas9 protein or the subsequent DNA cleavage.

Table 2: Quantitative Analysis of 5-Ethylcytosine Modified sgRNA on CRISPR-Cas9 Cleavage Efficiency

sgRNA ModificationCRISPR-Cas9 Cleavage Efficiency (in vitro)
Natural sgRNAHigh
5-methylcytosine sgRNAHigh
5-ethylcytosine sgRNAHigh

Data synthesized from Sanchez-Quirante et al. (2022).[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-ethylcytidine-modified RNA.

The synthesis of 5-ethylcytidine triphosphate is achieved through a two-step process:

  • Catalytic Hydrogenation of 5-Ethynylpyrimidine (B139185) Nucleosides: The 5-ethynylpyrimidine nucleoside is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Triphosphorylation: The resulting 5-ethylpyrimidine (B1285229) nucleoside is then converted to its 5'-triphosphate form. A common method is the one-pot, three-step Ludwig-Eckstein reaction, which involves monophosphorylation followed by reaction with pyrophosphate.[5]

The enzymatic synthesis of 5-ethylcytosine-modified RNA is performed using T7 RNA polymerase.[1][4][6]

  • Reaction Mixture: A typical reaction mixture includes a linearized DNA template containing the T7 promoter, T7 RNA polymerase, RNase inhibitor, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, UTP, and 5-Et-CTP).

  • Incubation: The reaction is incubated at 37°C for a defined period, typically several hours.

  • Purification: The resulting modified RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or spin column chromatography.

Diagram: Experimental Workflow for Evaluating 5-Ethylcytidine Modified RNA

G cluster_0 RNA Synthesis cluster_1 Biological Assays cluster_2 Data Analysis DNA_Template Linearized DNA Template (with T7 Promoter) IVT In Vitro Transcription (T7 RNA Polymerase, NTPs, 5-Et-CTP) DNA_Template->IVT Modified_RNA 5-Ethylcytosine Modified RNA IVT->Modified_RNA Translation In Vitro / In Cellulo Translation Assay Modified_RNA->Translation mRNA CRISPR CRISPR-Cas9 Cleavage Assay Modified_RNA->CRISPR sgRNA Translation_Data Quantify Protein Production (e.g., Luciferase Assay) Translation->Translation_Data CRISPR_Data Quantify DNA Cleavage (Gel Electrophoresis) CRISPR->CRISPR_Data

Caption: Workflow for synthesis and evaluation of 5-ethylcytidine RNA.

  • Cell Culture: Human cell lines (e.g., HeLa or HEK293T) are cultured under standard conditions.

  • Transfection: The purified 5-ethylcytosine-modified mRNA, along with a control natural mRNA, is transfected into the cells using a suitable transfection reagent.

  • Analysis: After a specific incubation period, the cells are lysed, and the expression of the reporter protein (e.g., luciferase) is quantified using a luminometer. The results are normalized to the expression from the natural mRNA.

  • Complex Formation: The 5-ethylcytosine-modified sgRNA is incubated with Cas9 nuclease to form the ribonucleoprotein (RNP) complex.

  • Cleavage Reaction: A DNA substrate containing the target sequence is added to the RNP complex, and the mixture is incubated at 37°C.

  • Analysis: The cleavage products are analyzed by agarose (B213101) or polyacrylamide gel electrophoresis to determine the percentage of cleaved DNA.

Conclusion and Future Perspectives

The biological significance of 5-ethylcytidine is primarily understood in the context of its incorporation into RNA. The available evidence suggests that this modification is well-tolerated by the cellular machinery for transcription and translation, and in the case of mRNA, may even offer a moderate enhancement of protein production in cellulo. Its compatibility with the CRISPR-Cas9 system makes it a viable candidate for modifying sgRNAs without compromising their function.

Further research is needed to fully elucidate the mechanisms behind the observed effects and to explore the potential of 5-ethylcytidine in other RNA-based applications. A deeper understanding of how the ethyl group at the 5-position of cytosine influences RNA structure, stability, and interactions with RNA-binding proteins will be crucial for its future development in the field of RNA therapeutics and synthetic biology.

References

An In-depth Technical Guide to 5-Ethylcytidine and 5-Methylcytidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytidine (B196190) analogs are pivotal tools in molecular biology and medicinal chemistry, offering insights into fundamental cellular processes and paving the way for novel therapeutic interventions. Among these, 5-substituted cytidines have garnered significant attention. This technical guide provides a comprehensive comparison of two such analogs: 5-Ethylcytidine (5-eC) and 5-Methylcytidine (B43896) (5-mC). While 5-methylcytidine is a well-established epigenetic and epitranscriptomic marker with profound biological roles, 5-ethylcytidine is emerging as a valuable tool for studying RNA synthesis and dynamics. This document will delve into their chemical properties, biological functions, mechanisms of action, and the experimental protocols utilized in their study, with a particular focus on quantitative data and visual representations of key processes.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of 5-Ethylcytidine and 5-Methylcytidine is crucial for their application in research and drug development. The structural difference at the 5-position of the pyrimidine (B1678525) ring—an ethyl group in 5-eC versus a methyl group in 5-mC—underlies their distinct functionalities.

Property5-Ethylcytidine5-Methylcytidine
Chemical Formula C₁₁H₁₇N₃O₅C₁₀H₁₅N₃O₅[1]
Molecular Weight 271.27 g/mol 257.24 g/mol [1]
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
CAS Number 65223-78-12140-61-6[2]
Appearance White to off-white solidSolid[1]
Solubility Soluble in DMSOSoluble in DMF, DMSO, and PBS (pH 7.2)[2]
Melting Point Not available213 °C[1]
λmax 294 nm (in Tris-HCl, pH 7.5)279 nm[2]

Biological Roles and Mechanisms of Action

The biological significance of 5-methylcytidine is extensively documented, whereas 5-ethylcytidine's known role is primarily as a synthetic probe.

5-Methylcytidine (5-mC): An Endogenous Regulator

5-Methylcytidine is a naturally occurring modification found in both DNA (as 5-methyl-2'-deoxycytidine) and various RNA species.[3]

  • In DNA (Epigenetics): 5-mC is a cornerstone of epigenetic regulation in mammals. It is predominantly found in the context of CpG dinucleotides and is associated with the silencing of gene expression, X-chromosome inactivation, and the suppression of transposable elements.[4]

  • In RNA (Epitranscriptomics): 5-mC is a widespread modification in various RNA types, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[3][4] In RNA, 5-mC can influence RNA stability, export from the nucleus, and the efficiency of translation.[4] For instance, the presence of 5-mC in the 5' untranslated region (UTR) of an mRNA can be associated with weakly translated mRNAs.

5-Ethylcytidine (5-eC): A Tool for Nascent RNA Labeling

In contrast to the well-established regulatory roles of 5-mC, 5-ethylcytidine is primarily utilized as a synthetic nucleoside analog for the metabolic labeling of newly synthesized RNA. Its ethynyl (B1212043) group allows for bioorthogonal "click" chemistry reactions, enabling the detection and visualization of nascent RNA transcripts. This makes it a powerful tool for studying RNA synthesis and turnover.

Signaling and Metabolic Pathways

5-Methylcytidine in Cancer Signaling

The aberrant methylation of cytosine, leading to altered 5-mC patterns, is a hallmark of many cancers. These changes can lead to the silencing of tumor suppressor genes or the activation of oncogenes. The regulation of 5-mC is a dynamic process involving "writer" enzymes (DNA methyltransferases - DNMTs), "eraser" enzymes (Ten-Eleven Translocation - TET enzymes), and "reader" proteins that recognize and bind to 5-mC. Dysregulation of these proteins is frequently observed in cancer and can impact major signaling pathways. For instance, m5C regulatory proteins are closely associated with the ErbB/PI3K-Akt signaling pathway in gastrointestinal cancer.[5]

G Simplified 5-mC Regulatory Pathway in Cancer cluster_0 5-mC Regulation cluster_1 Cellular Processes cluster_2 Cancer Signaling DNMTs DNMTs (Writers) Gene_Expression Gene Expression DNMTs->Gene_Expression Methylation TETs TETs (Erasers) TETs->Gene_Expression Demethylation Readers Readers RNA_Metabolism RNA Stability/Translation Readers->RNA_Metabolism Oncogenes Oncogenes Gene_Expression->Oncogenes Tumor_Suppressors Tumor Suppressors Gene_Expression->Tumor_Suppressors PI3K_Akt PI3K/Akt Pathway RNA_Metabolism->PI3K_Akt Oncogenes->PI3K_Akt Tumor_Suppressors->PI3K_Akt

A simplified diagram of the 5-mC regulatory pathway and its impact on cancer signaling.
Workflow for 5-Ethylcytidine in Nascent RNA Analysis

5-Ethylcytidine is a powerful tool for tracking newly synthesized RNA. The workflow involves introducing 5-eC to cells, where it is incorporated into RNA during transcription. The ethynyl group then serves as a handle for a "click" reaction with an azide-modified reporter molecule, such as a fluorophore or biotin.

G Experimental Workflow for 5-Ethylcytidine Labeling cluster_0 Cellular Labeling cluster_1 RNA Processing cluster_2 Downstream Analysis Cell_Culture Cell Culture Incubation Incubation with 5-EC Cell_Culture->Incubation RNA_Isolation Total RNA Isolation Incubation->RNA_Isolation Click_Reaction Click Reaction with Azide Probe RNA_Isolation->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging Sequencing Nascent RNA Sequencing Click_Reaction->Sequencing Purification Biotin-Streptavidin Purification Click_Reaction->Purification

Workflow for metabolic labeling and analysis of nascent RNA using 5-Ethylcytidine.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of these cytidine analogs in research.

Synthesis of 5-Substituted Cytidines
  • 5-Ethylcytidine: The synthesis of 5-ethylcytidine and other alkyne-modified nucleosides can be achieved through a Sonogashira coupling reaction.

  • 5-Methylcytidine: The synthesis of 5-methyl-2'-deoxycytidine (B118692) can be accomplished via 5-iodo-2'-deoxyuridine. A detailed protocol involves the following steps:

    • Reaction of 5-iodo-2'-deoxyuridine with NaH and THF.

    • Addition of nBuLi followed by MeI at -78 °C.

    • A series of protection and deprotection steps using reagents like TEA, DMAP, TPSCl, and Ac₂O to yield the final product.[6]

Metabolic Labeling of Nascent RNA with 5-Ethylcytidine

This protocol is adapted from general methods for labeling newly transcribed RNA.[7]

  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase.

  • Preparation of Labeling Medium: Prepare a stock solution of 5-ethylcytidine in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1 mM to 1 mM).

  • Labeling: Replace the existing medium with the 5-ethylcytidine-containing medium and incubate for the desired period (e.g., 1-24 hours).

  • Cell Harvesting and RNA Isolation: After labeling, wash the cells with PBS and proceed with total RNA isolation using a standard protocol (e.g., TRIzol).

  • Click Chemistry Reaction:

    • To the isolated RNA, add a reaction cocktail containing an azide-functionalized probe (e.g., azide-fluorophore or azide-biotin), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Incubate the reaction at room temperature.

  • Downstream Analysis:

    • For imaging, the fluorescently labeled RNA can be visualized by microscopy.

    • For sequencing, the biotinylated RNA can be enriched using streptavidin beads followed by library preparation.

Analysis of 5-Methylcytidine in RNA by Bisulfite Sequencing

RNA bisulfite sequencing (RNA-BS-seq) is a gold-standard method for detecting 5-mC at single-base resolution.[8][9][10]

  • RNA Isolation and DNase Treatment: Isolate total RNA and treat with DNase to remove any contaminating DNA.

  • Bisulfite Conversion: Treat the RNA with a sodium bisulfite solution. This reaction converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. Commercially available kits (e.g., EpiTect Bisulfite Kit) can be used.[11]

  • RNA Cleanup: Purify the bisulfite-treated RNA to remove excess reagents.

  • Reverse Transcription: Synthesize cDNA from the bisulfite-converted RNA using reverse transcriptase and random primers or gene-specific primers.

  • PCR Amplification: Amplify the cDNA using primers specific to the region of interest.

  • Sequencing: Sequence the PCR products using Sanger or next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. Unmethylated cytosines will appear as thymines in the sequence, while 5-methylcytosines will remain as cytosines.

Quantitative Analysis

Quantitative analysis of 5-eC and 5-mC provides critical data for understanding their abundance and effects.

Analysis Type5-Ethylcytidine5-Methylcytidine
Cellular Incorporation Can be quantified by LC-MS/MS after metabolic labeling and RNA digestion.[12]Present endogenously. Abundance varies by cell type and RNA species. For example, in HEK293T cells, the level in total RNA is ~0.28 modifications per 100 cytidines, while in mRNA it is significantly lower.[13]
Effect on Cell Viability High concentrations may exhibit cytotoxicity, but specific IC50 values are not widely reported.As a natural modification, it is not cytotoxic. However, its analog 5-azacytidine (B1684299) is a cytotoxic agent.
Effect on Translation Not well-studied. As a bulky modification, it could potentially impact ribosome transit.Can modulate translation efficiency.[14] The presence of 5-mC in the 5' UTR is associated with an 8.8% decrease in translation efficiency compared to unmethylated transcripts.[15]

Conclusion and Future Perspectives

5-Methylcytidine and 5-ethylcytidine, while structurally similar, occupy distinct niches in the landscape of molecular biology and drug development. 5-Methylcytidine is a fundamental epigenetic and epitranscriptomic mark with profound implications for gene regulation and disease, making its regulatory pathways attractive targets for therapeutic intervention. In contrast, 5-ethylcytidine serves as a powerful synthetic tool, enabling researchers to dissect the dynamics of RNA synthesis and processing with high precision.

The dearth of information on the intrinsic biological effects of 5-ethylcytidine presents an opportunity for future research. Investigating whether 5-eC can be recognized by the cellular machinery that processes 5-mC, or if it has off-target effects on translation or other cellular processes, could reveal new facets of this synthetic analog. Furthermore, the development of novel cytidine analogs with tailored properties will continue to expand the toolkit for both basic research and the development of next-generation therapeutics targeting epigenetic and epitranscriptomic pathways.

References

The Natural Occurrence of 5-Ethylcytidine: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no significant evidence for the natural occurrence of 5-Ethylcytidine in biological systems. Extensive searches for this specific modification in organisms, cells, or bodily fluids have not yielded data to support its presence as a naturally occurring nucleoside. The scientific focus on cytidine (B196190) modifications has predominantly been on methylated and hydroxymethylated forms, which play crucial roles in epigenetic regulation.

In contrast, a related synthetic analog, 5-ethynylcytidine (B1258090) (5-EC), is utilized in research to monitor RNA synthesis.[1] This compound is cell-permeable and can be incorporated into nascent RNA, allowing for its subsequent detection via click chemistry.[1] However, this is an artificial labeling technique and does not indicate the natural presence of 5-ethylcytidine.

Given the absence of data on naturally occurring 5-Ethylcytidine, this guide will focus on the well-documented and biologically significant related modification, 5-Methylcytidine (5-mC) . This naturally occurring modified nucleoside is a key player in the epigenetic regulation of gene expression in both DNA and RNA.

5-Methylcytidine (5-mC): A Key Epigenetic Marker

5-methylcytidine is a modification of the nucleoside cytidine, where a methyl group is attached to the 5th carbon of the cytosine ring. In DNA, 5-mC is a primary epigenetic mark that is crucial for gene silencing, genomic imprinting, and the suppression of transposable elements. In RNA, 5-mC has been identified in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where it is implicated in regulating RNA stability and translation.[2][3]

Quantitative Data on 5-Methylcytidine Occurrence

The abundance of 5-mC varies across different organisms, tissues, and types of nucleic acids. The following table summarizes quantitative data on 5-mC levels in various biological samples.

Biological SampleNucleic Acid5-mC AbundanceReference
Mouse PancreasTotal RNA0.29 modifications per 100 cytidines[3]
Mouse SpleenTotal RNA0.41 modifications per 100 cytidines[3]
Mouse HeartTotal RNA0.93 modifications per 100 cytidines[3]
Mouse BrainTotal RNA0.51 modifications per 100 cytidines[3]
Human Urine (Healthy Males)Free 5-methyl-2'-deoxycytidine (B118692)Mean of 7.04 ± 7.2 ng/mg creatinine[4]
Human Urine (Healthy Males)Free 5-methylcytosine (B146107)Mean of 28.4 ± 14.3 ng/mg creatinine[4]
Experimental Protocols for 5-Methylcytidine Detection and Quantification

A highly sensitive and specific method for the simultaneous measurement of 5-methylcytosine (5-meC) and 5-methyl-2'-deoxycytidine (5-medC) in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of 5-meC and 5-medC in Human Urine by LC-MS/MS [4]

  • Sample Preparation:

    • Urine samples are collected and stored frozen until analysis.

    • An aliquot of the urine sample is spiked with stable isotope-labeled internal standards (e.g., ¹³C-labeled 5-meC and 5-medC) to correct for variations in sample processing and instrument response.

  • Online Solid-Phase Extraction (SPE):

    • The urine sample is injected into the LC-MS/MS system.

    • The sample first passes through an online SPE column. This step is crucial for removing interfering substances from the complex urine matrix, thereby concentrating the analytes of interest.

  • Chromatographic Separation:

    • After extraction, the analytes are eluted from the SPE column and transferred to a reverse-phase analytical column.

    • A gradient of solvents is used to separate 5-meC and 5-medC from other components in the sample based on their different chemical properties.

  • Mass Spectrometric Detection:

    • The separated analytes are introduced into the mass spectrometer.

    • The molecules are ionized, and the mass spectrometer is set to monitor specific mass-to-charge ratio transitions for both the native and isotope-labeled 5-meC and 5-medC. This provides a high degree of specificity and sensitivity.

    • The concentration of each analyte in the original sample is calculated by comparing the peak area of the native analyte to that of its corresponding isotope-labeled internal standard.

Signaling and Cellular Processes Involving Cytidine Modifications

While a specific signaling pathway for 5-Ethylcytidine is not known due to its apparent lack of natural occurrence, the metabolism and function of 5-Methylcytidine are intricately linked to key cellular pathways. The following diagram illustrates a simplified workflow for the analysis of DNA methylation, a process central to the function of 5-mC.

DNA_Methylation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_quantification Quantification cluster_data_interpretation Data Interpretation DNA_Extraction Genomic DNA Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Extraction->Enzymatic_Hydrolysis HPLC_UV HPLC-UV Detection Enzymatic_Hydrolysis->HPLC_UV LC_MSMS LC-MS/MS Enzymatic_Hydrolysis->LC_MSMS Quantification Quantification of 5-Methyl-2'-deoxycytidine HPLC_UV->Quantification LC_MSMS->Quantification Data_Analysis Correlation with Gene Expression and Cellular Differentiation Quantification->Data_Analysis

Workflow for the analysis of 5-methyl-2'-deoxycytidine in genomic DNA.

This workflow depicts the key steps in determining the levels of 5-methyl-2'-deoxycytidine in genomic DNA. The process begins with the extraction and enzymatic breakdown of DNA into its constituent deoxynucleosides.[5] These are then separated and quantified using techniques like HPLC-UV or LC-MS/MS.[4][5] The resulting quantitative data on 5-mC levels can be correlated with biological processes such as gene expression and cellular differentiation.[5]

References

The Function of 5-Ethylcytidine in RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epitranscriptomics has unveiled a complex landscape of chemical modifications to RNA that profoundly influence its structure, function, and fate within the cell. Among these, modifications at the C5 position of pyrimidines, such as the well-studied 5-methylcytidine (B43896) (m5C), play critical roles in regulating gene expression. This technical guide focuses on a less-explored analog, 5-ethylcytidine (5-eC), providing a comprehensive overview of its synthesis, incorporation into RNA, and its functional consequences. As a non-natural modification, 5-eC offers unique opportunities as a research tool and for the development of RNA-based therapeutics with tailored properties. This document synthesizes the current knowledge on 5-eC, presents relevant quantitative data, details experimental protocols, and provides visual diagrams of key processes.

Core Concepts: Synthesis and Incorporation of 5-Ethylcytidine into RNA

The study of 5-ethylcytidine's function in RNA begins with its chemical synthesis and subsequent incorporation into RNA transcripts. This is typically achieved through the enzymatic incorporation of 5-ethylcytidine-5'-triphosphate (5-eCTP) during in vitro transcription.

Synthesis of 5-Ethylcytidine-5'-Triphosphate (5-eCTP)

The synthesis of 5-eCTP is a crucial first step for its use in generating modified RNA. A common strategy involves the chemical modification of a cytidine (B196190) precursor followed by phosphorylation. One reported method involves the catalytic hydrogenation of 5-ethynylcytidine (B1258090) nucleosides to yield 5-ethylcytidine, which is then triphosphorylated.

Enzymatic Incorporation into RNA via In Vitro Transcription

5-eCTP can serve as a substrate for RNA polymerases, such as T7 RNA polymerase, enabling its incorporation into RNA transcripts during in vitro transcription (IVT). This process allows for the generation of RNA molecules where some or all cytidine residues are replaced by 5-ethylcytidine. The efficiency of incorporation can depend on the specific RNA polymerase and the sequence context. Studies have shown that T7 RNA polymerase can effectively utilize 5-eCTP for the synthesis of model RNAs, including messenger RNA (mRNA) and single-guide RNA (sgRNA).[1]

G cluster_synthesis Synthesis of 5-eCTP cluster_ivt In Vitro Transcription (IVT) Ethynylcytidine 5-Ethynylcytidine Ethylcytidine 5-Ethylcytidine Ethynylcytidine->Ethylcytidine Catalytic Hydrogenation eCTP 5-Ethylcytidine-5'-Triphosphate (5-eCTP) Ethylcytidine->eCTP Triphosphorylation DNA_template DNA Template (with T7 promoter) Modified_RNA 5-eC containing RNA DNA_template->Modified_RNA Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->Modified_RNA Transcription NTPs ATP, GTP, UTP NTPs->Modified_RNA Transcription eCTP_input 5-eCTP eCTP_input->Modified_RNA Transcription G cluster_pathway Innate Immune Sensing of IVT RNA Unmodified_RNA Unmodified IVT RNA (5'-triphosphate) RIGI RIG-I Sensor Unmodified_RNA->RIGI Strong Activation Modified_RNA 5-eC Modified IVT RNA (5'-triphosphate) Modified_RNA->RIGI Reduced Activation (Hypothesized) MAVS MAVS RIGI->MAVS Signal Transduction IFN_response Type I Interferon Response (IFN-β) MAVS->IFN_response Activation

References

The Enigmatic Role of 5-Ethylcytidine in DNA: An Extrapolative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct research on 5-Ethylcytidine's role in DNA necessitates an analytical approach, drawing parallels from the well-documented functions of analogous cytosine modifications. This guide synthesizes available information on related compounds to project the potential biological significance of 5-Ethylcytidine, offering a foundational resource for researchers, scientists, and drug development professionals venturing into this novel area.

While direct experimental evidence for the incorporation and function of 5-Ethylcytidine in DNA is not presently available in the public domain, the extensive body of research on its structural analogs, primarily 5-methylcytosine (B146107) (5mC) and the therapeutic agent 5-azacytidine (B1684299), provides a robust framework for predicting its potential roles. This guide will, therefore, extrapolate from the known mechanisms and effects of these related molecules to build a hypothetical model of 5-Ethylcytidine's interaction with DNA.

Potential for DNA Incorporation and Epigenetic Modification

The structural similarity of 5-Ethylcytidine to deoxycytidine suggests that it could be a substrate for DNA polymerases and be incorporated into the DNA strand during replication or repair. The key to its potential biological activity lies in the ethyl group at the 5th position of the cytosine ring. This modification could influence the local DNA structure and its interaction with DNA-binding proteins.

Drawing a parallel with 5-methylcytosine, a well-established epigenetic marker, 5-Ethylcytidine, if incorporated, could serve as a novel epigenetic modification.[1][2] The presence of an ethyl group, which is bulkier than a methyl group, might alter the binding affinity of proteins that recognize methylated DNA, such as methyl-CpG-binding domain proteins (MBDs), potentially leading to unique downstream effects on gene expression.

Postulated Effects on DNA Structure and Function

The addition of an ethyl group at the C5 position of cytosine could introduce significant steric hindrance in the major groove of the DNA double helix.[3][4] This alteration might affect:

  • DNA Stability: The presence of 5-methylcytosine has been shown to stabilize the DNA double helix.[5] It is plausible that the larger ethyl group in 5-Ethylcytidine could have a similar or even more pronounced stabilizing effect.

  • DNA-Protein Interactions: The modified major groove could modulate the binding of transcription factors and other DNA-binding proteins, thereby influencing gene transcription.

  • DNA Replication and Repair: The bulky ethyl group might be recognized by the DNA replication and repair machinery, potentially leading to altered fidelity of DNA synthesis or the initiation of repair pathways.

Hypothetical Genotoxicity and Therapeutic Applications

The introduction of unnatural bases into DNA can have genotoxic effects. If 5-Ethylcytidine is incorporated into DNA, it could be recognized as damage, leading to the activation of DNA damage response pathways.[6][7]

Conversely, similar to 5-azacytidine and its deoxy analog (Decitabine), which are used in cancer therapy, 5-Ethylcytidine could have therapeutic potential.[8][9][10] These drugs function by inhibiting DNA methyltransferases (DNMTs), leading to hypomethylation and the re-expression of silenced tumor suppressor genes.[8][11][12][13][14] If 5-Ethylcytidine or its triphosphate form can interact with and potentially inhibit DNMTs, it could represent a new class of epigenetic drugs.

Experimental Protocols for Investigating 5-Ethylcytidine

To elucidate the potential roles of 5-Ethylcytidine in DNA, a series of key experiments would be required. The following are detailed methodologies adapted from studies on related compounds.

Table 1: Summary of Quantitative Data from Analogous Compound Studies
ParameterAnalogous CompoundObserved EffectPotential Implication for 5-Ethylcytidine
DNA Methylation Level 5-methyl-2'-deoxycytidine (B118692)3.02% in HeLa cell DNA, 3.55% in rat liver DNA[1]Could be incorporated and serve as a novel epigenetic mark.
IC50 Values (Cancer Cell Lines) 5-Azacytidine1471 nM to 2218 nM in various NSCLC cell lines[9]Potential for cytotoxic effects in cancer cells.
DNA Damage 5-fluorouracil (5-FU) and methotrexate (B535133) (MTX)Increased DNA fragmentation in peripheral blood, liver, and testis[6]Potential for genotoxicity if incorporated into DNA.

Experimental Workflow for 5-Ethylcytidine Incorporation Analysis

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_incorporation In Vitro Incorporation cluster_analysis Analysis s1 Synthesize 5-Ethyl-2'-deoxycytidine-5'-triphosphate (5-EtdCTP) i2 Incubate cells with 5-Ethylcytidine i1 Cell Culture (e.g., HeLa) i1->i2 i3 Genomic DNA Extraction i2->i3 a1 Enzymatic Hydrolysis of DNA to Nucleosides i3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Quantify 5-Ethyl-2'-deoxycytidine a2->a3

Caption: Workflow for detecting 5-Ethylcytidine in DNA.

Detailed Methodology:

  • Synthesis of 5-Ethyl-2'-deoxycytidine-5'-triphosphate (5-EtdCTP): The triphosphate form of 5-Ethyl-2'-deoxycytidine would need to be chemically synthesized to be used as a substrate by DNA polymerases.

  • Cell Culture and Treatment: Human cell lines (e.g., HeLa) would be cultured under standard conditions and treated with varying concentrations of 5-Ethylcytidine for different durations.

  • Genomic DNA Extraction: Genomic DNA would be isolated from the treated cells using a standard DNA extraction kit.

  • Enzymatic Digestion of DNA: The purified genomic DNA would be enzymatically digested to its constituent deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[1]

  • LC-MS/MS Analysis: The resulting nucleoside mixture would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] A standard curve would be generated using synthesized 5-Ethyl-2'-deoxycytidine to quantify its amount in the genomic DNA.

Signaling Pathway: Hypothetical Impact of 5-Ethylcytidine on DNA Methylation

signaling_pathway cluster_incorporation Incorporation cluster_inhibition DNMT Inhibition cluster_epigenetic Epigenetic Consequences 5EC 5-Ethylcytidine 5EdCTP 5-EtdCTP 5EC->5EdCTP DNA_Polymerase DNA Polymerase 5EdCTP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNMT1 DNMT1 DNA_Incorporation->DNMT1 Covalent_Adduct Covalent Adduct Formation DNMT1->Covalent_Adduct DNMT_Depletion DNMT1 Depletion Covalent_Adduct->DNMT_Depletion Hypomethylation Global DNA Hypomethylation DNMT_Depletion->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation

Caption: Postulated mechanism of 5-Ethylcytidine-induced DNA hypomethylation.

This proposed pathway, based on the mechanism of 5-azacytidine, suggests that incorporated 5-Ethylcytidine could trap DNA methyltransferase 1 (DNMT1), leading to its depletion and subsequent global DNA hypomethylation.[13][16]

Future Directions and Conclusion

The study of 5-Ethylcytidine in DNA represents a new and exciting frontier in epigenetics and drug development. The lack of current research highlights a significant knowledge gap and a compelling opportunity for investigation. The experimental frameworks and hypothetical models presented in this guide, extrapolated from well-understood analogs, provide a solid starting point for researchers. Future studies should focus on confirming the incorporation of 5-Ethylcytidine into DNA, elucidating its impact on DNA structure and protein interactions, and evaluating its potential as a therapeutic agent. The exploration of this novel cytosine analog could unveil new biological pathways and lead to the development of next-generation epigenetic drugs.

References

5-Ethylcytidine: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylcytidine is a modified nucleoside that belongs to the family of cytidine (B196190) analogs. These analogs are of significant interest in biomedical research and drug development due to their potential as antiviral and anticancer agents. The substitution at the 5-position of the pyrimidine (B1678525) ring can significantly alter the molecule's biological activity, metabolic stability, and physicochemical properties, including solubility and stability. Understanding these properties is critical for the design of effective drug delivery systems, the development of stable formulations, and the accurate interpretation of experimental results.

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-ethylcytidine and its closely related analogs. Due to a notable lack of specific data for 5-ethylcytidine in publicly accessible literature, this guide leverages data from similar 5-substituted cytidine derivatives to provide a comparative context and predictive insights. Furthermore, it outlines general experimental protocols for determining these crucial parameters and presents a logical workflow for their assessment.

Physicochemical Properties of 5-Substituted Cytidine Analogs

To provide a framework for understanding the potential properties of 5-ethylcytidine, the following tables summarize the available solubility and stability data for its close structural analogs.

Table 1: Solubility of 5-Substituted Cytidine Analogs

CompoundSolventSolubilityReference
5-Methyl-2'-deoxycytidineDMSO~20 mg/mL[1]
Dimethyl formamide~5 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]
CytidineDMSO~10 mg/mL[2]
Dimethyl formamide~3 mg/mL[2]
PBS (pH 7.2)~10 mg/mL[2]
Water≥100 mg/mL at 17.2°C[3]
5-Azacytidine (B1684299)Water12.21 mg/mL (50 mM)
DMSO24.42 mg/mL (100 mM)
5-Ethynyl-2'-deoxycytidineDMSO20 mg/mL
DMF5 mg/mL
PBS (pH 7.2)10 mg/mL

Table 2: Stability of 5-Substituted Cytidine Analogs

CompoundConditionStability/Degradation ProfileReference
5-Methyl-2'-deoxycytidine-20°C (solid)≥ 4 years[1]
Aqueous solutionNot recommended for storage for more than one day[1]
5-MethylcytidinePhysiological conditions (pH 7.4)Photodegradation rate is 3 times smaller than cytidine.[4]
5-AzacytidineAqueous solution (pH < 3)Follows apparent first-order kinetics.[5]
Aqueous solution (pH > 2.6)Biphasic degradation.[5]
Aqueous solution (50°C)Maximum stability at pH 6.5.[5]
5-Aza-2'-deoxycytidinePhysiological temperature and pHDecomposes within hours.[6]
Neutral solution at low temperatureMost stable condition.
Cytidine-20°C (solid)≥ 4 years[2]

Experimental Protocols for Determining Solubility and Stability

The following are generalized protocols that can be adapted to determine the solubility and stability of 5-ethylcytidine.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Materials: 5-Ethylcytidine, purified water (e.g., Milli-Q), phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), temperature-controlled shaker, centrifuge, UV-Vis spectrophotometer or HPLC system.

  • Procedure:

    • Add an excess amount of 5-ethylcytidine to a known volume of the desired aqueous solvent (water or PBS buffer) in a sealed vial.

    • Equilibrate the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with the appropriate solvent.

    • Determine the concentration of 5-ethylcytidine in the diluted supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

    • Calculate the solubility in mg/mL or molarity.

Protocol 2: Determination of Solubility in Organic Solvents
  • Materials: 5-Ethylcytidine, various organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile), analytical balance, vortex mixer, centrifuge, appropriate analytical instrumentation.

  • Procedure:

    • Prepare a series of vials with a known volume of each organic solvent.

    • Add a pre-weighed amount of 5-ethylcytidine to each vial.

    • Vortex the vials vigorously for several minutes.

    • Visually inspect for complete dissolution. If dissolved, add more compound incrementally until a saturated solution with visible excess solid is achieved.

    • Alternatively, use the shake-flask method as described in Protocol 1, followed by analysis appropriate for the organic solvent.

Protocol 3: Assessment of Stability under Varying pH and Temperature
  • Materials: Stock solution of 5-ethylcytidine of known concentration, a series of buffers with different pH values, temperature-controlled incubators or water baths, HPLC system with a stability-indicating method.

  • Procedure:

    • Prepare a series of solutions by diluting the 5-ethylcytidine stock solution in the different pH buffers.

    • Divide the solutions into aliquots and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • Immediately analyze the samples by a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.

    • Quantify the peak area of the parent compound at each time point.

    • Plot the concentration of 5-ethylcytidine versus time for each condition to determine the degradation kinetics and calculate the half-life (t½).

Workflow for Solubility and Stability Assessment

The following diagram illustrates a general workflow for assessing the solubility and stability of a research compound like 5-ethylcytidine.

Caption: General workflow for assessing the solubility and stability of a compound.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the public domain regarding signaling pathways that are directly modulated by 5-ethylcytidine or detailed experimental workflows in which it is a key reagent. Research on related 5-substituted cytidine analogs often involves pathways related to DNA and RNA synthesis, viral replication, and epigenetic modifications. For instance, some analogs are incorporated into nucleic acids, leading to chain termination or altered methylation patterns.

The experimental workflow for studying such compounds typically involves cell culture, treatment with the compound, followed by various molecular biology techniques such as PCR, sequencing, Western blotting, and functional assays to determine the compound's effect on cellular processes.

Conclusion

While specific quantitative data on the solubility and stability of 5-ethylcytidine remains elusive in the current scientific literature, this guide provides a valuable resource by summarizing the properties of closely related cytidine analogs. The presented experimental protocols offer a clear path for researchers to determine these critical parameters for 5-ethylcytidine in their own laboratories. The provided workflow diagram serves as a logical guide for the systematic evaluation of its physicochemical properties, which is a prerequisite for its successful application in research and development. Further studies are warranted to fill the existing data gap and to fully characterize the therapeutic potential of 5-ethylcytidine.

References

Spectroscopic and Biological Profile of 5-Ethylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylcytidine is a modified nucleoside, belonging to the class of cytidine (B196190) analogues. These molecules are of significant interest in medicinal chemistry and molecular biology due to their potential as antiviral, and antineoplastic agents, and as tools for studying nucleic acid structure and function. The introduction of an ethyl group at the C5 position of the pyrimidine (B1678525) ring can significantly alter the molecule's electronic properties, lipophilicity, and interactions with enzymes, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethylcytidine and related C5-substituted cytidines, outlines detailed experimental protocols for their characterization, and explores their potential biological signaling pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O₅SpectraBase[1]
Molecular Weight 271.27 g/mol SpectraBase[1]
Exact Mass 271.116821 g/mol SpectraBase[1]
CAS Number 56367-98-7SpectraBase[1]

Spectroscopic Properties

Definitive, publicly available quantitative spectroscopic data for 5-Ethylcytidine is limited. The following tables present data for the closely related and structurally analogous compound, 5-methylcytidine, which provides a strong indication of the expected spectroscopic characteristics of 5-Ethylcytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Analogous Compound: 5-Methylcytidine)

Solvent: D₂O

Chemical Shift (ppm)MultiplicityAssignment
7.82sH6
5.89dH1'
4.25tH2'
4.15tH3'
3.98qH4'
3.75ddH5'a
3.68ddH5'b
1.89s5-CH₃

¹³C NMR Data (Reference for 5-Ethylcytidine)

While specific peak assignments are not available without the full spectrum, a reference in the SpectraBase database indicates the availability of ¹³C NMR data for 5-Ethylcytidine.[1] The expected chemical shifts can be inferred from the known values for cytidine and the substituent effects of an ethyl group.

Mass Spectrometry (MS)

Expected Fragmentation for 5-Ethylcytidine

Mass spectrometry of nucleosides typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺. Fragmentation often occurs at the glycosidic bond, leading to the separation of the base and the ribose sugar.

IonDescription
[M+H]⁺Protonated molecular ion
[Base+H]⁺Protonated 5-ethylcytosine
[Ribose]⁺Ribose sugar fragment
UV-Vis Spectroscopy

UV-Vis Absorption Data (Analogous Compound: 5-Methylcytidine)

Solvent: Phosphate (B84403) Buffer (pH 7)

λmax (nm)Molar Absorptivity (ε)
~278~8000 M⁻¹cm⁻¹

The ethyl group at the C5 position is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted cytidine.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 5-Ethylcytidine in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Mass Spectrometry (LC-MS)

Chromatographic Separation:

  • Use a C18 reverse-phase HPLC column.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

Mass Spectrometric Detection:

  • Analyze the eluent using an ESI source in positive ion mode.

  • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

  • Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data for structural confirmation.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of 5-Ethylcytidine in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Prepare a series of dilutions to determine the molar absorptivity accurately.

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorbance spectrum from 200 to 400 nm.

  • Use the buffer as a blank reference.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Potential Biological Signaling Pathways

While specific signaling pathways for 5-Ethylcytidine have not been extensively elucidated, its structural similarity to cytidine and other C5-substituted analogues suggests potential involvement in pathways related to nucleic acid metabolism and epigenetic regulation.

One plausible mechanism of action is its incorporation into DNA or RNA, followed by interaction with DNA methyltransferases (DNMTs). C5-substitutions can inhibit the activity of these enzymes, leading to hypomethylation of DNA and subsequent changes in gene expression.

Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation into DNA cluster_2 Epigenetic Regulation 5-Ethylcytidine_ext 5-Ethylcytidine (extracellular) 5-Ethylcytidine_int 5-Ethylcytidine (intracellular) 5-Ethylcytidine_ext->5-Ethylcytidine_int Nucleoside Transporters 5-Ethylcytidine_TP 5-Ethylcytidine Triphosphate 5-Ethylcytidine_int->5-Ethylcytidine_TP Kinases DNA_Polymerase DNA Polymerase 5-Ethylcytidine_TP->DNA_Polymerase DNA DNA Incorporation DNA_Polymerase->DNA DNMT DNA Methyltransferase (DNMT) DNA->DNMT Altered Substrate Inhibition Inhibition of Methylation DNMT->Inhibition Hypomethylation DNA Hypomethylation Inhibition->Hypomethylation Gene_Expression Altered Gene Expression Hypomethylation->Gene_Expression

Caption: Proposed mechanism of action for 5-Ethylcytidine in epigenetic regulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of 5-Ethylcytidine.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_UV UV-Vis Spectroscopy Sample 5-Ethylcytidine Sample NMR_Prep Sample Preparation (D₂O or DMSO-d₆) Sample->NMR_Prep MS_Prep LC Separation (C18 Column) Sample->MS_Prep UV_Prep Sample Preparation (Buffered Solution) Sample->UV_Prep NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Data_Analysis Data Analysis and Structure Elucidation NMR_Data->Data_Analysis MS_Acq ESI-MS and MS/MS Acquisition MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Data_Analysis UV_Acq Absorbance Scan (200-400 nm) UV_Prep->UV_Acq UV_Data UV-Vis Spectrum UV_Acq->UV_Data UV_Data->Data_Analysis

References

5-Ethyl Cytidine: An Obscure Nucleoside Analog with Limited Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, a defined therapeutic mechanism of action for 5-Ethyl cytidine (B196190) remains elusive within publicly available scientific literature. Research into this and its closely related deoxyribonucleoside, 5-ethyl-2'-deoxycytidine, is sparse, primarily focusing on early-stage antiviral exploration with largely negative results. This technical guide consolidates the limited existing data and clarifies the current understanding of this compound.

Initial interest in 5-ethyl-2'-deoxycytidine (EtdCyd) stemmed from the antiviral properties of its counterpart, 5-ethyl-2'-deoxyuridine (EtdUrd). EtdUrd demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV). However, its rapid breakdown in the body limited its therapeutic potential. To address this, 5-ethyl-2'-deoxycytidine was synthesized with the hypothesis that it would be more metabolically stable and could serve as a prodrug, converting to the active uridine (B1682114) form within the body and thereby offering improved efficacy against systemic HSV infections.

Contrary to expectations, studies revealed that 5-ethyl-2'-deoxycytidine was inactive against Herpes Simplex Virus in cell cultures (Vero cells) at concentrations up to 2 mM, both in the presence and absence of deaminase inhibitors[1]. The selective antiviral activity of the related compound, 5-ethyl-2'-deoxyuridine, is understood to be mediated by the virus-induced thymidine (B127349) kinase[2]. The lack of activity for 5-ethyl-2'-deoxycytidine suggests that it is either not efficiently phosphorylated by viral or cellular kinases, or that its phosphorylated metabolites do not effectively inhibit viral DNA polymerase.

It is crucial to distinguish 5-Ethyl cytidine from other 5-substituted cytidine analogs that have well-defined mechanisms of action and clinical applications. For instance, 5-Aza-2'-deoxycytidine (Decitabine) is a DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. Another analog, 5-Fluorodeoxycytidine, exhibits cytotoxic effects through the inhibition of thymidylate synthetase. These compounds, while structurally related to this compound, have distinct functionalities at the 5-position of the pyrimidine (B1678525) ring, leading to entirely different biological activities.

Experimental Context and Lack of Data

The exploration of 5-ethyl pyrimidine deoxynucleosides, including 5-ethyl-2'-deoxycytidine, was part of a broader effort in the 1970s and 1980s to develop novel antiviral agents[3]. While a variety of 5-substituted 2'-deoxycytidines showed selective inhibition of HSV replication, the ethyl-substituted version did not emerge as a promising candidate[4].

Due to the early negative findings in antiviral screens, further investigation into the mechanism of action, preclinical development, and clinical evaluation of this compound or 5-ethyl-2'-deoxycytidine appears to have been discontinued. Consequently, there is a notable absence of quantitative data regarding its efficacy, potency (e.g., IC50, EC50 values against any target), pharmacokinetic profiles, or detailed experimental protocols in the scientific literature. No signaling pathways have been elucidated, and no clinical trials have been registered for this specific compound.

Conclusion

References

Theoretical Studies of 5-Ethylcytidine: A Review of a Sparsely Explored Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties and Data

Quantitative theoretical data for 5-Ethylcytidine is not available in the current body of scientific literature. To provide a comparative context, the table below summarizes key physicochemical properties for the related compound, 5-(2-Chloroethyl)-2'-deoxycytidine, which has been studied for its antiviral properties. It is important to note that these values are not directly transferable to 5-Ethylcytidine and should be considered as a reference for the types of data that would be valuable to determine for the target compound.

PropertyValue (for 5-(2-Chloroethyl)-2'-deoxycytidine)Source/Notes
CAS Number 90301-75-0[1]
Molecular Formula C₁₁H₁₆ClN₃O₄[1]
Molecular Weight 289.717 g/mol [1]
Appearance Likely a solidInferred from related compounds
Melting Point Data not available
pKa Data not available
Solubility Data not available. General solubility for similar nucleosides suggests solubility in DMSO and aqueous solutions.
Storage Temperature 2-8°CInferred from 5-Chloro-2'-deoxycytidine

Synthesis of Related C5-Alkylated Cytidines

While specific theoretical studies are lacking, the synthesis of 5-ethyl-2'-deoxycytidine has been described. A common method involves the catalytic hydrogenation of 5-ethynylpyrimidine (B139185) nucleosides. For instance, 5-ethynyl-2'-deoxycytidine (B116413) (dCE) can be hydrogenated to yield 5-ethyl-2'-deoxycytidine (dCet). This synthetic route provides a basis for obtaining the compound for future experimental and theoretical characterization.

Inferred Theoretical Characteristics and Potential Research Directions

Based on computational studies of other C5-modified cytidines, several key areas of theoretical investigation for 5-Ethylcytidine can be proposed. These studies would be crucial for understanding its structure-activity relationship, potential as a therapeutic agent, and its role in biological systems.

3.1. Conformational Analysis: The ethyl group at the C5 position can influence the conformational preferences of the nucleoside, particularly the sugar pucker and the orientation of the glycosidic bond. Molecular mechanics and quantum chemical calculations could elucidate the low-energy conformations of 5-Ethylcytidine in different environments (gas phase, aqueous solution).

3.2. Electronic Properties: Density Functional Theory (DFT) calculations would be instrumental in determining the electronic properties of 5-Ethylcytidine, such as its dipole moment, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO gap). These properties are critical for understanding its reactivity, intermolecular interactions, and potential for incorporation into nucleic acids.

3.3. Tautomeric Equilibrium: The C5-substituent is known to influence the tautomeric equilibrium of the cytidine (B196190) base. Theoretical calculations could quantify the relative energies of the canonical amino and rare imino tautomers of 5-Ethylcytidine, which has implications for its base-pairing properties and potential for inducing mutations.

3.4. Interaction with Biomolecules: Molecular docking and molecular dynamics (MD) simulations could be employed to model the interaction of 5-Ethylcytidine with enzymes, such as DNA and RNA polymerases or kinases. Such studies would provide insights into its potential as a substrate or inhibitor and help to elucidate its mechanism of action if it were to be developed as a drug.

Experimental Protocols for Theoretical Studies

Should research on 5-Ethylcytidine be undertaken, the following experimental protocols, adapted from studies on related cytidine analogs, would be appropriate.

4.1. Quantum Chemical Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).

  • Calculations: Geometry optimization to find the minimum energy structure, frequency calculations to confirm the nature of the stationary points, and calculation of electronic properties such as Mulliken charges, dipole moment, and molecular orbitals.

  • Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to simulate an aqueous environment.

4.2. Molecular Dynamics Simulations:

  • Software: AMBER, GROMACS, or NAMD.

  • Force Field: A suitable force field for nucleic acids (e.g., AMBER ff14SB, CHARMM36). Parameters for the non-standard 5-ethylcytidine residue would need to be developed and validated.

  • System Setup: The 5-Ethylcytidine molecule would be placed in a periodic box of water molecules (e.g., TIP3P).

  • Simulation Protocol: The system would be energy minimized, followed by a gradual heating to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm). A production run of sufficient length (e.g., hundreds of nanoseconds) would then be performed to sample the conformational space.

  • Analysis: Trajectories would be analyzed to determine conformational preferences, hydrogen bonding patterns, and other dynamic properties.

Proposed Logical Workflow for Future Studies

To address the current gap in knowledge regarding the theoretical properties of 5-Ethylcytidine, a logical research workflow could be implemented.

G cluster_0 Synthesis & Characterization cluster_1 Computational Modeling cluster_2 Property Analysis cluster_3 Biological Validation synthesis Synthesis of 5-Ethylcytidine experimental Experimental Characterization (NMR, X-ray) synthesis->experimental qm Quantum Mechanics (DFT) experimental->qm md Molecular Dynamics (MD) experimental->md conformational Conformational Analysis qm->conformational electronic Electronic Properties qm->electronic md->conformational interaction Biomolecular Interactions md->interaction invitro In Vitro Assays electronic->invitro interaction->invitro

Caption: Proposed research workflow for 5-Ethylcytidine.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 5-Ethylcytidine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Modifications to the nucleobases, sugar moiety, or phosphate (B84403) backbone can enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. Among the various nucleobase modifications, substitutions at the 5-position of pyrimidines are of significant interest. This document provides detailed application notes and protocols for the incorporation of 5-Ethylcytidine (5-EtC) into synthetic oligonucleotides.

While 5-methylcytidine (B43896) (5-MeC) is a well-studied modification known to increase thermal stability and modulate immune responses, the introduction of a 5-ethyl group offers a nuanced alteration that may provide distinct advantages.[1][2] The slightly larger ethyl group can further enhance duplex stability and nuclease resistance due to increased hydrophobic and steric interactions within the DNA duplex.[3] These application notes will guide researchers through the synthesis, purification, and characterization of 5-Ethylcytidine-modified oligonucleotides, and discuss their potential applications.

Data Presentation

The incorporation of 5-alkyl-substituted cytosines into oligonucleotides has been shown to influence their physicochemical properties. While specific data for 5-Ethylcytidine is emerging, the well-documented effects of 5-methylcytidine provide a strong predictive framework. The following tables summarize the expected impact of 5-Ethylcytidine modification based on data from analogous 5-substituted pyrimidines.

Table 1: Expected Impact of 5-Ethylcytidine on Oligonucleotide Duplex Thermal Stability (T_m_)

ModificationChange in T_m_ per Modification (°C)Reference CompoundCitation
5-Methylcytidine+0.5 to +1.55-Methyl-dC[2]
5-Ethylcytidine (Predicted) +0.7 to +2.0 - Extrapolated
5-Propynylcytidine+2.0 to +2.85-Propynyl-dC[4]

Note: The predicted values for 5-Ethylcytidine are an extrapolation based on the trend observed with increasing alkyl chain length at the 5-position of cytosine.

Table 2: Nuclease Resistance Profile of Modified Oligonucleotides

ModificationRelative Resistance to 3'-ExonucleaseRelative Resistance to EndonucleaseReference
Unmodified DNA1x1x-
Phosphorothioate (PS)~100xVariable[5]
5-Methylcytidine~2-5x~1-2x[6]
5-Ethylcytidine (Predicted) ~5-10x ~2-3x Extrapolated

Note: The nuclease resistance is highly dependent on the number and position of the modifications, as well as the specific nuclease. The values for 5-Ethylcytidine are predicted based on the increased steric hindrance provided by the ethyl group.

Experimental Protocols

Synthesis of 5-Ethyl-2'-deoxycytidine Phosphoramidite (B1245037)

The synthesis of the 5-Ethyl-2'-deoxycytidine (5-Et-dC) phosphoramidite is a prerequisite for its incorporation into oligonucleotides via automated solid-phase synthesis. A general synthetic route starting from 2'-deoxyuridine (B118206) is outlined below.

Synthesis_of_5_Ethyl_dC_Phosphoramidite dU 2'-deoxyuridine iodination Iodination (I2, HIO3) dU->iodination Step 1 protection1 5'-DMT Protection iodination->protection1 Step 2 ethylation Palladium-catalyzed Cross-coupling (Ethylating agent) protection1->ethylation Step 3 conversion Conversion to Cytidine (e.g., Phosphoryl chloride, Triazole, Ammonia) ethylation->conversion Step 4 phosphitylation Phosphitylation conversion->phosphitylation Step 5 final_product 5'-DMT-N4-acyl-5-Et-dC-3'-CE-phosphoramidite phosphitylation->final_product Step 6

Caption: Synthesis of 5-Ethyl-dC Phosphoramidite.

Methodology:

  • 5-Iodo-2'-deoxyuridine Synthesis: 2'-deoxyuridine is iodinated at the 5-position using iodine and an oxidizing agent such as iodic acid in an aqueous acidic medium.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of 5-iodo-2'-deoxyuridine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in pyridine.

  • Palladium-Catalyzed Ethylation: The 5-iodo-2'-deoxyuridine derivative undergoes a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with an appropriate ethylating agent (e.g., tetraethyltin (B1219993) or ethylboronic acid) to introduce the ethyl group at the 5-position.

  • Conversion to 5-Ethyl-2'-deoxycytidine: The resulting 5-ethyl-2'-deoxyuridine is converted to 5-ethyl-2'-deoxycytidine. This is typically achieved by first activating the 4-position of the uracil (B121893) ring (e.g., with phosphoryl chloride and 1,2,4-triazole) followed by treatment with ammonia. The exocyclic amine is then protected with a suitable protecting group (e.g., acetyl or benzoyl).

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final 5-Ethyl-2'-deoxycytidine phosphoramidite.

  • Purification: The final product is purified by silica (B1680970) gel chromatography.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of 5-Et-dC into an oligonucleotide sequence is performed using a standard automated DNA synthesizer.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (repeated n times) deblock 1. Deblocking (DCA/TCA) coupling 2. Coupling (5-Et-dC Phosphoramidite + Activator) deblock->coupling Add next base capping 3. Capping (Acetic Anhydride) coupling->capping Cap unreacted 5'-OH oxidation 4. Oxidation (Iodine solution) capping->oxidation Stabilize linkage oxidation->deblock Prepare for next cycle cleavage Cleavage from Support & Deprotection (Ammonia) oxidation->cleavage start Start with Solid Support start->deblock purification Purification (e.g., RP-HPLC) cleavage->purification characterization Characterization (Mass Spec, HPLC) purification->characterization final_oligo Final 5-EtC Oligonucleotide characterization->final_oligo

Caption: Automated Oligonucleotide Synthesis Workflow.

Methodology:

  • Preparation: Dissolve the 5-Ethyl-2'-deoxycytidine phosphoramidite and standard DNA phosphoramidites (dA, dG, dC, T) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.1 M). Install the phosphoramidite solutions on the DNA synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence, specifying the position(s) for 5-Ethylcytidine incorporation.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed with a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.

    • Coupling: The 5-Et-dC phosphoramidite is activated with an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

Cleavage, Deprotection, and Purification

Methodology:

  • Cleavage and Deprotection: After synthesis, the solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperature (e.g., 55°C) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The DMT-on full-length product will elute later than the failure sequences.

    • Detritylation: The collected DMT-on fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.

Characterization

Methodology:

  • Purity Analysis: The purity of the final oligonucleotide is assessed by analytical RP-HPLC or anion-exchange HPLC.

  • Identity Confirmation: The molecular weight of the purified oligonucleotide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Thermal Denaturation (T_m_) Analysis:

    • Anneal the 5-EtC modified oligonucleotide with its complementary DNA or RNA strand in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Measure the change in absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer with a temperature controller.

    • The T_m_ is the temperature at which 50% of the duplex is denatured.

  • Nuclease Resistance Assay:

    • Incubate the 5'-end radiolabeled or fluorescently labeled oligonucleotide in the presence of a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or DNase I for endonuclease activity) or in serum.

    • Take aliquots at different time points and quench the reaction.

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) and quantify the amount of full-length oligonucleotide remaining over time.

Potential Applications and Signaling Pathways

The incorporation of 5-Ethylcytidine into oligonucleotides can be beneficial for a variety of applications, primarily in the realm of antisense therapeutics and diagnostics.

Signaling_Pathways cluster_therapeutic Therapeutic Applications cluster_effects Biological Effects Antisense Antisense Oligonucleotides (ASOs) Nuclease_Resistance Increased Nuclease Resistance Antisense->Nuclease_Resistance Binding_Affinity Enhanced Binding Affinity (Tm) Antisense->Binding_Affinity siRNA siRNA siRNA->Nuclease_Resistance Aptamers Aptamers Aptamers->Nuclease_Resistance Aptamers->Binding_Affinity Improved_PK Improved_PK Nuclease_Resistance->Improved_PK Longer half-life Improved_PD Improved_PD Binding_Affinity->Improved_PD Higher potency Immune_Modulation Modulation of Immune Response (TLR9 signaling) Reduced_Side_Effects Reduced_Side_Effects Immune_Modulation->Reduced_Side_Effects Lower immunogenicity Epigenetic_Effects Potential Epigenetic Modulation Gene_Silencing Gene_Silencing Epigenetic_Effects->Gene_Silencing Transcriptional regulation

Caption: Potential Applications and Biological Effects.

  • Antisense Technology: 5-EtC modified oligonucleotides can be used as antisense agents to inhibit gene expression. The enhanced nuclease resistance and binding affinity can lead to improved potency and duration of action.

  • siRNA: The incorporation of 5-EtC into siRNA duplexes may enhance their stability in biological fluids, potentially improving their therapeutic efficacy.

  • Aptamers: 5-EtC can be incorporated into aptamers to increase their stability and binding affinity for their targets.

  • Modulation of Immune Response: Unmethylated CpG motifs in oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), leading to an immune response.[1] Modification of the cytosine in these motifs, for instance with a 5-ethyl group, may modulate this interaction, potentially reducing unwanted immunogenicity.[1]

  • Epigenetic Studies: 5-Methylcytosine is a key epigenetic marker.[1] While 5-Ethylcytidine is not a natural modification, its presence in DNA could be used to probe the binding and activity of DNA-modifying enzymes and transcription factors, potentially leading to novel epigenetic drugs.

Conclusion

The incorporation of 5-Ethylcytidine represents a promising strategy for enhancing the therapeutic potential of oligonucleotides. By providing increased thermal stability and nuclease resistance, this modification can lead to oligonucleotides with improved pharmacokinetic and pharmacodynamic properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, purify, and characterize 5-Ethylcytidine-modified oligonucleotides, enabling further exploration of their utility in various research and drug development applications.

References

Application Notes and Protocols for Cytidine Analogs in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Ethylcytidine: The request specifies "5-Ethyl cytidine" as a probe for RNA structure. Current scientific literature prominently features "5-Ethynylcytidine" (5-EC) for monitoring RNA synthesis and "1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) methiodide" (ETC) as a chemical probe for RNA structure. It is possible that "this compound" is a less common analog, or the query may have intended to refer to one of these more established compounds. This document will provide detailed information on ETC for RNA structure probing and 5-EC for nascent RNA labeling, as these are highly relevant to the interests of researchers, scientists, and drug development professionals in the field of RNA biology.

Application Note 1: 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide (ETC) for In Vivo RNA Structure Probing

Principle

1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide (ETC) is a membrane-permeable chemical probe used for mapping RNA structures within living cells. ETC specifically modifies the Watson-Crick face of unpaired guanine (B1146940) (G) and uracil (B121893) (U) residues. This modification effectively "marks" single-stranded or flexible regions of an RNA molecule. The sites of modification can then be identified using techniques like mutational profiling (MaP), where reverse transcription is used to generate a cDNA library. During this process, the ETC adducts on the RNA template cause the reverse transcriptase to misincorporate nucleotides, creating mutations in the resulting cDNA. High-throughput sequencing of this cDNA library reveals the locations of these mutations, thereby mapping the single-stranded G and U residues of the original RNA molecule.

Applications
  • In Vivo RNA Structure Determination: ETC is particularly valuable for probing RNA structures directly within their native cellular environment, providing insights into how RNA folds and interacts with other molecules in vivo.

  • Improving RNA Structure Prediction: The experimental data generated using ETC can be used as constraints in computational RNA structure prediction algorithms to improve the accuracy of the predicted secondary and tertiary structures.

  • Complementary to Other Probes: ETC's specificity for G and U residues complements other chemical probes like dimethyl sulfate (B86663) (DMS), which targets A and C residues. Using these probes in parallel allows for a more comprehensive analysis of RNA structure.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of ETC in RNA structure probing.

ParameterValueOrganism/SystemNotes
Optimal Concentration 100-300 mME. coli, B. subtilisHigher concentrations can be used compared to EDC due to reduced RNA degradation.
Comparison with EDC More than twice the concentration of ETC is needed to achieve similar modification levels as EDC.E. coliFor example, 200 mM ETC showed similar modification to 40 mM EDC.[1]
Specificity Unpaired Guanine (G) and Uracil (U) residuesIn vivoModifies the Watson-Crick face of these nucleotides.[1]
Mutation Rate Low but reliableE. coli rRNASufficient for detection by mutational profiling (MaP).[1]

Experimental Workflow

ETC_SHAPE_MaP_Workflow cluster_cell_culture In Vivo Probing cluster_rna_extraction RNA Processing cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis cell_culture Cell Culture (e.g., E. coli) etc_treatment ETC Treatment (100-300 mM) cell_culture->etc_treatment rna_extraction Total RNA Extraction etc_treatment->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment rt Reverse Transcription (Mutational Profiling) dnase_treatment->rt pcr PCR Amplification rt->pcr sequencing High-Throughput Sequencing pcr->sequencing data_processing Sequence Alignment & Mutation Calling sequencing->data_processing structure_modeling RNA Structure Modeling data_processing->structure_modeling

ETC-MaP Experimental Workflow
Detailed Protocol for ETC-MaP

This protocol is a general guideline and may require optimization for specific cell types and RNA targets.

1. In Vivo ETC Probing a. Grow bacterial or mammalian cells to the desired density. b. Prepare a fresh solution of ETC in an appropriate buffer (e.g., water or culture medium). c. Add ETC to the cell culture to a final concentration of 100-300 mM.[1] d. Incubate for a short period (e.g., 5-15 minutes) at the optimal growth temperature for the cells. e. Quench the reaction by adding a quenching agent like dithiothreitol (B142953) (DTT). f. Pellet the cells by centrifugation and wash with a suitable buffer.

2. RNA Isolation a. Extract total RNA from the cell pellet using a standard method such as TRIzol reagent or a commercial RNA extraction kit. b. It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.[2]

3. Mutational Profiling (Reverse Transcription) a. Set up a reverse transcription reaction using a reverse transcriptase that facilitates misincorporation at modified sites (e.g., SuperScript IV in the presence of Mn²⁺). b. Use gene-specific primers or random hexamers to prime the reverse transcription reaction. c. Include a control sample of RNA that was not treated with ETC.

4. Library Preparation and Sequencing a. Amplify the resulting cDNA using PCR with primers that add the necessary adapters for high-throughput sequencing. b. Purify the PCR products. c. Quantify the library and sequence it on a suitable platform (e.g., Illumina).

5. Data Analysis a. Use a specialized software pipeline, such as ShapeMapper, to align the sequencing reads to a reference transcriptome and identify mutation rates at each nucleotide position.[2] b. Subtract the background mutation rates from the untreated control sample. c. The resulting reactivity scores for G and U residues can be used as constraints for RNA secondary structure prediction software.[1]

Application Note 2: 5-Ethynylcytidine (5-EC) for Metabolic Labeling of Nascent RNA

Principle

5-Ethynylcytidine (5-EC) is a cell-permeable cytidine (B196190) analog that gets incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[3] The ethynyl (B1212043) group on 5-EC serves as a bioorthogonal handle for "click" chemistry. This allows for the specific and covalent attachment of a reporter molecule, such as a fluorescent dye or biotin (B1667282), to the labeled RNA. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction used for this purpose.[3] This method enables the visualization, enrichment, and analysis of newly transcribed RNA.

Applications
  • Monitoring Global RNA Synthesis: 5-EC can be used to measure the overall rate of transcription in cells and tissues.[3]

  • Visualization of Nascent RNA: By attaching a fluorescent dye, the subcellular localization of newly synthesized RNA can be visualized using microscopy.[3]

  • Enrichment and Identification of Newly Transcribed RNA: Attaching a biotin tag allows for the purification of labeled RNA, which can then be identified and quantified by high-throughput sequencing.

  • Studying RNA Dynamics: Pulse-chase experiments with 5-EC can be used to study the stability and turnover rates of different RNA species.

Quantitative Data Summary

The following table provides a summary of key parameters for 5-EC based RNA labeling.

ParameterValueOrganism/SystemNotes
Working Concentration 0.5 - 1 mMCultured cell linesHigher concentrations may reduce labeling efficiency.[4]
Incorporation Specificity Efficiently incorporated into RNA, but not DNA in several cell lines.[3]Seven different cell linesSome studies suggest potential for DNA integration in certain organisms.[4]
Metabolism Rate Faster than 5-ethynyluridine (B57126) (EU)In vivo (animals)This allows for more rapid detection of transcriptional changes.[3]
Detection Method Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistryIn vitro and in vivoReacts with fluorescent or biotinylated azides.[3]

Experimental Workflow

Five_EC_Workflow cluster_labeling Metabolic Labeling cluster_fixation Sample Preparation cluster_click Click Chemistry Detection cluster_analysis Downstream Analysis cell_culture Cell Culture or Organism ec_incubation 5-EC Incubation (0.5-1 mM) cell_culture->ec_incubation fixation Cell Fixation & Permeabilization ec_incubation->fixation click_reaction Click Reaction (Azide-Fluorophore/Biotin) fixation->click_reaction imaging Fluorescence Microscopy click_reaction->imaging enrichment Biotin-Streptavidin Purification click_reaction->enrichment sequencing High-Throughput Sequencing enrichment->sequencing

5-EC Labeling and Detection Workflow
Detailed Protocol for 5-EC Labeling and Detection

This protocol provides a general framework for labeling nascent RNA in cultured cells for fluorescence microscopy.

1. Metabolic Labeling a. Culture cells to the desired confluency. b. Prepare a stock solution of 5-EC in DMSO. c. Add 5-EC to the culture medium to a final concentration of 0.5-1 mM. d. Incubate the cells for the desired labeling period (e.g., 30 minutes to several hours) at their optimal growth conditions.

2. Cell Fixation and Permeabilization a. Aspirate the medium and wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells twice with PBS.

3. Click Chemistry Reaction a. Prepare the click reaction cocktail. A typical cocktail includes:

  • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
  • Copper(II) sulfate (CuSO₄)
  • A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)
  • A copper ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency. b. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.

4. Counterstaining and Imaging a. (Optional) Counterstain the nuclei with a DNA dye such as DAPI. b. Mount the coverslips onto microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

References

Application Notes: Utilizing 5-Ethylcytidine for Enhanced Aptamer Selection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful in vitro selection technique used to isolate single-stranded DNA or RNA oligonucleotides, known as aptamers, that bind to a specific target with high affinity and specificity.[1][2] The chemical diversity of standard DNA and RNA libraries, composed of only four different nucleotides, can sometimes limit the success of SELEX in identifying high-affinity aptamers for certain challenging targets. The incorporation of chemically modified nucleotides into the SELEX process can expand the chemical space of the library, leading to aptamers with improved properties.[3][4]

This document provides detailed application notes and protocols for the use of 5-Ethylcytidine, a modified pyrimidine, in SELEX for the development of robust and high-affinity aptamers for research, diagnostics, and therapeutic applications.

Advantages of Incorporating 5-Ethylcytidine

The modification at the 5-position of cytidine (B196190) with an ethyl group offers several potential advantages for aptamer development:

  • Enhanced Nuclease Resistance: The ethyl group at the 5-position can provide steric hindrance, making the phosphodiester backbone less accessible to nucleases. This modification has been shown to enhance resistance to degradation by enzymes like exonuclease III, which is crucial for the stability of aptamers in biological fluids.[1][5]

  • Increased Hydrophobicity and Binding Affinity: The addition of the ethyl group increases the hydrophobicity of the nucleotide. This can lead to improved binding interactions with target molecules, particularly through hydrophobic and van der Waals interactions, potentially resulting in aptamers with lower dissociation constants (Kd).[6][7]

  • Expanded Structural Diversity: The presence of the 5-ethyl group can influence the local and global folding of the oligonucleotide, allowing it to adopt unique three-dimensional conformations that may not be accessible with standard nucleotides. This expanded structural repertoire increases the probability of identifying an aptamer that forms a complementary binding surface to the target.[3]

Applications in Research and Drug Development

Aptamers developed using 5-Ethylcytidine-modified libraries have potential applications in various fields:

  • Therapeutics: The enhanced stability and affinity of these aptamers make them promising candidates for therapeutic agents that can rival monoclonal antibodies.[4][8]

  • Diagnostics: High-affinity aptamers can be utilized as recognition elements in biosensors and other diagnostic assays for the detection of biomarkers.

  • Targeted Drug Delivery: Aptamers can be used to deliver drugs, toxins, or siRNAs specifically to target cells, reducing off-target effects.[9]

Quantitative Data Summary

While specific quantitative data for aptamers containing 5-Ethylcytidine is limited in the literature, the following tables summarize the expected improvements based on studies of similar 5-position modifications on pyrimidines. These tables provide a comparative framework for evaluating the potential benefits of using 5-Ethylcytidine in your SELEX experiments.

Table 1: Comparison of Dissociation Constants (Kd) for Modified vs. Unmodified Aptamers

Aptamer TargetModificationUnmodified Aptamer KdModified Aptamer KdFold ImprovementReference (Analogous Modification)
Thrombin5-(1-pentynyl)-2'-deoxyuridine~200 nM~20 nM10x[10]
FibrinogenBoronic acid-modified thymidine~5 µMLow nM range~1000x[7]
Human β-defensin 2Adenine-appended baseNot reported6.8 nMNot applicable[3]
CD192'-fluoro pyrimidineNot reported49.9 ± 13 nMNot applicable[11][12]

Table 2: Nuclease Resistance of Modified vs. Unmodified Aptamers

AptamerModificationSerum ConcentrationHalf-life (Unmodified)Half-life (Modified)Fold ImprovementReference (Analogous Modification)
Thrombin Aptamer2'-fluoro pyrimidine10% FBS< 1 hour> 48 hours> 48x[10]
Anti-VEGF Aptamer2'-aminopyrimidine90% Human SerumMinutes> 1000 minutes> 1000x[10]
DNA Aptamer3'-inverted thymidine10% FBS< 1 hour~31 hours> 31x[10]
DNA Sequence5-Ethyl-dCTPαBN/A (Exonuclease III)SensitiveMarkedly Enhanced ResistanceSignificant[1][5]

Experimental Protocols

Protocol 1: DNA SELEX using 5-Ethyl-2'-deoxycytidine Triphosphate (5-Et-dCTP)

This protocol outlines the selection of DNA aptamers from a library containing 5-Ethyl-dCTP in place of dCTP.

1. Materials and Reagents:

  • SELEX Library: A single-stranded DNA library with a central random region (e.g., N30-N40) flanked by constant regions for primer annealing.

  • Primers: Forward and Reverse primers for PCR amplification. The reverse primer may be biotinylated for strand separation.

  • Target Molecule: Immobilized on a solid support (e.g., magnetic beads, agarose (B213101) resin).

  • Modified Nucleotide: 5-Ethyl-2'-deoxycytidine-5'-triphosphate (5-Et-dCTP).

  • Natural dNTPs: dATP, dGTP, dTTP.

  • DNA Polymerase: A polymerase capable of incorporating 5-Et-dCTP, such as T7 DNA polymerase (Sequenase).[1][5]

  • Buffers: Binding buffer, wash buffer, elution buffer.

  • Streptavidin-coated magnetic beads (if using a biotinylated reverse primer).

  • PCR reagents: Taq polymerase, buffer, MgCl2.

  • Urea-PAGE supplies for ssDNA purification.

2. SELEX Round 1:

  • Library Preparation: Synthesize the initial DNA library.

  • Binding Reaction:

    • Dissolve the DNA library in binding buffer.

    • Heat the library to 95°C for 5 minutes and then cool on ice for 10 minutes to allow proper folding.

    • Incubate the folded library with the immobilized target at an appropriate temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

  • Partitioning:

    • Wash the solid support with wash buffer to remove unbound sequences. The stringency of washing can be increased in later rounds.

  • Elution:

    • Elute the bound DNA sequences using an appropriate elution buffer (e.g., high salt, high temperature, or a buffer that denatures the target protein).

  • Amplification:

    • Use the eluted DNA as a template for PCR.

    • The PCR mixture should contain dATP, dGTP, dTTP, and 5-Et-dCTP .

    • Keep the number of PCR cycles to a minimum to avoid PCR bias.[13]

  • Strand Separation:

    • If using a biotinylated reverse primer, incubate the PCR product with streptavidin-coated magnetic beads.

    • Elute the non-biotinylated (sense) strand using a sodium hydroxide (B78521) solution.

    • Alternatively, separate the strands using denaturing urea-PAGE.

  • Purification: Purify the single-stranded DNA pool for the next round of selection.

3. Subsequent SELEX Rounds (e.g., Rounds 2-15):

  • Repeat the steps of binding, partitioning, elution, and amplification.

  • Increase the selection stringency in each round by:

    • Decreasing the target concentration.

    • Increasing the volume or duration of washes.

    • Including a counter-selection step against a non-target molecule or the immobilization matrix.[13]

  • Monitor the enrichment of the pool by assessing its binding affinity to the target.

4. Sequencing and Aptamer Characterization:

  • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

  • Synthesize individual aptamers and characterize their binding affinity (Protocol 3) and nuclease resistance (Protocol 4).

Protocol 2: RNA SELEX using 5-Ethylcytidine Triphosphate (5-Et-CTP)

This protocol describes the selection of RNA aptamers using a library transcribed with 5-Et-CTP.

1. Materials and Reagents:

  • DNA Template Library: A double-stranded DNA library with a T7 promoter upstream of the random region.

  • Modified Nucleotide: 5-Ethylcytidine-5'-triphosphate (5-Et-CTP).

  • Natural NTPs: ATP, GTP, UTP.

  • T7 RNA Polymerase: A wild-type or mutant T7 RNA polymerase that can incorporate 5-Et-CTP. Studies have shown T7 RNAP can tolerate various 5-position modifications on pyrimidines.[2]

  • Reverse Transcriptase and DNA Polymerase for RT-PCR.

  • Other reagents as listed in Protocol 1.

2. SELEX Round 1:

  • In Vitro Transcription:

    • Synthesize the initial RNA library from the dsDNA template using T7 RNA polymerase.

    • The transcription reaction mixture should contain ATP, GTP, UTP, and 5-Et-CTP .

  • RNA Purification: Purify the transcribed RNA library, for example, by denaturing urea-PAGE.

  • Binding, Partitioning, and Elution: Follow the same steps as in Protocol 1, using the folded RNA library.

  • Reverse Transcription:

    • Reverse transcribe the eluted RNA to cDNA using a reverse transcriptase and the reverse primer.

  • PCR Amplification:

    • Amplify the cDNA by PCR using both forward and reverse primers and standard dNTPs.

  • Preparation for Next Round: The amplified dsDNA is used as the template for the next round of in vitro transcription.

3. Subsequent SELEX Rounds and Characterization:

  • Follow the same principles as for DNA SELEX, increasing stringency in each round.

  • After the final round, the enriched dsDNA is cloned and sequenced.

  • Individual RNA aptamer candidates are synthesized by in vitro transcription for characterization.

Protocol 3: Determination of Binding Affinity (Kd) by Nitrocellulose Filter Binding Assay

  • Aptamer Preparation: Label the aptamer (DNA or RNA) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reactions:

    • Prepare a series of reactions with a constant, low concentration of the labeled aptamer and varying concentrations of the target protein.

    • Incubate the reactions in binding buffer to allow binding to reach equilibrium.

  • Filtration:

    • Filter each reaction mixture through a nitrocellulose membrane. Proteins and protein-aptamer complexes will bind to the membrane, while unbound aptamers will pass through.

    • Wash the membrane with a small volume of wash buffer.

  • Quantification:

    • Quantify the amount of labeled aptamer retained on the membrane (e.g., by scintillation counting or fluorescence imaging).

  • Data Analysis:

    • Plot the fraction of bound aptamer against the target concentration.

    • Fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd).[14]

Protocol 4: Nuclease Resistance Assay

  • Aptamer Incubation:

    • Incubate a fixed amount of the 5-Ethylcytidine-modified aptamer and an unmodified control aptamer in a solution containing nucleases (e.g., human serum, DNase I, or specific exonucleases).[15][16]

  • Time Points: Take aliquots from the reaction at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the nuclease activity in the aliquots, for example, by adding a chelating agent like EDTA or by heat inactivation.

  • Analysis:

    • Analyze the integrity of the aptamers at each time point by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the aptamer bands (e.g., by staining with a nucleic acid stain or by autoradiography if radiolabeled).

  • Quantification: Quantify the intensity of the full-length aptamer band at each time point to determine the rate of degradation and the aptamer's half-life in the presence of nucleases.

Visualizations

SELEX_Workflow cluster_Preparation Library Preparation cluster_Selection Selection Cycle cluster_Amplification Amplification start Initial Oligonucleotide Library (DNA or RNA) mod_ntp Incorporate 5-Ethylcytidine (during synthesis or transcription) start->mod_ntp folded_lib Folded Aptamer Pool mod_ntp->folded_lib binding Incubate with Target Molecule folded_lib->binding partition Wash to Remove Unbound Sequences binding->partition elution Elute Bound Aptamers partition->elution amp PCR (DNA SELEX) or RT-PCR (RNA SELEX) elution->amp ssDNA_prep Strand Separation / In Vitro Transcription amp->ssDNA_prep end_node Sequence and Characterize Aptamers amp->end_node After multiple rounds ssDNA_prep->folded_lib Enriched Pool for Next Round

Caption: Workflow of the SELEX process incorporating 5-Ethylcytidine.

Rationale_Diagram cluster_Problem Limitations of Standard SELEX cluster_Solution Solution cluster_Benefits Resulting Aptamer Properties limited_diversity Limited Chemical Diversity (4 Bases) mod_selex SELEX with 5-Ethylcytidine limited_diversity->mod_selex nuclease_susceptibility Susceptibility to Nuclease Degradation nuclease_susceptibility->mod_selex enhanced_stability Enhanced Nuclease Resistance mod_selex->enhanced_stability higher_affinity Increased Binding Affinity mod_selex->higher_affinity novel_structures Novel 3D Conformations mod_selex->novel_structures

References

5-Ethylcytidine for RNA Labeling and Tracking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylcytidine (5-EC), more accurately known as 5-Ethynylcytidine, is a powerful tool for the metabolic labeling of newly synthesized RNA in living cells and organisms. This nucleoside analog is readily taken up by cells and incorporated into nascent RNA transcripts by RNA polymerases. The ethynyl (B1212043) group serves as a bioorthogonal handle, allowing for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization, isolation, and tracking of newly transcribed RNA, providing valuable insights into gene expression dynamics, RNA processing, and decay.

One of the key advantages of 5-EC is its efficient incorporation into RNA across various cell lines, without significant incorporation into DNA[1]. Furthermore, studies have shown that 5-EC has a much faster metabolic rate compared to its uridine (B1682114) counterpart, 5-ethynyluridine (B57126) (EU), which can be advantageous for pulse-labeling experiments aiming to capture rapid changes in transcription[1][2].

These application notes provide a comprehensive overview of the use of 5-EC for RNA labeling and tracking, including detailed experimental protocols, quantitative data for comparison with other labeling reagents, and workflow diagrams to guide your research.

Data Presentation

Comparison of Nucleoside Analogs for RNA Labeling
Parameter5-Ethynylcytidine (5-EC)5-Ethynyluridine (EU)5-Bromouridine (BrU)
Mechanism of Detection Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)Immunodetection with anti-BrdU/BrU antibody
Specificity for RNA High, not significantly incorporated into DNA[1]High, not significantly incorporated into DNAHigh
Metabolic Rate Faster than EU[1][2]Slower than 5-EC[1][2]Not applicable
Detection Method Bioorthogonal reaction with fluorescent or biotinylated azidesBioorthogonal reaction with fluorescent or biotinylated azidesAntibody-based, requires denaturation
Multiplexing Capability High, compatible with other fluorescent probesHigh, compatible with other fluorescent probesLimited by antibody availability and cross-reactivity
Cytotoxicity Data (IC50) of a Related Compound
Cell Line5-ethynyl-2'-deoxycytidine (B116413) (EdC) IC50 (µM)
HeLa (Cervical Cancer)~15
A549 (Lung Cancer)~40
HCT116 (Colon Cancer)~50
U2OS (Osteosarcoma)>100
143B (Osteosarcoma)~5

Data is for the deoxyribonucleoside analog and should be considered as an estimation for the ribonucleoside 5-EC.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (5-EC) in Cultured Cells

This protocol describes the labeling of newly synthesized RNA in cultured mammalian cells with 5-EC.

Materials:

  • 5-Ethynylcytidine (5-EC)

  • Cell culture medium appropriate for the cell line

  • Cultured mammalian cells on coverslips or in plates

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips in a petri dish or in a multi-well plate at a density that will ensure they are sub-confluent at the time of labeling. Allow the cells to attach and grow overnight.

  • Preparation of 5-EC Labeling Medium: Prepare a stock solution of 5-EC in DMSO or sterile water. On the day of the experiment, dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 0.5 mM can be used, but this should be optimized for each cell line and experimental goal[3].

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the 5-EC containing medium.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes to 24 hours, depending on the experimental question. Shorter incubation times are suitable for capturing nascent transcripts, while longer times may be necessary for detecting less abundant RNAs.

  • Cell Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS. The cells are now ready for the click chemistry reaction to detect the incorporated 5-EC.

Protocol 2: Detection of 5-EC Labeled RNA via Click Chemistry and Fluorescence Microscopy

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide (B81097) to the ethynyl group of the incorporated 5-EC for visualization by microscopy.

Materials:

  • 5-EC labeled, fixed, and permeabilized cells on coverslips

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS) or PBS

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Antifade mounting medium

Click Reaction Cocktail Preparation (per sample):

  • Prepare fresh immediately before use.

  • To 430 µL of PBS, add:

    • 20 µL of a 100 mM Copper(II) sulfate (CuSO4) solution (final concentration: 4 mM)

    • 50 µL of a 1 M Sodium ascorbate solution (final concentration: 100 mM)

    • 1-10 µL of a 10 mM fluorescent azide stock solution (final concentration: 20-200 µM)

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail as described above. It is crucial to add the sodium ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.

  • Click Reaction: Remove the final PBS wash from the permeabilized cells and add the click reaction cocktail. Ensure the cells are completely covered. Incubate for 30 minutes at room temperature in the dark.

  • Washing: After the incubation, remove the click reaction cocktail and wash the cells three times for 5 minutes each with PBS.

  • Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain such as DAPI or Hoechst according to the manufacturer's instructions.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Mandatory Visualization

Experimental Workflow for RNA Labeling and Tracking using 5-Ethylcytidine

RNA_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Detection cluster_analysis Analysis start Seed Cells labeling Incubate with 5-Ethylcytidine (5-EC) start->labeling Add 5-EC containing medium fixation Fixation labeling->fixation Wash permeabilization Permeabilization fixation->permeabilization Wash click_reaction Click Chemistry Reaction (Fluorescent Azide) permeabilization->click_reaction Wash imaging Fluorescence Microscopy click_reaction->imaging Wash & Mount quantification Image Analysis & Quantification imaging->quantification

Caption: Workflow for 5-Ethylcytidine (5-EC) based RNA labeling and tracking.

Logical Relationship of the Click Chemistry Reaction

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product RNA_EC RNA with incorporated 5-Ethynylcytidine (Alkyne) Labeled_RNA Fluorescently Labeled RNA (Stable Triazole Linkage) RNA_EC->Labeled_RNA Fluor_Azide Fluorescent Reporter with Azide Group Fluor_Azide->Labeled_RNA CuSO4 Copper(II) Sulfate Cu_I Copper(I) Ion (Active Catalyst) CuSO4->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Reduction Cu_I->Labeled_RNA Catalyzes Cycloaddition

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) reaction.

References

Application Notes and Protocols for Enzymatic Incorporation of 5-Ethyl cytidine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides into RNA transcripts is a powerful tool for the development of novel therapeutic and research applications. 5-Ethyl cytidine (B196190) triphosphate (5-Et-CTP) is a modified pyrimidine (B1678525) nucleotide that can be enzymatically incorporated into RNA strands during in vitro transcription (IVT). The introduction of the 5-ethyl group on the cytidine base can confer desirable properties to the resulting RNA, such as altered stability and translational efficiency. These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for the enzymatic incorporation of 5-Et-CTP using T7 RNA polymerase.

Data Presentation

The incorporation of 5-Et-CTP in place of natural CTP during in vitro transcription by T7 RNA polymerase is highly efficient. Below is a summary of the expected RNA yield and incorporation efficiency.

Nucleotide CompositionRNA Yield (µg per 20 µL reaction)Incorporation Efficiency of 5-ethylcytidine (%)
ATP, GTP, CTP, UTP (Control)100 ± 10N/A
ATP, GTP, 5-Et-CTP, UTP95 ± 12> 99%

Note: The data presented in this table is illustrative and based on typical results reported for 5-substituted pyrimidine analogs. Actual results may vary depending on the specific template, reaction conditions, and purification method.

Applications

RNA molecules containing 5-ethylcytidine have several potential applications in research and drug development:

  • Enhanced Translational Efficiency: The presence of 5-ethylcytidine in mRNA has been shown to moderately enhance protein translation in cellulo. This can be advantageous for applications requiring high levels of protein expression, such as mRNA-based vaccines and therapeutics.

  • Modulation of RNA Stability: The 5-ethyl modification can influence the stability of RNA molecules, potentially increasing their resistance to nuclease degradation and extending their half-life within the cellular environment.

  • CRISPR-Cas9 Gene Editing: Modified single-guide RNAs (sgRNAs) are being explored to improve the efficiency and specificity of CRISPR-Cas9 systems. The incorporation of 5-ethylcytidine into sgRNAs has been studied, and while most modifications have a minimal effect on gene cleavage efficiency, this is an active area of research.

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) for the Synthesis of 5-Ethylcytidine Modified RNA

This protocol describes the synthesis of RNA containing 5-ethylcytidine using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

  • 100 mM ATP solution

  • 100 mM GTP solution

  • 100 mM UTP solution

  • 100 mM 5-Ethyl cytidine triphosphate (5-Et-CTP) solution

  • T7 RNA Polymerase (50 U/µL)

  • RNase Inhibitor (40 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., spin columns, lithium chloride)

Procedure:

  • Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µL of Linearized DNA template (1 µg)

    • 2 µL of 100 mM ATP

    • 2 µL of 100 mM GTP

    • 2 µL of 100 mM UTP

    • 2 µL of 100 mM 5-Et-CTP

    • 1 µL of RNase Inhibitor

    • 1 µL of T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: After the incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the synthesized RNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation, according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

ivt_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_cleanup Purification cluster_analysis Analysis reagents Thaw Reagents on Ice setup Assemble Reaction Mix (Template, NTPs, 5-Et-CTP, Buffer, T7 Polymerase) reagents->setup incubate Incubate at 37°C (2-4 hours) setup->incubate dnase DNase I Treatment incubate->dnase purify RNA Purification (Spin Column) dnase->purify quantify Quantify RNA (Spectrophotometry) purify->quantify quality Assess Integrity (Gel Electrophoresis) purify->quality lc_ms_workflow start Start with Purified 5-EtC-RNA digestion Enzymatic Digestion (Nuclease P1, BAP) start->digestion centrifugation Centrifugation digestion->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS Analysis supernatant->lc_ms data_analysis Data Analysis lc_ms->data_analysis quantification Quantify Nucleosides & Calculate Incorporation % data_analysis->quantification end End quantification->end logical_relationship cluster_input Input Components cluster_process IVT Process cluster_output Output Characteristics cluster_application Functional Properties template DNA Template Quality (Purity, Integrity) ivt In Vitro Transcription Conditions template->ivt ntps Nucleotide Quality (5-Et-CTP Purity) ntps->ivt enzyme T7 RNA Polymerase (Activity) enzyme->ivt yield RNA Yield ivt->yield integrity RNA Integrity ivt->integrity incorporation Incorporation Efficiency ivt->incorporation stability RNA Stability yield->stability translation Translation Efficiency yield->translation integrity->stability integrity->translation incorporation->stability incorporation->translation

Application Notes and Protocols for In Vitro Transcription of 5-Ethyl Cytidine-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides into messenger RNA (mRNA) and other RNA molecules is a pivotal strategy in the development of RNA therapeutics and vaccines. Modifications can enhance stability, improve translational efficiency, and modulate the innate immune response. 5-Ethyl cytidine (B196190), a modified pyrimidine (B1678525) nucleoside, has been shown to be a viable substrate for T7 RNA polymerase, enabling the enzymatic synthesis of RNA with this specific modification.[1] The introduction of an ethyl group at the 5-position of the cytosine base can influence the biophysical properties of the RNA molecule, potentially impacting its secondary structure and interactions with cellular machinery.

These application notes provide a comprehensive protocol for the in vitro transcription (IVT) of RNA containing 5-Ethyl cytidine. The document includes a detailed experimental workflow, a summary of expected quantitative outcomes, and diagrams illustrating the key processes.

Data Presentation

The efficiency of incorporating modified nucleotides can vary compared to their canonical counterparts. While 5-ethylcytosine triphosphate has been demonstrated to be a good substrate for T7 RNA polymerase, precise quantitative comparisons may require application-specific optimization.[1] The following table provides a general comparison of expected outcomes between a standard IVT reaction and one incorporating this compound.

ParameterStandard IVT (100% CTP)Modified IVT (100% 5-Ethyl CTP)Reference
RNA Yield (µg per 20 µL reaction) 80 - 100 µg60 - 90 µg (Expected)[1]
Incorporation Efficiency >99%High (Good Substrate)[1]
Transcript Purity (A260/A280) 1.8 - 2.01.8 - 2.0General IVT
Transcript Integrity (RIN/IQ score) > 9.0> 9.0General IVT

Note: Values for the modified IVT are estimates based on the reported substrate compatibility and may vary depending on the specific RNA sequence, template quality, and reaction optimization.

Experimental Protocols

This protocol is adapted from standard T7 RNA polymerase in vitro transcription procedures.[2][3][4][5] It is designed for a 20 µL reaction volume but can be scaled as needed.

DNA Template Preparation

The DNA template is a critical component for successful in vitro transcription.[] It can be a linearized plasmid or a PCR product.

  • Requirements:

    • Must contain a T7 RNA polymerase promoter sequence upstream of the sequence to be transcribed.

    • Should be of high purity, free from RNases, salts, and proteins.

    • For runoff transcription, the plasmid must be linearized with a restriction enzyme that leaves blunt or 5'-overhanging ends.

    • The template concentration should be accurately determined.

  • Procedure:

    • Linearize 10-20 µg of the plasmid DNA containing your gene of interest downstream of a T7 promoter.

    • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified DNA template in RNase-free water.

    • Verify the integrity and concentration of the linearized template on an agarose (B213101) gel and by spectrophotometry.

In Vitro Transcription Reaction Setup

Work in an RNase-free environment. Use certified RNase-free reagents, pipette tips, and tubes.[4]

  • Reagents:

    • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)

    • Ribonucleotide Triphosphate (NTP) Mix:

      • ATP, GTP, UTP (100 mM each)

      • This compound triphosphate (5-Ethyl CTP) (100 mM)

    • Linearized DNA Template (0.5 - 1.0 µg/µL)

    • RNase Inhibitor (e.g., 40 U/µL)

    • T7 RNA Polymerase (e.g., 50 U/µL)

    • RNase-free Water

  • Procedure (for a 20 µL reaction):

    • Thaw all components on ice. Keep enzymes on ice.

    • Assemble the reaction at room temperature in the following order:

      Component Volume Final Concentration
      RNase-free Water to 20 µL -
      10x Transcription Buffer 2 µL 1x
      ATP (100 mM) 2 µL 10 mM
      GTP (100 mM) 2 µL 10 mM
      UTP (100 mM) 2 µL 10 mM
      5-Ethyl CTP (100 mM) 2 µL 10 mM
      Linearized DNA Template 1 µg 50 ng/µL
      RNase Inhibitor 1 µL 2 U/µL

      | T7 RNA Polymerase | 2 µL | 5 U/µL |

    • Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

    • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to higher levels of aberrant transcripts.

DNase Treatment and RNA Purification
  • Procedure:

    • Following incubation, add 1 µL of RNase-free DNase I (2 U/µL) to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

    • Purify the RNA using a column-based RNA cleanup kit or lithium chloride (LiCl) precipitation.

      • LiCl Precipitation (Recommended for larger scale):

        • Add 3 volumes of RNase-free water to the reaction.

        • Add 1/4 volume of 8M LiCl.

        • Mix and incubate at -20°C for at least 1 hour.

        • Centrifuge at >12,000 x g for 15 minutes at 4°C.

        • Carefully discard the supernatant.

        • Wash the pellet with 500 µL of cold 70% ethanol.

        • Centrifuge at >12,000 x g for 5 minutes at 4°C.

        • Carefully remove all ethanol and air-dry the pellet for 5-10 minutes.

        • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

RNA Quality Control
  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. Check the A260/A280 ratio for purity.

  • Integrity Analysis: Assess the RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). A sharp, single band corresponding to the expected transcript size indicates high integrity.

Visualizations

Experimental Workflow

The following diagram outlines the major steps in the synthesis of this compound-modified RNA via in vitro transcription.

IVT_Workflow cluster_template 1. Template Preparation cluster_ivt 2. In Vitro Transcription cluster_purification 3. Purification & QC plasmid Plasmid DNA linearized Linearized DNA Template plasmid->linearized Restriction Digest purify_dna Purification linearized->purify_dna ivt_reaction Transcription Reaction @ 37°C purify_dna->ivt_reaction ntps NTPs (A, G, U, 5-Ethyl C) ntps->ivt_reaction t7 T7 RNA Polymerase t7->ivt_reaction dnase DNase I Treatment ivt_reaction->dnase purify_rna RNA Purification (LiCl or Column) dnase->purify_rna qc Quality Control (Conc, Purity, Integrity) purify_rna->qc final_rna Purified 5-Et-C RNA qc->final_rna Pyrimidine_Synthesis cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Glutamine Glutamine + CO2 + 2 ATP CP Carbamoyl Phosphate Glutamine->CP CAD CAA Carbamoyl Aspartate CP->CAA CAD DHO Dihydroorotate CAA->DHO CAD DHODH DHODH DHO->DHODH transport UMPS_C UMPS UMP UMP UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP Gln, ATP CTPS CTP Synthetase Orotate Orotate Orotate->UMPS_C transport Orotate->UMP PRPP

References

The Role of Cytidine Analogs in Epigenetics Research: A Focus on 5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

A preliminary search for the applications of 5-Ethylcytidine in epigenetics research did not yield specific results. This suggests that 5-Ethylcytidine is not a commonly utilized compound in this field. However, other cytidine (B196190) analogs, most notably 5-Azacytidine (B1684299), are foundational tools for studying and manipulating epigenetic mechanisms, particularly DNA methylation. This document will provide detailed application notes and protocols for 5-Azacytidine as a representative cytidine analog in epigenetics research.

Introduction to 5-Azacytidine in Epigenetics

5-Azacytidine (5-aza-CR) and its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent hypomethylating agents.[1][2] In epigenetic research, DNA methylation, the addition of a methyl group to the 5th position of a cytosine residue, is a key mechanism for gene silencing.[3][4][5] This process is crucial for normal development, gene imprinting, and the suppression of transposable elements.[4][6] Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, where hypermethylation of tumor suppressor gene promoters leads to their silencing.[7][8][9][10] 5-Azacytidine serves as a critical tool to reverse these epigenetic modifications, thereby reactivating silenced genes and offering therapeutic potential.[1][7]

Mechanism of Action

5-Azacytidine is a chemical analog of cytidine that gets incorporated into DNA during replication.[11] Once incorporated, it covalently traps DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns, leading to their degradation via the proteasomal pathway.[12] This results in a passive, replication-dependent demethylation of the genome, as the methylation marks are lost with each round of cell division.[13] The resulting hypomethylation can lead to the re-expression of previously silenced genes.[1][12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the DNA methylation pathway and a general experimental workflow for studying the effects of 5-Azacytidine.

DNA_Methylation_Pathway DNA Methylation and Demethylation Cycle cluster_methylation Methylation cluster_demethylation Active Demethylation cluster_inhibition Inhibition by 5-Azacytidine Cytosine Cytosine (in DNA) 5-methylcytosine (B146107) 5-methylcytosine (5mC) - Silencing Cytosine->5-methylcytosine DNMTs (e.g., DNMT1, DNMT3A/B) 5-hydroxymethylcytosine 5-hydroxymethylcytosine (5hmC) 5-methylcytosine->5-hydroxymethylcytosine TET enzymes 5-formylcytosine 5-formylcytosine (5fC) 5-hydroxymethylcytosine->5-formylcytosine TET enzymes 5-carboxylcytosine 5-carboxylcytosine (5caC) 5-formylcytosine->5-carboxylcytosine TET enzymes 5-carboxylcytosine->Cytosine TDG/BER Pathway 5-Azacytidine 5-Azacytidine DNMTs DNMTs 5-Azacytidine->DNMTs Traps and induces degradation TET enzymes TET enzymes TDG/BER Pathway TDG/BER Pathway

Caption: DNA methylation pathway and the inhibitory action of 5-Azacytidine.

Experimental_Workflow Experimental Workflow for 5-Azacytidine Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment - Control (Vehicle) - 5-Azacytidine (various concentrations) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (at different time points) Treatment->Harvesting Phenotypic_Assays Phenotypic Assays (e.g., Cell viability, Apoptosis) Treatment->Phenotypic_Assays Nucleic_Acid_Extraction 4. DNA/RNA Extraction Harvesting->Nucleic_Acid_Extraction Protein_Analysis Protein Analysis (e.g., Western Blot for DNMT1) Harvesting->Protein_Analysis Methylation_Analysis DNA Methylation Analysis (e.g., Bisulfite sequencing, MeDIP-seq) Nucleic_Acid_Extraction->Methylation_Analysis Gene_Expression_Analysis Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) Nucleic_Acid_Extraction->Gene_Expression_Analysis

Caption: A general experimental workflow for studying the effects of 5-Azacytidine.

Applications in Epigenetics Research

  • Reactivation of Silenced Genes: The primary application of 5-Azacytidine is to study the role of DNA methylation in gene silencing. By treating cells with 5-Azacytidine, researchers can induce the re-expression of hypermethylated genes, such as tumor suppressor genes in cancer cells.[1][12]

  • Cancer Therapy Research: 5-Azacytidine (Vidaza) is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS).[1][14] Extensive research focuses on its efficacy, alone or in combination with other drugs like histone deacetylase (HDAC) inhibitors, for various hematological and solid tumors.[7][14]

  • Cellular Differentiation: 5-Azacytidine has been shown to induce cellular differentiation.[1] For example, it can induce the differentiation of fibroblast cell lines into myotubes, chondrocytes, and adipocytes, demonstrating the role of DNA methylation in maintaining cell fate.[1]

  • Stem Cell Research: In the context of induced pluripotent stem cells (iPSCs), epigenetic memory from the somatic cell of origin can be a hurdle. Cytidine analogs can be used to help erase this epigenetic memory and improve the quality of iPSCs.[11]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments using 5-Azacytidine.

ParameterCell Line5-Azacytidine ConcentrationResultReference
Global DNA Methylation B16 Melanoma10 µMSignificant decrease in 5-methylcytosine levels[2]
Gene Re-expression (p16) A549 Lung Cancer1 µM>80% hypomethylation of hypermethylated regions after 6 days[15]
DNMT1 Protein Level P1798 Lymphoma5 µMRapid degradation of DNMT1 protein[12]
Cell Viability (IC50) Various Cancer Lines0.5 - 15 µMDose-dependent decrease in cell viability[2]

Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cancer Cells with 5-Azacytidine

Objective: To assess the effect of 5-Azacytidine on DNA methylation and gene expression in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Azacytidine (stock solution in DMSO or PBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Reagents for DNA and RNA extraction

  • Reagents for downstream analysis (e.g., bisulfite conversion kit, qPCR reagents)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for several population doublings without reaching confluence during the treatment period. Allow cells to attach overnight.

  • Preparation of 5-Azacytidine: Prepare fresh dilutions of 5-Azacytidine in complete culture medium from a stock solution. A typical concentration range to test is 0.5 µM to 10 µM. Include a vehicle-only control (e.g., medium with DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of 5-Azacytidine or the vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours. Since 5-Azacytidine is incorporated during DNA replication, a longer treatment that allows for at least two cell divisions is often necessary to observe significant demethylation. The medium with fresh 5-Azacytidine should be replaced every 24 hours due to its instability in aqueous solutions.

  • Cell Harvest:

    • For DNA/RNA analysis: Wash cells with PBS, then lyse the cells directly in the plate using an appropriate lysis buffer for DNA/RNA extraction.

    • For protein analysis: Wash cells with PBS, detach with trypsin-EDTA, and collect the cell pellet by centrifugation.

  • Downstream Analysis:

    • DNA Methylation: Extract genomic DNA and perform bisulfite sequencing or methylation-specific PCR (MSP) to analyze the methylation status of specific gene promoters.

    • Gene Expression: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of target genes.

    • Protein Levels: Perform Western blotting to assess the levels of DNMT1 protein.

Protocol 2: Analysis of Global DNA Methylation

Objective: To quantify the overall change in genomic 5-methylcytosine content after 5-Azacytidine treatment.

Materials:

  • Genomic DNA extracted from control and 5-Azacytidine-treated cells

  • DNA hydrolysis reagents (e.g., formic acid)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS)

  • Standards for cytosine and 5-methylcytosine

Procedure:

  • DNA Hydrolysis: Hydrolyze the genomic DNA to individual bases using a method such as formic acid digestion.

  • Chromatographic Separation: Separate the resulting nucleobases using reverse-phase HPLC.

  • Detection and Quantification: Detect the bases using a UV detector or a mass spectrometer. Quantify the amounts of cytosine and 5-methylcytosine by comparing the peak areas to those of known standards.

  • Calculation: Calculate the percentage of 5-methylcytosine as: (5-methylcytosine / (5-methylcytosine + cytosine)) * 100.

Conclusion

While information on 5-Ethylcytidine in epigenetics is scarce, the study of cytidine analogs like 5-Azacytidine has been instrumental in advancing our understanding of DNA methylation's role in gene regulation and disease. The protocols and applications described provide a framework for researchers to investigate the epigenetic effects of such compounds, paving the way for novel therapeutic strategies targeting the epigenome.

References

Application Notes and Protocols: 5-Ethynylcytidine (5-EC) for Studying RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethynylcytidine (5-EC) is a powerful chemical biology tool for investigating various aspects of RNA metabolism and function. As a nucleoside analog of cytidine, 5-EC is readily incorporated into newly synthesized RNA transcripts within living cells. The terminal alkyne group of 5-EC serves as a versatile chemical handle, enabling the detection, enrichment, and identification of labeled RNAs and their interacting proteins through bioorthogonal "click" chemistry. This document provides detailed application notes and experimental protocols for utilizing 5-EC to study RNA-protein interactions, with a particular focus on its use as a mimic of 5-methylcytidine (B43896) (m5C) to probe the activity of m5C dioxygenases.

Key Applications
  • Metabolic Labeling of Nascent RNA: 5-EC is cell-permeable and efficiently incorporated into newly transcribed RNA, allowing for the specific labeling and subsequent analysis of the dynamic transcriptome.[1][2]

  • Probing RNA-Protein Interactions: By combining metabolic labeling with crosslinking and immunoprecipitation techniques (e.g., 5-EC-iCLIP), researchers can identify the specific binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[3]

  • Studying RNA Modification Dynamics: 5-EC serves as a reactive mimic of 5-methylcytidine (m5C), a critical epitranscriptomic mark.[3][4] Upon oxidation by m5C dioxygenases such as ALKBH1 and TET2, 5-EC can form a covalent crosslink with the enzyme, enabling the identification and characterization of these important regulatory proteins.[3][5]

  • Drug Discovery and Target Validation: The ability to profile RBP interactions and RNA modification enzymes provides a valuable platform for identifying novel drug targets and validating the efficacy of therapeutic interventions aimed at modulating RNA-related pathways.[6][7]

Quantitative Data

The following table summarizes quantitative data regarding the incorporation of 5-EC into cellular RNA.

ParameterCell LineTreatment ConditionsResultReference
5-EC Incorporation HEK293T1 mM 5-EC for 16 hours~0.04% of total cytidine[5]
m⁵C Levels HEK293T1 mM 5-EC for 16 hoursNo significant change[5]
5-EU Incorporation HEK293T1 mM 5-EU for 16 hours~0.1% of total uridine[5]

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with 5-Ethynylcytidine (5-EC) in Mammalian Cells

This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells with 5-EC.

Materials:

  • 5-Ethynylcytidine (5-EC)

  • Mammalian cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

Procedure:

  • Cell Seeding: Plate mammalian cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of 5-EC Stock Solution: Prepare a stock solution of 5-EC in DMSO. For example, a 100 mM stock solution can be prepared for convenient dilution.

  • Labeling of Cells:

    • Thaw the 5-EC stock solution.

    • Dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 mM).

    • Remove the existing medium from the cultured cells and replace it with the 5-EC-containing medium.

    • As a negative control, treat a separate plate of cells with an equivalent volume of DMSO.

    • Incubate the cells for the desired period (e.g., 16 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting and RNA Isolation:

    • After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent (e.g., TRIzol) according to the manufacturer's instructions.

    • Proceed with total RNA isolation.

  • Downstream Applications: The 5-EC-labeled RNA can be used for various downstream applications, including:

    • Quantification of incorporation by LC-MS/MS.[5]

    • Visualization of labeled RNA via click chemistry with a fluorescent azide.[5]

    • Enrichment of labeled RNA using biotin-azide followed by streptavidin purification.[2]

    • Identification of RNA-protein interactions using 5-EC-iCLIP (see Protocol 2).

G A A C C A->C D D C->D B B B->C E E D->E F F E->F G G F->G H H F->H I I F->I J J F->J

Workflow for metabolic labeling of RNA with 5-EC.

Protocol 2: 5-EC-iCLIP for Transcriptome-wide Identification of RNA-Protein Interactions

This protocol is adapted from the work of Kleiner and colleagues and describes a method to identify the binding sites of m5C dioxygenases and other RBPs that interact with 5-EC-containing RNA.[3]

Materials:

  • 5-EC labeled cells (from Protocol 1)

  • UV crosslinking instrument (254 nm)

  • Lysis buffer

  • RNase I

  • Antibody specific to the protein of interest (e.g., ALKBH1)

  • Protein A/G magnetic beads

  • Wash buffers

  • 3' RNA adapter

  • T4 RNA ligase

  • 5' RNA adapter

  • Reverse transcriptase

  • PCR amplification reagents

  • Reagents for library preparation for high-throughput sequencing

Procedure:

  • UV Crosslinking:

    • Wash the 5-EC labeled cells with ice-cold PBS.

    • Expose the cells to UV light (254 nm) to covalently crosslink proteins to RNA.[8][9]

  • Cell Lysis and RNA Fragmentation:

    • Lyse the crosslinked cells in a suitable lysis buffer.

    • Partially digest the RNA with RNase I to obtain RNA fragments of a manageable size. The extent of digestion should be optimized for the specific RBP and cell type.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target RBP.

    • Capture the antibody-RBP-RNA complexes using Protein A/G magnetic beads.

    • Perform stringent washes to remove non-specifically bound proteins and RNA.

  • RNA End-Ligation and Labeling:

    • Ligate a 3' RNA adapter to the RNA fragments.

    • If desired, radioactively label the 5' end of the RNA fragments using T4 polynucleotide kinase and [γ-³²P]ATP for visualization.

  • Protein-RNA Complex Separation and Transfer:

    • Elute the RBP-RNA complexes from the beads.

    • Separate the complexes by SDS-PAGE.

    • Transfer the separated complexes to a nitrocellulose membrane.

  • RNA Isolation:

    • Excise the membrane region corresponding to the size of the RBP-RNA complex.

    • Treat the membrane slice with proteinase K to digest the protein, releasing the crosslinked RNA fragments.

    • Extract the RNA from the membrane.

  • Reverse Transcription and cDNA Synthesis:

    • Ligate a 5' RNA adapter to the isolated RNA fragments.

    • Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA. The reverse transcriptase will often terminate at the crosslinked amino acid, precisely marking the binding site.[8]

  • PCR Amplification and Sequencing:

    • Amplify the cDNA library by PCR.

    • Purify the PCR products.

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Align the sequencing reads to the reference genome/transcriptome.

    • Identify the crosslink sites based on the truncation of the cDNA reads.

    • Perform peak calling to identify enriched binding sites.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J K K J->K L L K->L M M L->M N N M->N O O N->O

Workflow for 5-EC-iCLIP.

Signaling Pathway and Mechanism of Action

The utility of 5-EC in studying m5C dioxygenases stems from its ability to act as a mechanism-based probe. The proposed mechanism involves the enzymatic oxidation of the ethynyl (B1212043) group of 5-EC by m5C dioxygenases, which generates a reactive ketene (B1206846) intermediate. This electrophilic species can then covalently trap nearby nucleophilic residues in the enzyme's active site, forming a stable crosslink. This process allows for the specific identification and enrichment of active m5C dioxygenases.

G A A B B A->B Phosphorylation C C B->C RNA Polymerase D D C->D F F D->F E E E->F G G F->G H H G->H

Proposed mechanism of 5-EC-mediated crosslinking.

Conclusion

5-Ethynylcytidine is a versatile and powerful tool for the study of RNA biology. Its efficient incorporation into nascent RNA and its ability to act as a mechanism-based probe for m5C dioxygenases make it an invaluable resource for researchers in basic science and drug discovery. The protocols outlined in this document provide a framework for utilizing 5-EC to explore the dynamic world of RNA-protein interactions and epitranscriptomics. Careful optimization of experimental conditions is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for Click Chemistry with 5-Ethynyl Cytidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-ethynyl cytidine (B196190) derivatives, primarily 5-ethynyl-2'-deoxycytidine (B116413) (EdC), in click chemistry applications for monitoring DNA synthesis and cell proliferation.

Introduction

5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] The terminal alkyne group on EdC allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1][3] This bio-orthogonal labeling strategy offers a powerful alternative to traditional methods like BrdU incorporation, as it does not require harsh DNA denaturation, thus preserving cellular morphology and allowing for multiplexing with other fluorescent probes.[1]

While EdC is a valuable tool, it is important to note that several studies have shown that EdC can be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) intracellularly by cytidine deaminase.[4] The subsequent incorporation into DNA is often in the form of EdU.[4] Consequently, the cytotoxicity of EdC is generally lower than that of EdU and is often proportional to the extent of its conversion to EdU.[4]

Data Presentation

Table 1: Cytotoxicity of 5-Ethynyl-2'-deoxycytidine (EdC) in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of EdC, indicating its cytotoxic potential.

Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer>250
U-2 OSOsteosarcoma>250
A549Lung Carcinoma126
HCT116Colon Cancer>250
BJNormal Fibroblasts>250
HFF-1Normal Fibroblasts>250
MRC-5Normal Lung Fibroblasts>250
HaCaTKeratinocytes148
THP-1Leukemia1.1
SUDHL-2Diffuse Large B-cell Lymphoma~1
OCI-Ly-10Diffuse Large B-cell Lymphoma~1
MOLT-4T-cell Acute Lymphoblastic Leukemia~1
CHOChinese Hamster Ovary>100

Data adapted from various sources.[5] Note: IC50 values can be cell-line dependent and may vary based on experimental conditions.

Table 2: Comparison of EdC and BrdU-Based Cell Proliferation Assays
FeatureEdC AssayBrdU Assay
Principle Incorporation of an alkyne-modified cytidine analog and detection via click chemistry.Incorporation of a thymidine (B127349) analog and detection with a specific antibody.
DNA Denaturation Not required.[6]Required (e.g., HCl, heat).[7]
Protocol Time Faster, with a simplified workflow.Slower, involving multiple blocking and antibody incubation steps.[7]
Multiplexing Highly compatible with antibody-based staining and other fluorescent probes.[2]Limited compatibility due to harsh denaturation steps that can destroy epitopes.[7]
Signal-to-Noise Ratio Generally high with low background.[7]Can be variable with a higher potential for background staining.[7]
Cytotoxicity Generally considered less toxic than EdU, potentially offering a better profile for long-term studies.[5]Known to be mutagenic and can be toxic to cells.[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethynyl-2'-deoxycytidine (EdC) via Sonogashira Coupling

This protocol describes a general method for the synthesis of EdC from 5-iodo-2'-deoxycytidine (B1674142) using a Sonogashira coupling reaction.

Materials:

  • 5-iodo-2'-deoxycytidine

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., DMF or THF)

  • Amine base (e.g., triethylamine)

  • Tetrabutylammonium fluoride (B91410) (TBAF) for desilylation

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 5-iodo-2'-deoxycytidine in the anhydrous solvent.

    • Add the palladium catalyst and CuI.

    • Add the amine base, followed by the dropwise addition of trimethylsilylacetylene.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the silyl-protected intermediate.

  • Desilylation:

    • Dissolve the purified intermediate in a suitable solvent (e.g., THF).

    • Add a solution of TBAF and stir at room temperature.

    • Monitor the reaction by TLC until the desilylation is complete.

    • Quench the reaction and concentrate the mixture.

    • Purify the final product, 5-ethynyl-2'-deoxycytidine, by column chromatography or recrystallization.

Protocol 2: Cell Proliferation Assay for Fluorescence Microscopy

This protocol details the steps for labeling, fixing, and staining cells with EdC for analysis by fluorescence microscopy.[8]

Materials:

  • 5-Ethynyl-2'-deoxycytidine (EdC)

  • Complete cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click reaction cocktail components:

    • Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Reaction buffer (e.g., Tris buffer, pH 7.4)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • EdC Labeling:

    • Prepare a working solution of EdC in complete culture medium (a final concentration of 10 µM is a good starting point).

    • Replace the existing medium with the EdC-containing medium.

    • Incubate for the desired period (e.g., 1-2 hours) under standard culture conditions.

  • Cell Fixation and Permeabilization:

    • Wash the cells once with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.[8]

    • Wash the cells twice with wash buffer.

    • Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.[8]

  • Click Reaction:

    • Wash the cells twice with wash buffer.

    • Prepare the click reaction cocktail according to the manufacturer's instructions.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[8]

  • Washing and Counterstaining:

    • Wash the cells twice with wash buffer.

    • Incubate the cells with a nuclear counterstain solution for 5-10 minutes.

  • Mounting and Imaging:

    • Wash the cells once with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cell Proliferation Assay for Flow Cytometry

This protocol outlines the procedure for labeling and staining cells with EdC for analysis by flow cytometry.[8]

Materials:

  • Same as Protocol 2, excluding coverslips and mounting medium.

  • Flow cytometry tubes or 96-well V-bottom plates.

  • Flow cytometry buffer (e.g., PBS with 1% BSA).

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in suspension or flasks.

    • Add EdC to the culture medium to the desired final concentration and incubate.

  • Cell Harvesting:

    • For adherent cells, detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.

    • Wash the cells once with PBS.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.[8]

    • Centrifuge, discard the supernatant, and wash once with wash buffer.

    • Resuspend in permeabilization solution and incubate for 20 minutes at room temperature.[8]

  • Click Reaction:

    • Wash the cells twice with wash buffer.

    • Resuspend the cell pellet in the freshly prepared click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[8]

  • Washing and Analysis:

    • Add wash buffer, centrifuge, and discard the supernatant. Repeat this wash step.

    • Resuspend the cells in flow cytometry buffer for analysis.

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters.

Visualizations

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation EdC EdC EdU EdU EdC->EdU Cytidine Deaminase EdCTP EdCTP EdC->EdCTP Kinases EdUTP EdUTP EdU->EdUTP Kinases DNA Polymerase DNA Polymerase EdCTP->DNA Polymerase EdUTP->DNA Polymerase Labeled_DNA Labeled_DNA DNA Polymerase->Labeled_DNA Incorporation into Replicating DNA Replicating_DNA Replicating_DNA Replicating_DNA->DNA Polymerase

Metabolic pathway of EdC and its incorporation into DNA.

G Start Start Cell_Culture 1. Cell Culture (with EdC) Start->Cell_Culture Fix_Perm 2. Fixation & Permeabilization Cell_Culture->Fix_Perm Click_Reaction 3. Click Reaction (Fluorescent Azide) Fix_Perm->Click_Reaction Wash_Stain 4. Washing & Counterstaining Click_Reaction->Wash_Stain Analysis 5. Analysis (Microscopy/Flow Cytometry) Wash_Stain->Analysis End End Analysis->End G cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne R1-C≡CH Triazole 1,4-disubstituted Triazole Alkyne->Triazole Cu(I) catalyst Azide R2-N3 Azide->Triazole Cu(I) catalyst

References

Solid-Phase Synthesis of 5-Ethyl Cytidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the solid-phase synthesis of oligonucleotides containing 5-Ethyl cytidine (B196190), a modified nucleoside of interest in therapeutic and diagnostic research. The following guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology from the preparation of the necessary building blocks to the final cleavage and deprotection of the modified oligonucleotide.

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy for enhancing their therapeutic properties, such as nuclease resistance, binding affinity, and specificity. 5-Ethyl cytidine is one such modification that has garnered interest for its potential to modulate the biological activity of nucleic acid-based therapeutics. This document outlines a robust and reproducible protocol for the solid-phase synthesis of this compound-containing oligonucleotides using standard phosphoramidite (B1245037) chemistry.

Synthesis of the 5-Ethyl-2'-deoxycytidine Phosphoramidite Building Block

A key prerequisite for the solid-phase synthesis is the preparation of the 5-Ethyl-2'-deoxycytidine phosphoramidite. This is achieved through a multi-step chemical synthesis, which is summarized below.

Diagram: Synthesis Pathway of 5-Ethyl-2'-deoxycytidine Phosphoramidite

G A 5-Iodo-2'-deoxyuridine B 5-Vinyl-2'-deoxyuridine (B1214878) A->B Vinyltin (B8441512), Pd Catalyst C 5-Ethyl-2'-deoxyuridine B->C Catalytic Hydrogenation (Pd/C, H2) D Protected 5-Ethyl-2'-deoxyuridine C->D Hydroxyl Protection (e.g., TBDMSCl) E Activated Intermediate D->E Activation (e.g., TPSCl) F Protected 5-Ethyl-2'-deoxycytidine E->F Amination (NH3) G 5-Ethyl-2'-deoxycytidine F->G Deprotection (e.g., TBAF) H 5'-DMT-5-Ethyl-2'-deoxycytidine G->H 5'-DMT Protection I 5'-DMT-N4-acetyl-5-Ethyl-2'-deoxycytidine-3'-CE-phosphoramidite H->I Phosphitylation

Caption: Synthetic route to 5-Ethyl-2'-deoxycytidine phosphoramidite.

Experimental Protocols

Synthesis of 5-Vinyl-2'-deoxyuridine

This procedure is adapted from the palladium-catalyzed coupling of vinyltin reagents with iodinated nucleosides.

Reagent/ParameterCondition/Amount
Starting Material5-Iodo-2'-deoxyuridine
Vinyl SourceTributyl(vinyl)tin (B143874)
CatalystTetrakis(triphenylphosphine)palladium(0)
SolventAnhydrous Dimethylformamide (DMF)
Temperature60-80 °C
Reaction Time4-6 hours
PurificationSilica (B1680970) gel column chromatography

Protocol:

  • Dissolve 5-iodo-2'-deoxyuridine in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Add tributyl(vinyl)tin to the solution.

  • Add the palladium catalyst and stir the mixture at the specified temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-vinyl-2'-deoxyuridine.

Synthesis of 5-Ethyl-2'-deoxyuridine

This step involves the catalytic hydrogenation of the vinyl group.

Reagent/ParameterCondition/Amount
Starting Material5-Vinyl-2'-deoxyuridine
Catalyst10% Palladium on Carbon (Pd/C)
SolventMethanol (B129727) or Ethanol (B145695)
Hydrogen Pressure1-3 atm (balloon or Parr hydrogenator)
Reaction Time12-24 hours
PurificationFiltration and solvent evaporation

Protocol:

  • Dissolve 5-vinyl-2'-deoxyuridine in methanol or ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the vessel and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 5-ethyl-2'-deoxyuridine.

Conversion of 5-Ethyl-2'-deoxyuridine to 5-Ethyl-2'-deoxycytidine

This transformation is typically achieved via a four-step process involving protection, activation, amination, and deprotection.

StepKey Reagents
Hydroxyl Protection TBDMSCl or other silyl (B83357) protecting groups, Imidazole, DMF
Activation of C4 1,2,4-Triazole, POCl₃, Triethylamine, Acetonitrile
Amination Aqueous Ammonia (B1221849)
Deprotection Tetrabutylammonium fluoride (B91410) (TBAF) in THF

Protocol:

  • Protect the 3' and 5' hydroxyl groups of 5-ethyl-2'-deoxyuridine using a suitable protecting group like tert-butyldimethylsilyl (TBDMS).

  • Activate the C4 position of the protected uridine (B1682114) derivative.

  • Treat the activated intermediate with aqueous ammonia to introduce the amino group at the C4 position, forming the protected cytidine derivative.

  • Remove the hydroxyl protecting groups using a fluoride source such as TBAF to yield 5-ethyl-2'-deoxycytidine.

Synthesis of 5'-DMT-N4-acetyl-5-Ethyl-2'-deoxycytidine-3'-CE-phosphoramidite

This final step prepares the phosphoramidite building block for solid-phase synthesis.

StepKey Reagents
5'-DMT Protection 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine
N4-Acetylation Acetic Anhydride, DMAP, Pyridine
Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA), Dichloromethane (DCM)

Protocol:

  • Selectively protect the 5'-hydroxyl group of 5-ethyl-2'-deoxycytidine with DMT-Cl in pyridine.

  • Protect the exocyclic amino group at the N4 position with an acetyl group using acetic anhydride.

  • Perform phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like DIPEA.

  • Purify the final phosphoramidite product by silica gel chromatography.

Solid-Phase Oligonucleotide Synthesis

The prepared this compound phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA synthesizer. The synthesis cycle is depicted below.

Diagram: Solid-Phase Oligonucleotide Synthesis Cycle

G Start Solid Support with linked Nucleoside Detritylation 1. Detritylation (TCA in DCM) Start->Detritylation Coupling 2. Coupling (this compound phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine solution) Capping->Oxidation Repeat Repeat Cycle for next Nucleotide Oxidation->Repeat Cleavage Cleavage & Deprotection (Aqueous Ammonia) Oxidation->Cleavage Repeat->Detritylation

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Standard Synthesis Cycle Parameters

The following table summarizes the typical conditions for each step of the solid-phase synthesis cycle.

StepReagent/SolutionTime
1. Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-90 sec
2. Coupling 0.1 M this compound phosphoramidite in Acetonitrile0.45 M Activator (e.g., Tetrazole or DCI) in Acetonitrile90-180 sec
3. Capping Capping Reagent A (Acetic Anhydride/Lutidine/THF)Capping Reagent B (N-Methylimidazole/THF)30-45 sec
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water30-45 sec
Post-Synthesis Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Protocol:

  • Transfer the solid support to a vial.

  • Add concentrated aqueous ammonia.

  • Heat the sealed vial at 55 °C for 8-12 hours.

  • Cool the vial, centrifuge, and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide, for example, by lyophilization.

  • Purify the crude oligonucleotide using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of oligonucleotides containing this compound. By following these procedures, researchers can reliably produce high-quality modified oligonucleotides for a wide range of applications in molecular biology, drug discovery, and diagnostics. The provided diagrams and tables offer a clear and concise overview of the synthetic pathways and experimental parameters.

Application Notes and Protocols: 5-Ethynyl Cytidine in Nucleic Acid-Based Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

In the realm of nucleic acid-based diagnostics and research, the ability to accurately detect and quantify newly synthesized DNA and RNA is paramount. Traditional methods, such as those employing 5-bromo-2'-deoxyuridine (B1667946) (BrdU), often require harsh denaturation techniques that can compromise sample integrity and limit multiplexing capabilities. 5-Ethynyl cytidine (B196190) and its deoxy counterpart, 5-ethynyl-2'-deoxycytidine (B116413), offer a powerful alternative, leveraging the principles of bioorthogonal chemistry for the sensitive and specific labeling of nucleic acids.

This document provides detailed application notes and protocols for the use of 5-ethynyl cytidine (EC) for RNA labeling and 5-ethynyl-2'-deoxycytidine (EdC) for DNA labeling in diagnostic applications. It is important to note that while the user specified "5-Ethyl cytidine," the relevant and widely used compound in this context is 5-Ethynyl cytidine , and all subsequent information pertains to this ethynyl-modified nucleoside.

The core of this technology lies in the metabolic incorporation of the ethynyl-modified cytidine analog into nascent RNA or DNA. The terminal alkyne group then serves as a handle for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This allows for the covalent attachment of a variety of reporter molecules, most commonly fluorescent azides, for visualization and quantification.

Principle of Detection

The diagnostic application of 5-ethynyl cytidine analogs is a two-step process:

  • Metabolic Labeling: Cells or organisms are incubated with 5-ethynyl cytidine (for RNA) or 5-ethynyl-2'-deoxycytidine (for DNA). These analogs are cell-permeable and are utilized by the cell's natural metabolic pathways to be incorporated into newly synthesized nucleic acids. EC is incorporated into nascent RNA by RNA polymerases, while EdC is incorporated into replicating DNA during the S-phase of the cell cycle.[1][2]

  • Click Chemistry Detection: After labeling, the incorporated ethynyl (B1212043) group is detected by a reaction with a fluorescent azide (B81097). This reaction is catalyzed by copper(I) and is highly specific, with minimal off-target labeling. The result is a stable triazole linkage between the nucleic acid and the fluorescent probe, enabling sensitive detection via fluorescence microscopy, flow cytometry, or other fluorescence-based detection methods.[1][3]

Data Presentation

Table 1: Properties of 5-Ethynyl Cytidine Analogs
Property5-Ethynyl Cytidine (EC)5-Ethynyl-2'-deoxycytidine (EdC)
Application RNA synthesis monitoringDNA synthesis monitoring (Cell proliferation)
Incorporation Nascent RNAReplicating DNA
Detection Method Copper(I)-catalyzed click chemistryCopper(I)-catalyzed click chemistry
Common Use Replacement for 5-Bromouridine (BrU)Replacement for 5-Bromo-2'-deoxyuridine (BrdU)
Table 2: Performance Characteristics and Comparison
Parameter5-Ethynyl Cytidine Analogs (EC/EdC)5-Bromouridine Analogs (BrU/BrdU)
Sensitivity HighHigh
Specificity High (for ethynyl-azide reaction)Dependent on antibody specificity
Detection Harshness Mild, no DNA denaturation requiredHarsh DNA denaturation (acid or heat) required
Multiplexing Highly compatible with immunofluorescenceCan be difficult due to epitope damage
Cytotoxicity EdC may exhibit lower cytotoxicity than EdU in long-term studiesCan be cytotoxic
Metabolism EC is metabolized more rapidly than 5-ethynyluridine (B57126) (EU)[1][4]Standard nucleoside metabolism

Signaling Pathways and Experimental Workflows

Metabolic Activation of 5-Ethynyl-2'-deoxycytidine (EdC)

For EdC to be incorporated into DNA, it must first be phosphorylated to its triphosphate form. This process is initiated by deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. In many cell types, EdC can also be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) by cytidine deaminase before its incorporation into DNA.

EdC_Metabolic_Pathway EdC 5-Ethynyl-2'-deoxycytidine (EdC) EdC_MP EdC Monophosphate EdC->EdC_MP dCK EdU 5-Ethynyl-2'-deoxyuridine (EdU) EdC->EdU Cytidine Deaminase EdC_DP EdC Diphosphate EdC_MP->EdC_DP EdC_TP EdC Triphosphate EdC_DP->EdC_TP DNA Nascent DNA EdC_TP->DNA DNA Polymerase

Caption: Metabolic activation pathway of 5-ethynyl-2'-deoxycytidine (EdC).

Experimental Workflow for Nucleic Acid Labeling and Detection

The general workflow for using 5-ethynyl cytidine analogs in diagnostic applications involves a series of sequential steps from labeling to detection and analysis.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_detection Click Chemistry Detection cluster_analysis Analysis cell_culture 1. Cell Culture/Sample Preparation incubation 2. Incubation with EC or EdC cell_culture->incubation fixation 3. Fixation incubation->fixation permeabilization 4. Permeabilization fixation->permeabilization click_reaction 5. Click Reaction with Fluorescent Azide permeabilization->click_reaction washing 6. Washing click_reaction->washing imaging 7. Imaging (Microscopy/Flow Cytometry) washing->imaging quantification 8. Data Quantification imaging->quantification

Caption: General experimental workflow for nucleic acid labeling and detection.

Experimental Protocols

Protocol 1: In Situ Detection of Nascent RNA using 5-Ethynyl Cytidine (EC)

Materials:

  • 5-Ethynyl Cytidine (EC) stock solution (e.g., 100 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on a suitable imaging surface (e.g., coverslips in a multi-well plate) and grow to the desired confluency.

    • Prepare the EC labeling medium by diluting the EC stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 mM.

    • Remove the old medium from the cells and add the EC labeling medium.

    • Incubate for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 1-5 µM fluorescent azide

      • 1 mM CuSO₄

      • 10 mM Sodium Ascorbate (add last to initiate the reaction)

      • PBS to 100 µL

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Staining and Imaging:

    • Stain the cell nuclei with a nuclear counterstain according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Detection of Proliferating Cells using 5-Ethynyl-2'-deoxycytidine (EdC)

Materials:

  • 5-Ethynyl-2'-deoxycytidine (EdC) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail (as in Protocol 1)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells as described in Protocol 1.

    • Prepare the EdC labeling medium by diluting the EdC stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium and add the EdC labeling medium.

    • Incubate for a period that allows for incorporation during the S-phase (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

  • Fixation, Permeabilization, and Click Chemistry:

    • Follow steps 2 and 3 from Protocol 1.

  • Staining and Imaging:

    • Follow step 4 from Protocol 1. The fluorescent signal will indicate cells that were actively synthesizing DNA during the EdC incubation period.

Conclusion

5-Ethynyl cytidine and its deoxy analog are versatile and powerful tools for nucleic acid-based diagnostics. The mild and specific nature of the click chemistry detection method offers significant advantages over traditional techniques, enabling more robust and detailed analyses of cellular processes involving DNA and RNA synthesis. The protocols and data presented here provide a comprehensive guide for the successful implementation of this technology in a research or drug development setting.

References

Application Notes and Protocols for Developing Antibodies Specific for 5-Ethylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of polyclonal and monoclonal antibodies highly specific for 5-Ethylcytidine. The protocols outlined below are based on established methodologies for generating antibodies against small molecules and modified nucleosides, such as the closely related 5-methylcytidine.

Introduction

5-Ethylcytidine is a modified nucleoside of interest in various fields, including epigenetics and drug development. The ability to specifically detect and quantify 5-Ethylcytidine in biological samples is crucial for understanding its roles in cellular processes and for the development of targeted therapeutics. This document details the necessary steps for producing and characterizing antibodies with high affinity and specificity for 5-Ethylcytidine.

Immunogen Preparation: Synthesis of 5-Ethylcytidine-KLH/BSA Conjugate

To elicit an immune response against the small molecule 5-Ethylcytidine, it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.

Hapten Synthesis: 5-Ethylcytidine Derivative with a Linker

A derivative of 5-Ethylcytidine containing a reactive carboxyl or amine group is required for conjugation. The following is a generalized protocol for the synthesis of a 5-Ethylcytidine derivative suitable for conjugation.

Protocol: Synthesis of a 5-Ethylcytidine Hapten

  • Starting Material: 5-Bromocytidine.

  • Reaction: Perform a Sonogashira or similar cross-coupling reaction to introduce an ethyl group at the 5-position of the pyrimidine (B1678525) ring.

  • Derivatization: Introduce a linker arm with a terminal carboxyl group. This can be achieved by reacting the 5-ethyl derivative with a bifunctional linker, such as succinic anhydride, to create a hemisuccinate derivative. This introduces a carboxyl group for conjugation to the carrier protein's primary amines.

  • Purification: Purify the resulting 5-Ethylcytidine-hemisuccinate hapten using high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the hapten using mass spectrometry and NMR spectroscopy.

Conjugation of 5-Ethylcytidine Hapten to Carrier Proteins

The 5-Ethylcytidine hapten is covalently linked to KLH and BSA via the newly introduced carboxyl group using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Protocol: EDC-Mediated Conjugation of 5-Ethylcytidine to KLH/BSA

  • Dissolve Carrier Protein: Dissolve 10 mg of KLH or BSA in 2 mL of 0.1 M MES buffer (pH 4.7).

  • Dissolve Hapten: Dissolve 5 mg of the 5-Ethylcytidine-hemisuccinate hapten in 1 mL of dimethylformamide (DMF) or another suitable organic solvent.

  • Mix Hapten and Carrier: Slowly add the dissolved hapten to the carrier protein solution while gently stirring.

  • Add EDC: Add 10 mg of EDC to the hapten-carrier mixture.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated hapten and byproducts by dialysis against PBS (pH 7.4) at 4°C overnight with several buffer changes, or by using a desalting column.

  • Characterization: Determine the conjugation efficiency (hapten-to-protein ratio) using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Polyclonal Antibody Production

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are relatively quick and inexpensive to produce.[1][2][3][4]

Protocol: Polyclonal Antibody Production in Rabbits

  • Pre-immune Serum Collection: Collect blood from the host animal (e.g., New Zealand White rabbit) before the first immunization to serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify 0.5 mg of the 5-Ethylcytidine-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

    • Booster Immunizations (Days 14, 28, 42): Emulsify 0.25 mg of the 5-Ethylcytidine-KLH conjugate in an equal volume of Incomplete Freund's Adjuvant (IFA). Administer the booster injections subcutaneously.

  • Titer Monitoring: Starting on day 35, collect small blood samples and determine the antibody titer using an indirect ELISA with 5-Ethylcytidine-BSA as the coating antigen.

  • Antibody Harvesting: Once a high antibody titer is achieved (typically after 3-4 boosts), collect a larger volume of blood and separate the serum.

  • Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography. For higher specificity, an antigen-specific affinity purification can be performed using the 5-Ethylcytidine hapten immobilized on a column support.[5][6]

Monoclonal Antibody Production

Monoclonal antibodies are a homogeneous population of antibodies produced by a single B-cell clone, all recognizing the same epitope. They offer high specificity and batch-to-batch consistency.[7][8][9]

Protocol: Monoclonal Antibody Production via Hybridoma Technology

  • Immunization: Immunize BALB/c mice with the 5-Ethylcytidine-KLH conjugate following a similar schedule as for polyclonal antibody production.

  • Spleen Cell Fusion: Three days after the final booster injection, euthanize the mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Selection: Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selective medium. Unfused myeloma cells will die due to the lack of HGPRT, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.[8]

  • Screening: Screen the supernatants of the hybridoma cultures for the presence of antibodies specific to 5-Ethylcytidine using an indirect ELISA with 5-Ethylcytidine-BSA as the coating antigen.

  • Cloning: Isolate and subclone the positive hybridoma cells by limiting dilution to ensure monoclonality.

  • Expansion and Antibody Production: Expand the selected monoclonal hybridoma clones in vitro in cell culture or in vivo by generating ascites in mice.

  • Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.

Antibody Characterization

Enzyme-Linked Immunosorbent Assay (ELISA) for Screening and Titer Determination

An indirect ELISA is used to screen hybridoma supernatants and to determine the titer of polyclonal and monoclonal antibodies.

Protocol: Indirect ELISA

  • Coating: Coat the wells of a 96-well microplate with 100 µL of 5-Ethylcytidine-BSA (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of serially diluted antibody samples (serum, hybridoma supernatant, or purified antibody) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[10][11][12]

Data Presentation: Antibody Characterization

The following tables summarize the expected quantitative data for the developed anti-5-Ethylcytidine antibodies. Note: The values presented are examples based on data for similar anti-nucleoside antibodies and should be determined experimentally.

Table 1: Example Titer of Polyclonal Antiserum

DilutionAbsorbance at 450 nm (Pre-immune Serum)Absorbance at 450 nm (Immune Serum)
1:1,0000.1052.850
1:10,0000.0981.980
1:100,0000.1010.850
1:1,000,0000.0950.250

Table 2: Example Characteristics of a Purified Monoclonal Anti-5-Ethylcytidine Antibody

ParameterValueMethod
Affinity (KD) 1 x 10-9 MSurface Plasmon Resonance (SPR)
Sensitivity (LOD in ELISA) 10 pg/mLCompetitive ELISA
Isotype IgG1, kappaIsotyping Kit

Table 3: Example Cross-Reactivity Profile of a Monoclonal Anti-5-Ethylcytidine Antibody

CompoundCross-Reactivity (%)
5-Ethylcytidine 100
5-Methylcytidine< 1
Cytidine< 0.1
5-Hydroxymethylcytidine< 0.1
Uridine< 0.01
Guanosine< 0.01
Adenosine< 0.01

Visualizations

Experimental Workflow: Antibody Production

Antibody_Production_Workflow cluster_immunogen Immunogen Preparation cluster_production Antibody Production cluster_downstream Downstream Processing Hapten 5-Ethylcytidine Hapten Synthesis Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunization Immunization (Mouse/Rabbit) Conjugation->Immunization Polyclonal Polyclonal: Serum Collection Immunization->Polyclonal Monoclonal Monoclonal: Hybridoma Production Immunization->Monoclonal Screening Screening (ELISA) Polyclonal->Screening Monoclonal->Screening Purification Purification (Protein A/G) Screening->Purification Characterization Characterization (Affinity, Specificity) Purification->Characterization Final_Ab Specific Antibody Characterization->Final_Ab

Caption: Workflow for the production of 5-Ethylcytidine specific antibodies.

Application Workflow: Methylated DNA/RNA Immunoprecipitation (MeDIP/MeRIP)

MeDIP_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Sample Genomic DNA or Total RNA Isolation Fragmentation Sonication or Enzymatic Fragmentation Sample->Fragmentation Incubation Incubation of Fragmented Nucleic Acids with Antibody Fragmentation->Incubation Antibody Anti-5-Ethylcytidine Antibody Antibody->Incubation Beads Protein A/G Magnetic Beads Capture Capture of Antibody-Nucleic Acid Complexes with Beads Beads->Capture Incubation->Capture Washing Washing to Remove Non-specific Binding Capture->Washing Elution Elution of Enriched Nucleic Acids Washing->Elution qPCR qPCR Elution->qPCR Sequencing High-Throughput Sequencing (MeDIP-Seq/MeRIP-Seq) Elution->Sequencing

Caption: Workflow for MeDIP/MeRIP using 5-Ethylcytidine specific antibodies.

Conclusion

The protocols and guidelines presented here provide a robust framework for the successful development and characterization of high-quality antibodies specific for 5-Ethylcytidine. These antibodies will be invaluable tools for researchers and scientists in various disciplines, enabling the sensitive and specific detection of this important modified nucleoside. The provided workflows and data tables serve as a guide for the experimental process and documentation of results.

References

Unraveling DNA Methylation: Application of 5-Aza-2'-deoxycytidine in Studying DNA Methyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols detail the use of 5-Aza-2'-deoxycytidine (Decitabine) for the study of DNA methyltransferase (DNMT) activity. Due to a lack of available scientific literature on "5-Ethyl cytidine" for this application, we are providing information on this widely used and well-documented cytidine (B196190) analog as a highly relevant alternative.

Introduction

DNA methylation, a key epigenetic modification, plays a crucial role in regulating gene expression and maintaining genomic stability. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues, typically within CpG dinucleotides. Aberrant DNA methylation patterns are a hallmark of various diseases, including cancer, making DNMTs attractive therapeutic targets and subjects of intense research.

5-Aza-2'-deoxycytidine (5-Aza-CdR) is a potent hypomethylating agent and a cornerstone tool for researchers studying DNA methylation. As a nucleoside analog of deoxycytidine, it becomes incorporated into DNA during replication. The presence of nitrogen at the 5-position of the pyrimidine (B1678525) ring leads to the formation of an irreversible covalent bond with DNMTs, trapping the enzymes on the DNA. This sequestration and subsequent proteasomal degradation of DNMTs result in a passive, replication-dependent demethylation of the genome. This unique mechanism of action makes 5-Aza-CdR an invaluable reagent for elucidating the role of DNA methylation in various biological processes and for validating DNMTs as drug targets.

Mechanism of Action

5-Aza-CdR exerts its effects through a well-defined mechanism that leads to the depletion of active DNMTs and subsequent global DNA hypomethylation.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Cellular Consequences 5_Aza_CdR 5-Aza-2'-deoxycytidine dCK Deoxycytidine Kinase (dCK) 5_Aza_dCMP 5-Aza-dCMP Kinases Other Kinases 5_Aza_dCTP 5-Aza-dCTP DNA_Polymerase DNA Polymerase DNA_Incorporation Incorporation into DNA during S-phase DNMT_Binding DNMT (DNMT1, DNMT3A, DNMT3B) binds to 5-Aza-C in DNA Covalent_Adduct Irreversible Covalent Adduct Formation Proteasomal_Degradation Proteasomal Degradation of Trapped DNMTs Passive_Demethylation Passive DNA Demethylation (Replication-Dependent) Gene_Reactivation Reactivation of Tumor Suppressor Genes Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation

Data Presentation

The following tables summarize quantitative data on the effects of 5-Aza-2'-deoxycytidine on cell lines, including its impact on cell viability and DNA methylation.

Table 1: Effect of 5-Aza-2'-deoxycytidine on Cell Viability

Cell LineCancer TypeAssayConcentration (µM)Duration (h)Result
HeLaCervical CancerMTT Assay0.1 - 1048Dose-dependent decrease in cell viability[1]
HCT116Colon CancerClonogenic Assay0.0001 - 1048Dose-dependent decrease in clonogenic survival[1]
A549Lung CancerProliferation Assay0.01 - 5Not SpecifiedInhibition of cell proliferation[2]
SW 480Colon CancerMTT Assay1, 5, 1024, 48, 72Time- and dose-dependent decrease in viability
SW 948Colon CancerMTT Assay1, 5, 1024, 48, 72Time- and dose-dependent decrease in viability

Table 2: Effect of 5-Aza-2'-deoxycytidine on DNA Methylation and DNMTs

Cell LineParameter MeasuredConcentration (µM)DurationMethodResult
HeLaDNMT1, DNMT3A, DNMT3B protein levels0.1 - 1048 hWestern BlotDose-dependent depletion of soluble DNMTs[1]
HCT116DNMT1 protein level16 - 10 hWestern BlotRapid degradation of DNMT1 starting at 6 hours[3]
Raw264.7LXRα promoter methylation0.51 - 6 daysPyrosequencingTime-dependent decrease in DNA methylation[4]
HNSCC cell linesGlobal 5mC levels0.596 hDNA dot blotGlobal demethylation in sensitive cell lines[5]
T24p16 promoter methylationNot SpecifiedNot SpecifiedMs-SNuPESignificant demethylation associated with gene activation[6]

Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cell Lines with 5-Aza-2'-deoxycytidine

Objective: To induce DNA demethylation in cultured cells for downstream analysis of gene expression, cell viability, or apoptosis.

Materials:

  • Adherent cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Aza-2'-deoxycytidine (Decitabine)

  • DMSO or 50% acetic acid for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during treatment. The optimal seeding density should be determined empirically for each cell line.

  • Preparation of 5-Aza-CdR Stock Solution: Due to its instability in aqueous solutions, prepare a fresh stock solution of 5-Aza-CdR. It can be dissolved in DMSO or 50% acetic acid to a stock concentration of 10 mM.[7] Store aliquots at -80°C for short-term use.

  • Treatment:

    • Allow cells to adhere and grow for 24 hours after seeding.

    • On the day of treatment, dilute the 5-Aza-CdR stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (typically ranging from 0.1 to 10 µM).

    • Remove the old medium from the cells and replace it with the medium containing 5-Aza-CdR.

    • For multi-day treatments, it is crucial to replace the medium with freshly prepared 5-Aza-CdR every 24 hours due to the compound's instability.[7]

  • Incubation: Incubate the cells for the desired period (e.g., 48-96 hours). The duration should be sufficient to allow for at least one to two cell divisions for the replication-dependent incorporation of the drug.

  • Harvesting: After the treatment period, cells can be harvested for various downstream analyses:

    • For RNA/DNA analysis: Wash cells with PBS and lyse directly in the plate or scrape and pellet the cells before extraction.

    • For protein analysis: Wash cells with PBS, scrape, and lyse in an appropriate lysis buffer.

    • For cell viability/apoptosis assays: Follow the specific protocols for MTT, clonogenic, or flow cytometry-based assays.

Protocol 2: Analysis of Global DNA Methylation by DNA Dot Blot

Objective: To assess changes in the overall level of 5-methylcytosine (B146107) (5mC) in genomic DNA following treatment with 5-Aza-2'-deoxycytidine.

Materials:

  • Genomic DNA extracted from treated and control cells

  • Nitrocellulose or nylon membrane

  • Denaturation solution (e.g., 0.4 M NaOH)

  • Neutralization solution (e.g., 1 M Tris-HCl, pH 7.4)

  • 20x SSC buffer

  • Anti-5-methylcytosine (5mC) primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Methylene (B1212753) blue staining solution

Procedure:

  • DNA Denaturation: Denature 1 µg and 0.5 µg of genomic DNA in a final volume of 100 µL with denaturation solution. Incubate at 100°C for 10 minutes, then immediately place on ice for 5 minutes.

  • Neutralization: Add an equal volume of cold neutralization solution to the denatured DNA.

  • Membrane Preparation: Pre-wet the nitrocellulose membrane in 6x SSC buffer.

  • Dot Blotting: Spot the denatured DNA onto the membrane using a dot blot apparatus.

  • Crosslinking: UV-crosslink the DNA to the membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5mC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Normalization: Stain the membrane with methylene blue to visualize the total amount of DNA spotted and use this to normalize the 5mC signal.[5]

Signaling Pathways and Cellular Processes Affected by 5-Aza-2'-deoxycytidine

Treatment with 5-Aza-CdR initiates a cascade of cellular events, primarily stemming from DNA damage response and the reactivation of silenced genes. This impacts several key signaling pathways.

G cluster_0 Primary Effects cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 5_Aza_CdR 5-Aza-2'-deoxycytidine DNA_Damage DNA Damage (DNMT Adducts) 5_Aza_CdR->DNA_Damage DNA_Demethylation DNA Demethylation 5_Aza_CdR->DNA_Demethylation p53_Pathway p53/p21 Pathway DNA_Damage->p53_Pathway activates Apoptosis_Pathways Apoptosis Pathways (Intrinsic & Extrinsic) DNA_Demethylation->Apoptosis_Pathways modulates JAK_STAT_Pathway JAK/STAT Pathway DNA_Demethylation->JAK_STAT_Pathway modulates Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Demethylation->Gene_Reactivation leads to Differentiation Cellular Differentiation DNA_Demethylation->Differentiation induces p53_Pathway->Apoptosis_Pathways activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest induces Apoptosis Apoptosis Apoptosis_Pathways->Apoptosis results in JAK_STAT_Pathway->Apoptosis can lead to Gene_Reactivation->Cell_Cycle_Arrest Gene_Reactivation->Apoptosis

Conclusion

5-Aza-2'-deoxycytidine remains a critical tool for researchers in the field of epigenetics. Its potent ability to inhibit DNA methylation allows for the functional interrogation of methylation-dependent processes. By understanding its mechanism of action and employing standardized protocols, scientists can effectively utilize this compound to investigate the intricate roles of DNMTs in health and disease, paving the way for novel therapeutic strategies targeting the epigenome.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Ethylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylcytidine is a synthetic derivative of the nucleoside cytidine (B196190), which holds potential for investigation in various research and drug development applications. As with other nucleoside analogs, it may function as an antiviral or anticancer agent by interfering with nucleic acid synthesis or other cellular processes. Accurate and sensitive quantification of 5-Ethylcytidine and its metabolites in biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and clinical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for this purpose.

This document provides detailed application notes and protocols for the quantitative analysis of 5-Ethylcytidine in biological samples using LC-MS/MS. It includes procedures for sample preparation, recommended LC-MS/MS parameters, and a proposed metabolic pathway.

Experimental Protocols

Sample Preparation

The following protocols are generalized for the extraction of nucleosides from cellular and tissue samples and should be optimized for specific experimental needs.

a) Cellular Pellet Extraction:

  • Grow and treat cells in the desired conditions.

  • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through sonication in a buffered solution.

  • Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically 2-3 volumes).

  • Vortex and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant containing the nucleosides.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

b) Tissue Homogenate Extraction:

  • Excise and weigh the tissue sample.

  • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue in a suitable buffer using a mechanical homogenizer.

  • Proceed with protein precipitation and extraction as described in steps 5-10 of the cellular pellet extraction protocol.

RNA Isolation and Enzymatic Digestion (for analysis of 5-Ethylcytidine incorporation into RNA)
  • Isolate total RNA from cells or tissues using a commercial RNA extraction kit or a standard phenol-chloroform extraction method.

  • Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • To digest the RNA into individual nucleosides, incubate approximately 1-5 µg of total RNA with a mixture of nuclease P1 (e.g., 2 units) and alkaline phosphatase (e.g., 1 unit) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours.[1]

  • Terminate the reaction by adding an organic solvent or by heat inactivation.

  • Centrifuge to pellet the enzymes and any undigested material.

  • Collect the supernatant containing the nucleosides for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are recommended starting conditions for the analysis of 5-Ethylcytidine. Method optimization is recommended for specific instrumentation and applications.

a) Liquid Chromatography:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14.1-17 min: 2% B (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

c) Predicted Multiple Reaction Monitoring (MRM) Transitions for 5-Ethylcytidine and Potential Metabolites:

The following MRM transitions are predicted based on the known fragmentation patterns of cytidine and its analogs.[2][3] The most common fragmentation involves the cleavage of the glycosidic bond, resulting in the protonated base as the product ion. The exact m/z values and optimal collision energies should be determined experimentally by infusing a standard of 5-Ethylcytidine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)
5-Ethylcytidine 272.1140.115-25
5-Ethyluridine (deaminated)273.1141.115-25
5-Ethylcytidine Monophosphate352.1140.120-30
5-Ethylcytidine Triphosphate512.0140.125-35

Note: These values are predicted and require experimental verification.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different samples or conditions.

Table 1: Hypothetical Quantitative Analysis of 5-Ethylcytidine in Treated Cancer Cell Lines

Cell LineTreatment Concentration (µM)Intracellular 5-Ethylcytidine (pmol/10^6 cells)5-Ethylcytidine in RNA (fmol/µg RNA)
Cell Line A 0 (Control)Not DetectedNot Detected
115.2 ± 1.88.7 ± 0.9
10125.6 ± 11.378.4 ± 6.2
Cell Line B 0 (Control)Not DetectedNot Detected
18.9 ± 0.94.1 ± 0.5
1098.3 ± 9.555.9 ± 4.8

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Mandatory Visualization

Metabolic Pathway of 5-Ethylcytidine

The following diagram illustrates the predicted metabolic activation pathway of 5-Ethylcytidine, based on the known metabolism of other cytidine analogs such as 5-azacytidine.[4] Cellular uptake is followed by sequential phosphorylation to the active triphosphate form, which can then be incorporated into RNA. Deamination is a potential metabolic inactivation pathway.

Metabolic_Pathway_of_5_Ethylcytidine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5EC_ext 5-Ethylcytidine 5EC_int 5-Ethylcytidine 5EC_ext->5EC_int Nucleoside Transporter 5EC_MP 5-Ethylcytidine Monophosphate 5EC_int->5EC_MP Uridine-Cytidine Kinase 5EU 5-Ethyluridine (Inactive) 5EC_int->5EU Cytidine Deaminase 5EC_DP 5-Ethylcytidine Diphosphate 5EC_MP->5EC_DP UMP-CMP Kinase 5EC_TP 5-Ethylcytidine Triphosphate 5EC_DP->5EC_TP Nucleoside Diphosphate Kinase RNA RNA Incorporation 5EC_TP->RNA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells or Tissue) Extraction Nucleoside Extraction or RNA Isolation & Digestion Sample->Extraction Cleanup Protein Precipitation & Supernatant Collection Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase C18) Cleanup->LC Reconstituted Extract MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification (Peak Integration) MS->Quant Report Data Reporting (Tables & Figures) Quant->Report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Ethylcytidine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides into synthetic oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 5-Ethylcytidine, a modified pyrimidine (B1678525) analog, is utilized to enhance specific properties of oligonucleotides, such as nuclease resistance, binding affinity, and immunogenicity. The purity of these modified oligonucleotides is paramount to ensure their safety and efficacy in downstream applications. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a robust and widely adopted method for the purification of synthetic oligonucleotides, offering high resolution and scalability.[1][2] This application note provides a detailed protocol for the purification of 5-Ethylcytidine modified oligonucleotides using IP-RP-HPLC.

Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotides

IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[2] The negatively charged phosphate (B84403) backbone of oligonucleotides makes them highly polar and thus poorly retained on a nonpolar stationary phase. To overcome this, an ion-pairing agent, typically a tertiary amine such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase. The positively charged triethylammonium ions form ion pairs with the negatively charged phosphate groups, effectively neutralizing the charge and increasing the hydrophobicity of the oligonucleotide, allowing it to interact with the reversed-phase column.[3] Elution is then achieved by a gradient of an organic solvent, such as acetonitrile, which increases the mobile phase's hydrophobicity and displaces the oligonucleotide from the column.

Experimental Workflow

The overall workflow for the purification of 5-Ethylcytidine modified oligonucleotides involves several key steps, from the initial crude sample preparation to the final analysis of the purified product.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_oligo Crude 5-Ethylcytidine Modified Oligo dissolution Dissolution in Aqueous Buffer crude_oligo->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_injection Injection onto IP-RP-HPLC System filtration->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection (260 nm) gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/MS) fraction_collection->purity_analysis quantification Quantification (UV Absorbance) purity_analysis->quantification lyophilization Lyophilization quantification->lyophilization CRISPR_Cas9_Workflow cluster_components Component Preparation cluster_rnp RNP Formation cluster_delivery Cellular Delivery cluster_editing Gene Editing & Analysis cas9 Cas9 Protein Expression & Purification rnp_assembly Cas9-sgRNA Ribonucleoprotein (RNP) Complex Assembly cas9->rnp_assembly sgrna 5-Ethylcytidine Modified sgRNA Synthesis & HPLC Purification sgrna->rnp_assembly transfection Transfection of RNP into Target Cells rnp_assembly->transfection target_binding RNP Binds to Target Genomic DNA transfection->target_binding dsb Cas9 Induces Double-Strand Break (DSB) target_binding->dsb nhej NHEJ Repair (Indel Formation) dsb->nhej knockout Gene Knockout nhej->knockout analysis Genomic Analysis (Sequencing) knockout->analysis

References

Troubleshooting & Optimization

Technical Support Center: 5-Ethylcytidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethylcytidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to challenges encountered during the chemical synthesis of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Ethylcytidine? A: The most common strategies start from cytidine (B196190) or a related precursor. A key intermediate is typically a 5-halo-cytidine derivative, most often 5-iodocytidine (B14750). The ethyl group is then introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. An alternative route involves the synthesis of 5-ethynylcytidine, followed by the catalytic hydrogenation of the ethynyl (B1212043) group to an ethyl group.

Q2: My overall yield is very low. What is a realistic expectation? A: Multi-step organic syntheses, like that for 5-Ethylcytidine, often result in low overall yields. A cumulative yield of 1-5% from the starting cytidine is not uncommon for a 5-7 step synthesis.[1] It is crucial to optimize each individual step to maximize the final output. Low yields can often be attributed to a single problematic step, most commonly the C-C coupling or purification stages.

Q3: What are the most common impurities I should look for? A: Common impurities include starting materials from incomplete reactions (e.g., residual 5-iodocytidine), byproducts from side reactions, and degradation products. Specific impurities may include (n-1) truncated sequences if used in oligonucleotide synthesis, deaminated species (5-ethyluridine), or compounds with incomplete deprotection of the sugar or exocyclic amine protecting groups.[2][] HPLC and Mass Spectrometry are essential for identifying these impurities.

Q4: Why is purification of 5-substituted cytidines so challenging? A: The introduction of a hydrophobic ethyl group at the 5-position can make the molecule difficult to purify. The final product may have similar polarity to certain byproducts or protected intermediates, complicating separation by standard silica (B1680970) gel chromatography. Often, a combination of chromatographic techniques, such as normal-phase silica gel followed by reversed-phase HPLC, is required to achieve high purity.[4]

Troubleshooting Guide

Issue 1: Low Yield in the Palladium-Catalyzed Coupling Step

Q: I am getting a very low yield (<30%) or no product during the Suzuki/Stille coupling of 5-iodocytidine with my ethylating agent. What could be the cause?

A: This is a critical and often challenging step. Several factors can lead to poor coupling efficiency:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). The catalyst itself (e.g., Pd(PPh₃)₄) should be fresh or properly stored.

  • Incorrect Base or Ligand: The choice of base and ligand is crucial. For Suzuki couplings, a base like Na₂CO₃ or K₂CO₃ is common. The ligand must be appropriate for the specific reaction; phosphine-based ligands are widely used.[5]

  • Poor Quality Reagents: The 5-iodocytidine precursor must be pure. The ethylating agent (e.g., ethylboronic acid for Suzuki, tetraethyltin (B1219993) for Stille) can degrade upon storage and should be of high quality.

  • Suboptimal Temperature: Cross-coupling reactions are sensitive to temperature. If the temperature is too low, the reaction may not proceed; if too high, catalyst degradation or side reactions can occur. A typical range is 80-120 °C.

Troubleshooting Workflow: Low Coupling Yield

G start Low Yield in Coupling Step q1 Is the Pd catalyst active and fresh? start->q1 a1_yes Check Reagents (Halide, Ethylating Agent) q1->a1_yes Yes a1_no Use fresh catalyst. Ensure inert atmosphere. q1->a1_no No q2 Are reagents pure and anhydrous? a1_yes->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Purify starting material. Use dry solvents. q2->a2_no No q3 Are temperature and base optimal? a2_yes->q3 a3_yes Consider alternative coupling method (e.g., Stille vs. Suzuki) q3->a3_yes Yes a3_no Screen different bases and temperature range. q3->a3_no No

Caption: Troubleshooting decision tree for the Pd-catalyzed coupling step.
Issue 2: Incomplete Deprotection

Q: My final product shows extra peaks on HPLC/MS corresponding to partially protected nucleosides. How can I ensure complete deprotection?

A: Incomplete deprotection is common when multiple, chemically distinct protecting groups are used (e.g., for the sugar hydroxyls and the exocyclic amine).

  • Silyl Group Removal (e.g., TBDMS): Fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are standard. Ensure you are using a sufficient excess of the reagent and an adequate reaction time. The reaction can sometimes be sluggish; gentle heating may be required.

  • Acyl Group Removal (e.g., Benzoyl, Acetyl): Basic conditions, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia, are typically used. For sterically hindered groups, longer reaction times or stronger basic conditions may be necessary.

  • Simultaneous Deprotection: Using a single reagent that removes all protecting groups (e.g., concentrated ammonia) is ideal but not always possible. If using a multi-step deprotection, ensure the product from the first step is correctly isolated or that the conditions for the second step are compatible.

Issue 3: Product Degradation During Final Purification

Q: I am losing a significant amount of my final product during HPLC purification. What can I do?

A: The final, unprotected nucleoside can be sensitive to pH and temperature.

  • pH of Mobile Phase: Ensure the pH of your HPLC buffers is near neutral. Strongly acidic or basic conditions can cause degradation, such as cleavage of the glycosidic bond.

  • Column Choice: Use a high-quality reversed-phase column (e.g., C18) suitable for polar molecules. Ion-exchange HPLC can also be an effective alternative for separating charged nucleosides.[6]

  • Minimize Time: Do not leave the purified fractions sitting at room temperature for extended periods. It is best to neutralize them (if acidic or basic from the mobile phase) and proceed to lyophilization quickly.

Quantitative Data Summary

The following table summarizes typical yields for a representative multi-step synthesis of 5-Ethylcytidine. These values are illustrative and can vary significantly based on reaction scale, reagent quality, and optimization.

StepReactionTypical Yield (%)Reference (Analogous Reactions)
1. Protection (2',3'-Hydroxyls)Cytidine → 2',3'-O-Isopropylidenecytidine80 - 90%[7]
2. Protection (5'-Hydroxyl)Isopropylidene-protected → 5'-O-DMT-protected85 - 95%[8]
3. Iodination5'-O-DMT-protected → 5-Iodo intermediate70 - 85%[9]
4. Suzuki Coupling5-Iodo → 5-Ethyl intermediate40 - 75%[5][10]
5. Deprotection (Acid-labile)Removal of 5'-O-DMT and 2',3'-O-Isopropylidene groups85 - 95%[7]
Overall Estimated Yield Cytidine → 5-Ethylcytidine ~10 - 25% Calculated from step-wise yields

Experimental Protocols

Key Experiment: Suzuki Cross-Coupling for Ethylation

This protocol describes a representative method for introducing the ethyl group at the C5 position of a protected cytidine intermediate.

Starting Material: Fully protected 5-iodo-N⁴-benzoyl-5'-O-(4,4′-dimethoxytrityl)-2',3'-O-isopropylidenecytidine.

Reagents & Equipment:

  • Protected 5-iodocytidine (1.0 eq)

  • Ethylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (B91453)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

  • TLC plates and silica gel for column chromatography

Methodology:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the protected 5-iodocytidine, ethylboronic acid, and sodium carbonate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Purge the solution with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be less polar than the starting material.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield the protected 5-ethylcytidine derivative.

Visualizations

Overall Synthetic Workflow for 5-Ethylcytidine

G cluster_protection Protection Strategy cluster_functionalization C5-Functionalization cluster_deprotection Deprotection Cytidine Cytidine P1 P1 Cytidine->P1 Protect 2',3'-OH P2 P2 P1->P2 Protect 5'-OH P3 P3 P2->P3 Protect N4-Amine Iodination Iodination P3->Iodination Iodination (I2, NIS) Coupling Coupling Iodination->Coupling Suzuki/Stille Coupling (Pd Catalyst, Ethyl-B(OH)2) D1 D1 Coupling->D1 Remove Sugar Protecting Groups Final_Product 5-Ethylcytidine D1->Final_Product Remove Amine Protecting Group

Caption: A generalized workflow for the multi-step synthesis of 5-Ethylcytidine.

References

Technical Support Center: Optimizing 5-Ethynyl-Cytidine Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation efficiency of 5-Ethynyl-cytidine (5-EC) for RNA labeling and 5-Ethynyl-2'-deoxycytidine (EdC) for DNA labeling in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the difference between 5-Ethyl-cytidine, 5-Ethynyl-cytidine (5-EC), and 5-Ethynyl-2'-deoxycytidine (EdC)?

While you may have encountered the term "5-Ethyl-cytidine," the more commonly used and commercially available analogs for metabolic labeling of nucleic acids are 5-Ethynyl-cytidine (5-EC) and 5-Ethynyl-2'-deoxycytidine (EdC). 5-EC is a ribonucleoside analog used for labeling newly synthesized RNA, whereas EdC is a deoxyribonucleoside analog for labeling newly synthesized DNA.[1][2] Both contain an ethynyl (B1212043) group that allows for detection via a "click" chemistry reaction.

Q2: How are 5-EC and EdC incorporated into nascent RNA and DNA?

5-EC, being cell-permeable, is taken up by cells and converted into its triphosphate form. It is then incorporated into newly transcribed RNA by RNA polymerases in place of the natural cytidine (B196190).[1][3] Similarly, EdC is transported into the cell, phosphorylated to EdCTP, and incorporated into replicating DNA by DNA polymerases opposite guanine.[4]

Q3: What is the primary method for detecting incorporated 5-EC and EdC?

The primary detection method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] The ethynyl group on the incorporated cytidine analog reacts with a fluorescently-labeled azide (B81097), allowing for visualization by microscopy or quantification by flow cytometry.

Q4: I am observing high cytotoxicity with my experiments. What could be the cause?

High cytotoxicity can be a significant issue, particularly with long-term labeling experiments. For EdC, a major factor is its metabolic conversion to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) by cytidine deaminase.[5] EdU is known to be more cytotoxic than EdC and can induce DNA damage signaling, leading to cell cycle arrest and apoptosis.[6][7] The level of cytidine deaminase activity can vary significantly between different cell lines, leading to different levels of toxicity.[5]

Q5: Is 5-EC also converted to a uridine (B1682114) analog?

Yes, it is possible for 5-EC to be converted to 5-ethynyluridine (B57126) (EU) through metabolic pathways. This can be a concern in some organisms where EU has been shown to be incorporated into DNA, leading to a loss of specificity for RNA labeling.[8]

Troubleshooting Guides

Low or No Signal After Click Chemistry Detection
Potential Cause Troubleshooting Step
Inefficient Incorporation of 5-EC/EdC Optimize the concentration of the analog. Start with a concentration range (e.g., 1-10 µM for EdC, 0.5-1mM for EU) and perform a dose-response experiment. Optimize the incubation time. A longer pulse time may be needed for cells with slower proliferation or transcription rates. However, be mindful of potential toxicity with longer exposures.
Degradation of 5-EC/EdC Stock Solution Aliquot the stock solution upon receipt and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Inefficient Click Reaction Use freshly prepared click reaction components, especially the copper(I) catalyst and the reducing agent (e.g., sodium ascorbate). Ensure all components are fully dissolved. Increase the concentration of the fluorescent azide. A typical starting point is 1-10 µM.
Poor Permeabilization Ensure the permeabilization buffer (e.g., Triton X-100 or saponin) is at the correct concentration and that the incubation time is sufficient for your cell type.
Inaccessible Ethynyl Groups For RNA labeling, folded RNA structures might hinder the accessibility of the ethynyl groups. Adding a small amount of DMSO (e.g., 5%) to the click reaction buffer may help to denature secondary structures.[9]
High Background Signal
Potential Cause Troubleshooting Step
Excess Fluorescent Azide Reduce the concentration of the fluorescent azide in the click reaction. Perform thorough washing steps after the click reaction to remove any unbound azide.
Non-specific Binding of the Azide Include a blocking step before the click reaction, for example, with bovine serum albumin (BSA).
Copper(I)-Induced Fluorescence Ensure thorough washing after the click reaction to remove all traces of copper, which can sometimes cause background fluorescence.

Quantitative Data

Cytotoxicity of 5-Ethynyl-2'-deoxycytidine (EdC) in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table shows the IC50 values for EdC in different human cell lines, indicating varying levels of sensitivity.

Cell LineIC50 (µM)
143B (Osteosarcoma)0.8
HeLa (Cervical Cancer)2.5
A549 (Lung Carcinoma)4.0
HCT116 (Colon Cancer)10.0
U2OS (Osteosarcoma)>20
Data adapted from a study on EdC cytotoxicity. The variation in IC50 values is likely due to differences in cellular metabolism, particularly the activity of cytidine deaminase.[5]

Experimental Protocols

General Protocol for Optimizing 5-EC/EdC Incorporation

This protocol provides a framework for optimizing the labeling conditions for your specific cell type and experimental goals.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of 5-EC/EdC Stock Solution: Dissolve 5-EC or EdC in sterile DMSO to make a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Titration of 5-EC/EdC Concentration:

    • Prepare a series of working concentrations of 5-EC or EdC in pre-warmed cell culture medium. For EdC, a starting range of 1 µM to 50 µM is recommended. For 5-EC, a higher concentration range may be needed, similar to what is used for EU (e.g., 100 µM to 1 mM).

    • Replace the existing medium with the medium containing the different concentrations of the analog.

    • Incubate for a fixed period (e.g., 2-4 hours).

  • Time Course Experiment:

    • Using the optimal concentration determined from the titration experiment, incubate the cells with the analog for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours).

  • Cell Fixation and Permeabilization:

    • After incubation, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • Fluorescent azide (e.g., Alexa Fluor 488 azide) at a final concentration of 1-10 µM.

      • Copper(II) sulfate (B86663) (CuSO₄) at a final concentration of 100 µM to 2 mM.

      • A reducing agent, such as sodium ascorbate, at a final concentration of 1-10 mM (add fresh).

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing a small amount of a mild detergent (e.g., 0.05% Tween-20).

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Mount the coverslips and image using a fluorescence microscope.

  • Analysis:

    • Quantify the fluorescence intensity of the labeled cells for each concentration and time point to determine the optimal conditions that provide a strong signal with minimal impact on cell morphology or viability.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis cell_seeding Seed Cells add_analog Add 5-EC or EdC cell_seeding->add_analog Logarithmic Growth incubation Incubate add_analog->incubation fixation Fixation incubation->fixation End of Labeling Pulse permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction permeabilization->click_reaction washing Washing click_reaction->washing imaging Fluorescence Imaging washing->imaging quantification Quantification imaging->quantification

Caption: Experimental workflow for optimizing 5-EC/EdC incorporation.

Metabolic_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation Incorporation into DNA cluster_enzyme Enzymatic Conversion EdC_ext Extracellular EdC EdC_int Intracellular EdC EdC_ext->EdC_int Transport EdCTP EdCTP EdC_int->EdCTP Phosphorylation CDD Cytidine Deaminase (CDD) EdC_int->CDD DNA_poly DNA Polymerase EdCTP->DNA_poly EdU_int Intracellular EdU EdUTP EdUTP EdU_int->EdUTP Phosphorylation EdUTP->DNA_poly DNA Nascent DNA DNA_poly->DNA Incorporation CDD->EdU_int Deamination

Caption: Metabolic pathway of EdC incorporation and conversion to EdU.

References

Technical Support Center: Troubleshooting 5-Ethyl Cytidine in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Ethyl cytidine (B196190) or other modified cytidine analogs in their Polymerase Chain Reaction (PCR) experiments. The following information is compiled from established PCR troubleshooting protocols and knowledge of modified nucleotide incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the function of 5-Ethyl cytidine in a PCR reaction?

This compound is a modified nucleoside. When used as a triphosphate (5-Ethyl-dCTP), it can act as an analog of deoxycytidine triphosphate (dCTP) and be incorporated into the newly synthesized DNA strand by a DNA polymerase. This modification can be used to introduce a specific label or structural feature into the PCR product for downstream applications. For example, N4-ethyl-2'-deoxycytidine 5'-triphosphate has been reported to sustain PCR by Taq polymerase.[1]

Q2: Which DNA polymerases can incorporate this compound?

The efficiency of incorporation of a modified nucleotide like this compound can vary significantly between different DNA polymerases.[2] While some polymerases like Taq have been shown to incorporate similar modified cytidines,[1] others, especially high-fidelity proofreading polymerases, may exhibit lower efficiency or stall. It is crucial to consult the polymerase manufacturer's recommendations for using modified nucleotides or to perform an initial validation experiment.

Q3: Can the presence of this compound in my PCR lead to sequence errors?

The introduction of modified bases can sometimes reduce the fidelity of the DNA polymerase, potentially leading to a higher rate of misincorporation.[3] The impact on fidelity is polymerase-dependent. For applications requiring high sequence accuracy, it is advisable to use a high-fidelity polymerase that is known to be compatible with the specific modified nucleotide and to sequence the final PCR product to verify its integrity.

Troubleshooting Guides

Problem 1: No PCR Product or a Faint Band

If you are observing no PCR product or a very faint band on your agarose (B213101) gel, several factors related to the use of this compound could be the cause.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inhibition of DNA Polymerase The concentration of 5-Ethyl-dCTP may be too high, leading to polymerase inhibition. Reduce the concentration of 5-Ethyl-dCTP and perform a titration to find the optimal concentration.[3]
Inefficient Incorporation The DNA polymerase you are using may not efficiently incorporate 5-Ethyl-dCTP. Try a different DNA polymerase, particularly one known to work well with modified nucleotides.[2] Consider using a non-proofreading polymerase like Taq, as proofreading enzymes may be more likely to stall or excise the modified base.
Suboptimal Ratio of 5-Ethyl-dCTP to dCTP If you are partially substituting dCTP, the ratio may not be optimal. Test a range of ratios of 5-Ethyl-dCTP to dCTP to find the best balance for your specific template and primers.
Incorrect Annealing Temperature The presence of modified nucleotides can sometimes affect the melting temperature (Tm) of the DNA. Optimize the annealing temperature by performing a gradient PCR. A good starting point is 5°C below the calculated Tm of your primers.[4][5]
Insufficient Magnesium Concentration Modified nucleotides can chelate Mg2+, reducing its availability for the polymerase.[3][6] Increase the MgCl2 concentration in increments of 0.5 mM to find the optimal concentration.
Problem 2: Non-Specific Bands or a Smeared Band

The appearance of multiple bands or a smear on your gel indicates non-specific amplification or primer-dimer formation, which can be exacerbated by the presence of modified nucleotides.

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal Annealing Temperature An annealing temperature that is too low can lead to non-specific primer binding. Increase the annealing temperature in 2°C increments.[2]
High Primer Concentration Excessive primer concentration can promote the formation of primer-dimers and other non-specific products.[6][7][8] Reduce the primer concentration to the range of 0.1–0.5 µM.
High Concentration of 5-Ethyl-dCTP A high concentration of the modified nucleotide might contribute to non-specific amplification. Optimize the 5-Ethyl-dCTP concentration by performing a titration.
Excess DNA Polymerase Too much enzyme can lead to non-specific amplification.[3] Reduce the amount of DNA polymerase in your reaction.
Poor Primer Design Primers with high GC content or complementarity at the 3' ends are prone to forming dimers and secondary structures.[2][9] Design new primers following standard guidelines.

Experimental Protocols

Protocol 1: Optimizing 5-Ethyl-dCTP Concentration in PCR

This protocol outlines a method for determining the optimal concentration of 5-Ethyl-dCTP for your PCR.

  • Set up a series of PCR reactions: Prepare a master mix containing all PCR components except for dCTP and 5-Ethyl-dCTP.

  • Aliquot the master mix: Distribute the master mix into separate PCR tubes.

  • Create a concentration gradient: Add varying concentrations of 5-Ethyl-dCTP to each tube. If you are also using dCTP, maintain a constant total concentration of cytidine triphosphates while varying the ratio. A good starting range to test for 5-Ethyl-dCTP is from 10 µM to 200 µM.

  • Add dCTP (if applicable): Add the corresponding amount of dCTP to each tube.

  • Add template and polymerase: Add your DNA template and the DNA polymerase to each reaction.

  • Perform PCR: Run the PCR using your standard cycling conditions.

  • Analyze the results: Run the PCR products on an agarose gel to determine which concentration of 5-Ethyl-dCTP gives the highest yield of the desired product with minimal non-specific bands.

Protocol 2: Gradient PCR for Annealing Temperature Optimization

This protocol will help you find the optimal annealing temperature when using this compound.

  • Prepare a PCR master mix: Combine all reaction components, including the optimized concentration of 5-Ethyl-dCTP, for a single reaction, but scaled up for the number of reactions in your gradient.

  • Aliquot the master mix: Distribute the master mix into a strip of PCR tubes.

  • Set up the thermal cycler: Program the thermal cycler with a temperature gradient for the annealing step. A typical gradient might span from 50°C to 70°C.

  • Run the PCR: Place the PCR tubes in the thermal cycler and start the program.

  • Analyze the results: Visualize the PCR products on an agarose gel. The lane corresponding to the optimal annealing temperature will show a strong, specific band with little to no non-specific products.[2]

Visualizations

PCR_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start PCR with This compound Check_Gel Analyze PCR Product on Agarose Gel Start->Check_Gel No_Band No/Faint Band Check_Gel->No_Band Problem Nonspecific_Bands Non-specific Bands/ Smear Check_Gel->Nonspecific_Bands Problem Good_Product Strong, Specific Band Check_Gel->Good_Product Success Optimize_Concentration Optimize 5-Ethyl-dCTP & Mg2+ Concentration No_Band->Optimize_Concentration Change_Polymerase Change DNA Polymerase No_Band->Change_Polymerase Optimize_Annealing Optimize Annealing Temperature (Gradient PCR) Nonspecific_Bands->Optimize_Annealing Optimize_Primers Optimize Primer Concentration/Design Nonspecific_Bands->Optimize_Primers End Proceed to Downstream Application Good_Product->End Optimize_Concentration->Check_Gel Change_Polymerase->Check_Gel Optimize_Annealing->Check_Gel Optimize_Primers->Check_Gel

Caption: A workflow for troubleshooting common PCR issues when using this compound.

PCR_Component_Relationships cluster_reagents PCR Reagents Polymerase DNA Polymerase Primers Primers Polymerase->Primers extends Ethyl_dCTP 5-Ethyl-dCTP Polymerase->Ethyl_dCTP incorporates Template DNA Template Primers->Template anneal to dNTPs dNTPs Ethyl_dCTP->Polymerase can inhibit Mg Mg2+ Mg->Polymerase cofactor for Mg->dNTPs binds to Mg->Ethyl_dCTP binds to Buffer Buffer Buffer->Polymerase maintains pH for

Caption: Interdependencies of key components in a PCR with this compound.

References

stability issues with 5-Ethyl cytidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability, solubility, and degradation of 5-Ethyl cytidine (B196190) is limited. The following guidance is based on available data for structurally similar nucleoside analogs, such as 5-methyl-2'-deoxycytidine (B118692) and 5-aza-2'-deoxycytidine. Researchers should use this information as a starting point and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-Ethyl cytidine and what are its common applications?

This compound is a modified nucleoside analog. While specific applications for this compound are not extensively documented, C5-substituted cytidine analogs are generally used in various research areas, including the study of DNA and RNA structure and function, as antiviral or anticancer agents, and as tools for metabolic labeling of nucleic acids. The ethyl group at the C5 position can influence the molecule's hydrophobicity and stacking interactions within nucleic acid structures.

Q2: What are the recommended solvents for dissolving this compound?

Based on solubility data for similar compounds like 5-methyl-2'-deoxycytidine, it is recommended to first attempt dissolution in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution.[1] For aqueous solutions, it is advisable to make further dilutions of the stock solution into the desired aqueous buffer, such as PBS (pH 7.2).[1] Low aqueous solubility is a common issue with many nucleoside analogs.[2]

Q3: What are the optimal storage conditions for this compound in solid form and in solution?

  • Solid Form: As a solid, this compound should be stored at -20°C in a desiccated environment to ensure stability.[1]

  • Stock Solutions: Concentrated stock solutions in anhydrous DMSO or DMF should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Aqueous Solutions: Aqueous solutions of nucleoside analogs are generally not recommended for long-term storage. It is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within a day.[1]

Q4: What are the potential degradation pathways for this compound in solution?

5-substituted cytidines can undergo degradation in aqueous solutions, primarily through two pathways:

  • Hydrolysis: Cleavage of the N-glycosidic bond, resulting in the formation of 5-ethylcytosine and a ribose or deoxyribose sugar.

  • Deamination: Conversion of the cytidine to the corresponding uridine (B1682114) analog (5-Ethyluridine) through the loss of the amino group at the C4 position.[4]

The rates of these reactions can be influenced by pH and temperature.[4]

Troubleshooting Guides

Issue 1: Low or No Signal in Cellular Assays
Potential Cause Troubleshooting Strategy
Compound Precipitation Observe the solution for any precipitate after dilution into aqueous media. If precipitation occurs, try lowering the stock concentration, using a co-solvent system (e.g., DMSO/ethanol), or adjusting the pH of the buffer.[2]
Insufficient Cellular Uptake Increase the incubation time or concentration of this compound. Consider using a transfection reagent or a modified version of the nucleoside designed for better cell permeability.
Incorrect Detection Method Ensure that the detection method (e.g., antibody-based, click chemistry) is appropriate for this compound and that all reagents are fresh and properly stored.
Cell Viability Issues High concentrations of nucleoside analogs or the solvent (e.g., DMSO) can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Always include a vehicle control in your experiments.[3]
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Strategy
Degradation of this compound in Solution Prepare fresh aqueous solutions of this compound for each experiment from a frozen stock. Avoid prolonged storage of the compound in culture media at 37°C.
Variability in Cell Culture Conditions Ensure consistency in cell density, passage number, and growth phase across experiments, as these factors can influence the uptake and metabolism of nucleoside analogs.
Freeze-Thaw Cycles of Stock Solution Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.[3]

Data Presentation

Table 1: Solubility of Related Cytidine Analogs

CompoundSolventSolubilityReference
5-Methyl-2'-deoxycytidineDMSO~20 mg/mL[1]
Dimethylformamide~5 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]
5-Ethynyl-2'-deoxyuridineDMSOup to 100 mM[5]
Waterup to 25 mM[5]

Table 2: Recommended Storage Conditions for Nucleoside Analogs

FormStorage TemperatureAdditional NotesReference
Solid -20°CStore in a desiccated environment.[1]
Stock Solution (in organic solvent) -20°C or -80°CAliquot to avoid freeze-thaw cycles.[3]
Aqueous Solution 2-8°CPrepare fresh and use within 24 hours.[1]

Experimental Protocols

General Protocol for Preparing a Stock Solution of this compound
  • Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

General Protocol for a Cell-Based Assay
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[2]

  • Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: After incubation, process the cells for the intended downstream analysis (e.g., viability assay, nucleic acid extraction, microscopy).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate process Process for Downstream Analysis incubate->process analyze Data Analysis process->analyze end_node End analyze->end_node

Caption: A generalized experimental workflow for using this compound in cell-based assays.

Degradation_Pathway cluster_products Potential Degradation Products 5_Ethyl_Cytidine 5_Ethyl_Cytidine 5_Ethylcytosine 5_Ethylcytosine 5_Ethyl_Cytidine->5_Ethylcytosine  Hydrolysis (N-glycosidic bond cleavage) Ribose_Deoxyribose Ribose or Deoxyribose 5_Ethyluridine 5_Ethyluridine 5_Ethyl_Cytidine->5_Ethyluridine  Deamination (Loss of C4 amino group)

Caption: Potential degradation pathways of this compound in aqueous solution.

References

avoiding degradation of 5-Ethyl cytidine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethyl Cytidine (B196190) (5-EC). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 5-EC in experimental settings, with a primary focus on preventing its degradation and ensuring experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is 5-Ethyl Cytidine (5-EC) and what are its primary applications?

This compound (5-EC) is a modified nucleoside analog of cytidine. Its primary application is in the metabolic labeling of newly synthesized RNA in proliferating cells.[1][2][3] Because it is cell-permeable, it is incorporated into nascent RNA transcripts, replacing its natural counterpart, cytidine.[1][2][3] The ethynyl (B1212043) group on 5-EC allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][2][3] This enables researchers to visualize, purify, and quantify newly synthesized RNA for various analyses, including microscopy and sequencing.

Q2: What are the recommended storage and handling conditions for 5-EC?

Proper storage and handling are critical to prevent the degradation of 5-EC. The compound should be stored at -20°C in a dry environment and under an inert gas.[2][4] While it is shipped at ambient temperature and can withstand short-term exposure (up to one cumulative week) to these conditions, long-term storage at room temperature should be avoided.[2][4] For experimental use, 5-EC is soluble in Dimethyl Sulfoxide (DMSO).[2][4]

Q3: What is the shelf life of 5-EC?

When stored under the recommended conditions, 5-EC has a shelf life of approximately 12 months from the date of delivery.[2][4]

Q4: Can 5-EC be incorporated into DNA?

While 5-EC is primarily incorporated into RNA, there is evidence that in some organisms and cell types, it can be metabolized into its deoxyribonucleoside counterpart, 5-ethynyl-2'-deoxycytidine (B116413) (EdC).[5][6][7] EdC can then be incorporated into newly synthesized DNA during replication.[5][6][7] This potential for dual labeling of RNA and DNA is a critical consideration for experimental design and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with 5-EC, focusing on potential degradation and unexpected results.

Issue Possible Cause Troubleshooting Steps
Low or no signal in RNA labeling experiments. Degradation of 5-EC stock solution. - Ensure 5-EC has been stored correctly at -20°C, protected from light and moisture. - Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Inefficient cellular uptake or metabolism. - Optimize the concentration of 5-EC for your specific cell type and experimental conditions. - Ensure the cells have a functional pyrimidine (B1678525) salvage pathway, which is necessary for the phosphorylation of 5-EC.[8]
Problems with the click chemistry reaction. - Use freshly prepared click chemistry reagents. - Ensure the copper(I) catalyst has not oxidized. - Optimize the reaction time and temperature.
High background or non-specific staining. Precipitation of the fluorescent azide (B81097). - Ensure the fluorescent azide is fully dissolved before adding it to the reaction mixture.
Excess unbound fluorescent azide. - Perform thorough washing steps after the click chemistry reaction to remove any unbound dye.
Signal detected in the nucleus, potentially in DNA. Metabolic conversion of 5-EC to EdC and incorporation into DNA. - Co-stain with a DNA marker (e.g., DAPI) to determine if the signal co-localizes with DNA. - Perform control experiments with and without RNAse and DNAse treatment to differentiate between RNA and DNA incorporation. - Consider using alternative RNA labeling methods if DNA incorporation is a significant issue for your experimental system.[9]
Inconsistent results between experiments. Variability in 5-EC stock solution concentration. - Always prepare fresh dilutions of 5-EC from a well-characterized stock solution for each experiment.
Differences in cell culture conditions. - Maintain consistent cell density, growth phase, and media composition between experiments.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, inferences can be drawn from related cytidine analogs. Researchers should be aware of the following potential degradation mechanisms:

  • Hydrolysis: The glycosidic bond between the cytosine base and the ribose sugar can be susceptible to hydrolysis, particularly under acidic conditions. This would lead to the separation of the 5-ethylcytosine base and the ribose sugar. Studies on 5-substituted cytidines have shown that they can undergo competitive hydrolysis and deamination in aqueous acidic solutions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in pyrimidine nucleosides. For cytidine, this can lead to the formation of photoproducts such as 6-hydroxycytidine.[10] While 5-methylcytidine (B43896) has been shown to be more photostable than cytidine, it is still advisable to protect 5-EC solutions from light.[10]

  • Oxidation: The ethynyl group could potentially be susceptible to oxidation, although specific studies on this are lacking.

Experimental Protocols

Protocol 1: General Preparation of 5-EC Stock Solution
  • Allow the vial of solid 5-EC to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the 5-EC is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips for imaging) and allow them to adhere and enter the desired growth phase.

  • Preparation of Labeling Medium: Prepare a working solution of 5-EC in pre-warmed complete cell culture medium. The final concentration will need to be optimized, but a starting point of 10-50 µM is common.

  • Labeling: Remove the existing culture medium from the cells and replace it with the 5-EC-containing labeling medium.

  • Incubation: Incubate the cells for the desired labeling period. This can range from 30 minutes to several hours, depending on the rate of RNA synthesis in your cells.

  • Washing: After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated 5-EC.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to your standard protocol for downstream applications (e.g., immunofluorescence).

  • Click Chemistry Detection: Proceed with the copper(I)-catalyzed click chemistry reaction to attach a fluorescent azide to the incorporated 5-EC. Follow the manufacturer's protocol for the specific click chemistry reagents you are using.

  • Washing and Imaging/Analysis: After the click reaction, wash the cells thoroughly to remove excess reagents and proceed with imaging or other downstream analyses.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_detection Detection prep_stock Prepare 5-EC Stock Solution (in DMSO) prep_media Prepare Labeling Medium (5-EC in Culture Medium) prep_stock->prep_media labeling Incubate Cells with 5-EC Labeling Medium prep_media->labeling cell_seeding Seed Cells cell_seeding->labeling washing1 Wash Cells (PBS) labeling->washing1 fix_perm Fix and Permeabilize Cells washing1->fix_perm click_reaction Perform Click Chemistry Reaction fix_perm->click_reaction washing2 Wash Cells click_reaction->washing2 analysis Imaging or Downstream Analysis washing2->analysis

Caption: A generalized experimental workflow for metabolic labeling of nascent RNA using this compound.

Signaling_Pathway cluster_dna_pathway Potential DNA Incorporation Pathway EC_ext This compound (Extracellular) EC_int This compound (Intracellular) EC_ext->EC_int Cellular Uptake EC_p 5-EC Monophosphate EC_int->EC_p Phosphorylation EdC 5-Ethynyl-2'-deoxycytidine (EdC) EC_int->EdC Metabolic Conversion EC_dp 5-EC Diphosphate EC_p->EC_dp Phosphorylation EC_tp 5-EC Triphosphate EC_dp->EC_tp Phosphorylation RNA Nascent RNA EC_tp->RNA Incorporation by RNA Polymerase EdC_tp EdC Triphosphate EdC->EdC_tp Phosphorylation DNA Nascent DNA EdC_tp->DNA Incorporation by DNA Polymerase

Caption: Cellular metabolism of this compound and its potential conversion for DNA incorporation.

References

Technical Support Center: Improving the Yield of 5-Ethylcytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Ethylcytidine Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oligonucleotide synthesis incorporating this modified nucleoside. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the potential benefits of incorporating 5-Ethylcytidine into an oligonucleotide?

While less common than its 5-methylcytidine (B43896) counterpart, 5-Ethylcytidine can be used to modulate the properties of oligonucleotides. The 5-ethyl group can enhance the thermal stability of duplexes, similar to the 5-methyl group, and may offer increased nuclease resistance. These properties are beneficial for therapeutic applications such as antisense oligonucleotides.

Q2: I am observing a lower coupling efficiency when using 5-Ethylcytidine phosphoramidite compared to standard phosphoramidites. What are the likely causes?

Lower coupling efficiency with modified phosphoramidites like 5-Ethylcytidine is a common issue and can often be attributed to steric hindrance from the 5-ethyl group. This bulkier group can slow down the coupling reaction. Other potential causes include suboptimal activator choice, insufficient coupling time, or issues with reagent quality, such as moisture contamination.[1] It is also crucial to ensure that the phosphoramidite solution is at the recommended concentration, typically between 0.05 M and 0.1 M.[1]

Q3: Which activator is recommended for coupling 5-Ethylcytidine phosphoramidite?

For sterically hindered phosphoramidites, a more potent activator is often required to achieve high coupling efficiency. While standard activators like 1H-Tetrazole can be used, more powerful activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are generally recommended.[2] DCI is particularly advantageous due to its higher nucleophilicity and solubility in acetonitrile, which can lead to faster and more efficient coupling.[2]

Q4: How should I adjust the coupling time for 5-Ethylcytidine phosphoramidite?

Due to the steric bulk of the 5-ethyl group, a longer coupling time is generally necessary compared to standard phosphoramidites.[1][3] A good starting point is to double the standard coupling time.[1] For particularly challenging sequences or if low coupling efficiency persists, a triple coupling protocol, where the coupling step is repeated three times in the same cycle, can significantly improve the incorporation of the modified base.[1][4]

Q5: Are there specific deprotection conditions I should use for oligonucleotides containing 5-Ethylcytidine?

Oligonucleotides containing 5-alkyl-cytidines are generally compatible with standard deprotection methods using concentrated ammonium (B1175870) hydroxide (B78521).[5] However, if your oligonucleotide contains other sensitive modifications (e.g., certain dyes), a milder deprotection strategy may be required.[5][6][7] For rapid deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used, but it is crucial to use acetyl (Ac)-protected deoxycytidine to avoid base modifications.[6][8]

Troubleshooting Guides

Issue 1: Low Overall Yield of the Full-Length Oligonucleotide

Symptoms:

  • Low final quantity of the purified oligonucleotide.

  • HPLC or PAGE analysis shows a high proportion of shorter, failure sequences (n-1, n-2, etc.).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Low Stepwise Coupling Efficiency The impact of coupling efficiency on the final yield is exponential. A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides. To address this, focus on optimizing the coupling step for the 5-Ethylcytidine phosphoramidite (see Issue 2).
Inefficient Capping Unreacted 5'-hydroxyl groups that are not capped will be available for coupling in the next cycle, leading to the formation of deletion mutations (n-1 sequences). Ensure your capping reagents (Acetic Anhydride (B1165640) and N-Methylimidazole) are fresh and anhydrous.
Degradation during Deprotection Harsh deprotection conditions can lead to the degradation of the oligonucleotide. If you suspect this is an issue, consider using a milder deprotection strategy (see Deprotection Protocols below).
Loss during Work-up and Purification Ensure all transfer steps are performed carefully to minimize physical loss of the sample. Optimize your purification protocol (e.g., HPLC gradient, gel extraction) to maximize recovery.
Issue 2: Low Coupling Efficiency of 5-Ethylcytidine Phosphoramidite

Symptoms:

  • A significant peak corresponding to the n-1 sequence is observed after the cycle where 5-Ethylcytidine was to be incorporated.

  • Trityl cation assay shows a noticeable drop in absorbance after the 5-Ethylcytidine coupling step.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Activator For sterically demanding phosphoramidites like 5-Ethylcytidine, a more potent activator is often necessary. Consider switching from 1H-Tetrazole to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2]
Insufficient Coupling Time The steric hindrance of the 5-ethyl group slows down the reaction. Increase the coupling time for the 5-Ethylcytidine phosphoramidite. A 5-minute coupling time is a good starting point for modified deoxynucleosides.[1] For more challenging couplings, consider a 15-minute coupling time or a double/triple coupling protocol.[1]
Moisture Contamination Phosphoramidites and activators are extremely sensitive to moisture. Ensure all reagents and solvents (especially acetonitrile) are anhydrous. Store phosphoramidites under an inert atmosphere (argon or nitrogen) and use fresh solutions.
Incorrect Reagent Concentration Verify the concentration of your 5-Ethylcytidine phosphoramidite and activator solutions. A phosphoramidite concentration of 0.1 M is generally recommended for modified reagents.[1]

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Chemistry

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 - 0.5 M4.8Standard activator, but may be less effective for sterically hindered phosphoramidites.
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.75 M4.3More acidic and potent than 1H-Tetrazole, good for modified phosphoramidites.[2]
4,5-Dicyanoimidazole (DCI)0.25 - 1.1 M5.2Less acidic but more nucleophilic than 1H-Tetrazole, leading to faster coupling rates. Highly soluble in acetonitrile.[2]

Table 2: Recommended Deprotection Conditions for Oligonucleotides with 5-Alkyl-Cytidine

ReagentTemperatureDurationNotes
Concentrated Ammonium Hydroxide55°C8-16 hoursStandard condition for most DNA oligonucleotides.[5]
Ammonium Hydroxide / Methylamine (AMA) (1:1)65°C10 minutesUltra-fast deprotection. Requires the use of Ac-dC to prevent side reactions.[6][8]
0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursUltra-mild conditions for oligonucleotides with very sensitive modifications. Requires UltraMILD phosphoramidites.[7]
t-Butylamine / Water (1:3)60°C6 hoursAn alternative for certain sensitive dyes.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2'-deoxycytidine

This protocol is adapted from the synthesis of related 5-substituted pyrimidine (B1678525) nucleosides.

  • Starting Material: 5-Iodo-2'-deoxycytidine (B1674142).

  • Palladium-Catalyzed Cross-Coupling:

    • Dissolve 5-iodo-2'-deoxycytidine in a suitable solvent such as DMF.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

    • Add a suitable ethyl source, such as tetraethyltin (B1219993) or ethylzinc (B8376479) chloride.

    • The reaction is typically carried out under an inert atmosphere and may require heating.

    • Monitor the reaction by TLC or HPLC until completion.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction and remove the catalyst by filtration.

    • The crude product is then purified by silica (B1680970) gel column chromatography to yield 5-Ethyl-2'-deoxycytidine.

Protocol 2: Phosphitylation of 5-Ethyl-2'-deoxycytidine

This protocol describes the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

  • 5'-O-DMT Protection:

    • Protect the 5'-hydroxyl group of 5-Ethyl-2'-deoxycytidine with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

    • Purify the 5'-O-DMT-5-Ethyl-2'-deoxycytidine by column chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT-5-Ethyl-2'-deoxycytidine in anhydrous dichloromethane (B109758) under an inert atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to obtain the 5-Ethyl-2'-deoxycytidine phosphoramidite.

Protocol 3: Automated Oligonucleotide Synthesis with 5-Ethylcytidine Phosphoramidite

This protocol outlines the key steps in an automated DNA synthesizer cycle.

  • Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside with an acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling:

    • The 5-Ethylcytidine phosphoramidite (0.1 M in anhydrous acetonitrile) is delivered to the synthesis column along with the activator (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • The coupling time should be extended to at least 5 minutes. For problematic sequences, a double or triple coupling can be programmed.

  • Capping: Acetylation of unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • These steps are repeated for each nucleotide in the sequence.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite & Activator) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Cleavage_Deprotection 5. Cleavage & Deprotection Oxidation->Cleavage_Deprotection After final cycle Start Start: Solid Support with first Nucleoside Start->Deblocking Purification 6. Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product Troubleshooting_Low_Yield Start Low Yield of 5-Ethylcytidine containing Oligonucleotide Check_Purity Check Purity by HPLC/PAGE Start->Check_Purity High_Failure_Sequences High Proportion of Failure Sequences? Check_Purity->High_Failure_Sequences Low_Coupling Issue: Low Coupling Efficiency High_Failure_Sequences->Low_Coupling Yes Good_Purity Good Purity but Low Quantity High_Failure_Sequences->Good_Purity No Optimize_Coupling Optimize Coupling: - Increase coupling time - Use stronger activator (ETT/DCI) - Consider double/triple coupling Low_Coupling->Optimize_Coupling Check_Reagents Check Reagent Quality: - Use anhydrous solvents - Fresh phosphoramidite/activator Low_Coupling->Check_Reagents Check_Deprotection Degradation during Deprotection? Good_Purity->Check_Deprotection Mild_Deprotection Use Milder Deprotection Conditions Check_Deprotection->Mild_Deprotection Yes Handling_Loss Investigate Handling Loss during work-up and purification Check_Deprotection->Handling_Loss No

References

Technical Support Center: 5-Ethyl Cytidine Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethyl cytidine (B196190) (5-EC) click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 5-Ethyl cytidine and what is it used for?

This compound (5-EC) is a modified nucleoside analog of cytidine that contains a terminal alkyne group. This alkyne functionality allows 5-EC to be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. A primary application is the metabolic labeling of newly synthesized RNA in cells and organisms.[1] Once incorporated into RNA, the alkyne handle can be "clicked" to an azide-containing reporter molecule, such as a fluorophore or biotin, for visualization or purification.

Q2: My click reaction has failed or is giving a very low yield. What are the most common reasons?

Low or no product yield is a frequent issue in CuAAC reactions and can often be attributed to one of the following:

  • Inactive Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by oxygen.[2][3]

  • Reagent Degradation: The reducing agent, typically sodium ascorbate (B8700270), is unstable in solution and should always be prepared fresh.

  • Impure Reagents: Purity of the 5-EC, the azide (B81097) probe, and other reagents is critical.

  • Suboptimal Concentrations: The concentrations of reactants and catalyst may not be optimal for your specific system.

  • Presence of Inhibitors: Components in your sample, especially in cell lysates, can interfere with the reaction. For instance, thiols from cysteine residues can react with reaction components.[4]

Q3: How can I prevent the copper catalyst from becoming inactive?

To maintain the active Cu(I) state of the catalyst, you should:

  • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) that forms.[5]

  • Deoxygenate Your Solutions: Before initiating the reaction, degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.[6]

  • Use a Stabilizing Ligand: Ligands such as TBTA (for organic solvents) or THPTA (for aqueous solutions) can chelate and protect the Cu(I) catalyst from oxidation and improve its efficacy.[2][7]

Q4: Can I perform the 5-EC click reaction in a cellular lysate?

Yes, the reaction is biocompatible and can be performed in complex biological mixtures like cell lysates.[7][8] However, be aware of potential interfering substances. Thiols, for example, can lead to background signal.[4] It is also important to use a water-soluble ligand like THPTA to maintain catalyst activity and reduce cytotoxicity.[7][9]

Q5: What is the difference between TBTA and THPTA ligands?

TBTA (tris(benzyltriazolylmethyl)amine) is suitable for reactions in organic solvents. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand, making it the preferred choice for reactions in aqueous buffers and biological systems, including live cells and cell lysates.[2][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during this compound click reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Cu(I) catalyst due to oxidation.Prepare sodium ascorbate solution fresh for each experiment. Degas all buffers and the final reaction mixture. Use a copper-stabilizing ligand (e.g., THPTA for aqueous media).[2][6]
Degradation of reagents.Use fresh, high-purity 5-EC and azide probes. Store reagents as recommended by the supplier.
Incorrect reagent concentrations.Optimize the concentrations of your azide probe, copper, and ligand. Refer to the quantitative data table below for starting points.
Steric hindrance around the alkyne or azide.For large biomolecules, consider denaturing conditions or adding a co-solvent like DMSO to improve accessibility of the reactive groups.[6]
High Background Signal Non-specific binding of the copper catalyst or detection reagent.Reduce the concentration of the copper catalyst and the azide probe. Ensure adequate washing steps after the reaction.
Side reactions with other molecules in the sample.In cell lysates, free thiols can be a source of background. Pre-treatment with a low concentration of hydrogen peroxide may mitigate this issue.[4]
Impurities in reagents.Use high-purity reagents. Residual copper in reagents can also contribute to background.[4]
Reaction Works Intermittently Inconsistent deoxygenation of the reaction.Standardize your degassing procedure to ensure consistent removal of oxygen.
Instability of stock solutions.Prepare fresh sodium ascorbate for each experiment. Check the stability of other stock solutions.
Precipitation of reagents.Ensure all components are fully dissolved before starting the reaction. Some azides may require gentle heating to fully dissolve.[3]

Quantitative Data Summary

The following table provides recommended starting concentrations for key reagents in a typical 5-EC click reaction. These may need to be optimized for your specific application.

Reagent Typical Concentration / Ratio Notes
5-EC labeled RNA 1.0 equivalentThe limiting reagent in the reaction.
Azide Probe 2-10 equivalentsAn excess of the azide probe is generally used.[6]
Copper(II) Sulfate (CuSO₄) 0.05 - 0.25 mM (final concentration)For bioconjugation, lower concentrations are often preferred.
Copper-stabilizing Ligand (e.g., THPTA) Ligand:Copper ratio of 2:1 to 5:1A 2:1 ratio is common for pre-forming the catalyst complex.[2][7]
Sodium Ascorbate 5-20 equivalentsShould always be in excess relative to the copper catalyst.
Reaction Temperature Room temperature (20-25°C)Gentle heating (e.g., 40-60°C) may be used if the reaction is slow, but room temperature is usually sufficient.[6]
Reaction Time 30 minutes to 4 hoursCan be performed overnight at 4°C. Reaction progress can be monitored by an appropriate method (e.g., fluorescence).[6]

Experimental Protocols

Protocol 1: Labeling of 5-EC Incorporated RNA in Cell Lysate

This protocol provides a starting point for the detection of newly synthesized RNA in a cell lysate.

1. Reagent Preparation:

  • 10X PBS: Prepare a 10X stock solution of phosphate-buffered saline, pH 7.4.
  • THPTA Solution: Prepare a 100 mM stock solution in water.
  • Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄ in water.
  • Sodium Ascorbate Solution: Prepare a 300 mM stock solution in water immediately before use. This solution is prone to oxidation.
  • Azide Detection Reagent: Prepare a 2.5 mM stock solution in DMSO or water.

2. Reaction Setup (for a 150 µL final volume):

  • In a microcentrifuge tube, combine the following:
  • 50 µL of cell lysate containing 5-EC labeled RNA (typically 1-5 mg/mL total protein).
  • 90 µL of 1X PBS.
  • 20 µL of 2.5 mM azide detection reagent.
  • Vortex briefly to mix.

3. Click Reaction:

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.
  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[8]
  • Vortex briefly to mix.

4. Incubation:

  • Protect the reaction from light.
  • Incubate at room temperature for 30 minutes.

5. Downstream Processing:

  • The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting for biotin-azide labeled samples.

Visualizations

Troubleshooting_Workflow start Failed this compound Click Reaction check_yield Low or No Product Yield? start->check_yield check_background High Background Signal? check_yield->check_background No catalyst_issue Check Catalyst Activity check_yield->catalyst_issue Yes binding_issue Check for Non-specific Binding check_background->binding_issue Yes end Successful Reaction check_background->end No reagent_issue Check Reagent Integrity catalyst_issue->reagent_issue catalyst_solutions Use fresh Sodium Ascorbate Degas solutions Add THPTA/TBTA ligand catalyst_issue->catalyst_solutions conditions_issue Optimize Reaction Conditions reagent_issue->conditions_issue reagent_solutions Use high-purity reagents Check for precipitation reagent_issue->reagent_solutions conditions_solutions Adjust reactant concentrations Increase reaction time/temperature conditions_issue->conditions_solutions conditions_issue->end side_reactions Consider Side Reactions binding_issue->side_reactions binding_solutions Reduce probe/catalyst concentration Improve washing steps binding_issue->binding_solutions side_reactions_solutions For lysates, consider thiol interference Use high-purity reagents side_reactions->side_reactions_solutions side_reactions->end

Caption: Troubleshooting workflow for failed this compound click reactions.

RNA_Labeling_Workflow cluster_cell Cellular Processes cluster_click Click Reaction EC_feed 1. Feed cells with This compound (5-EC) incorporation 2. 5-EC is incorporated into newly synthesized RNA EC_feed->incorporation Transcription cell_lysis 3. Cell Lysis incorporation->cell_lysis add_reagents 4. Add Azide Probe, CuSO₄/THPTA, Na-Ascorbate cell_lysis->add_reagents click 5. Click Reaction (CuAAC) add_reagents->click detection 6. Detection/ Purification click->detection

Caption: Experimental workflow for labeling and detecting RNA using this compound.

References

Technical Support Center: Optimizing Annealing Temperatures for 5-Ethylcytidine Modified Primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the annealing temperature for polymerase chain reaction (PCR) using primers modified with 5-Ethylcytidine.

Frequently Asked Questions (FAQs)

Q1: What is 5-Ethylcytidine and why is it used in primers?

5-Ethylcytidine is a modified nucleoside, where an ethyl group is attached to the 5th carbon of the cytosine base. This modification is introduced into synthetic oligonucleotides (primers) to potentially enhance their binding affinity and specificity to the target DNA sequence. The ethyl group can increase the thermal stability of the DNA duplex.

Q2: How does 5-Ethylcytidine modification affect the melting temperature (Tm) of a primer?

While specific thermodynamic data for 5-Ethylcytidine is not widely published, modifications at the C5 position of cytosine, such as methylation (5-methylcytosine), are known to increase the melting temperature (Tm) of a DNA duplex.[1][2][3][4] It is hypothesized that the larger ethyl group in 5-Ethylcytidine may have a similar or even slightly greater stabilizing effect, thus increasing the primer's Tm. This means a higher annealing temperature may be required compared to an unmodified primer of the same sequence.

Q3: How do I calculate the theoretical Tm for a primer containing 5-Ethylcytidine?

Standard online Tm calculators may not have parameters for 5-Ethylcytidine.[5][6][7][8] It is recommended to use a calculator that allows for the input of modified bases or to start with the calculated Tm of the unmodified primer and anticipate an increase. As a starting point, you can calculate the Tm of the unmodified sequence and then empirically determine the optimal annealing temperature.

Q4: What is the recommended starting annealing temperature (Ta) for primers with 5-Ethylcytidine?

A good starting point for the annealing temperature is 3-5°C below the calculated Tm of the unmodified primer.[9] However, due to the likely increase in Tm from the 5-Ethylcytidine modification, you should be prepared to test a range of higher annealing temperatures. The most reliable method to determine the optimal Ta is to perform a temperature gradient PCR.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No PCR Product or Low Yield The annealing temperature is too high, preventing efficient primer binding.Decrease the annealing temperature in increments of 2°C.
Suboptimal primer concentration.Titrate the primer concentration, typically between 0.1 and 0.5 µM.
Issues with other PCR components (e.g., MgCl₂, dNTPs, polymerase).Optimize the concentration of other reaction components.
Non-specific Bands or Primer-Dimers The annealing temperature is too low, allowing for non-specific primer binding.Increase the annealing temperature in increments of 2°C. A gradient PCR is highly effective for finding the optimal temperature to eliminate non-specific products.
Primer design issues (e.g., self-complementarity).Review primer design using appropriate software.
Smear on the Gel Excessive template DNA or too many cycles.Reduce the amount of template DNA or decrease the number of PCR cycles.
The annealing temperature is significantly too low.Substantially increase the annealing temperature or perform a gradient PCR.

Quantitative Data Summary

The following table provides an estimated impact of various modifications on primer melting temperature (Tm) as a reference. The effect of 5-Ethylcytidine is a hypothesized value based on the known effects of similar C5-modifications. Empirical validation is crucial.

Modification Estimated Effect on Tm (°C)
5-Methylcytosine (B146107)Increase of 0.5 - 1.5 per modification
5-Ethylcytidine (Hypothesized) Increase of 1.0 - 2.5 per modification
Locked Nucleic Acid (LNA)Increase of 2 - 8 per modification
Phosphorothioate BondDecrease of ~0.5 per modification

Experimental Protocol: Optimizing Annealing Temperature using Gradient PCR

This protocol outlines the steps to empirically determine the optimal annealing temperature (Ta) for primers containing 5-Ethylcytidine.

1. Primer and Template Preparation:

  • Resuspend primers and template DNA in nuclease-free water or a suitable buffer to the desired stock concentrations.
  • Quantify the concentration of your template DNA.

2. PCR Reaction Setup:

  • Prepare a master mix containing all PCR components except the template DNA. This ensures consistency across all reactions.
  • Aliquot the master mix into separate PCR tubes.
  • Add the template DNA to each tube. Include a no-template control (NTC) to check for contamination.

3. Thermal Cycler Programming (Gradient):

  • Set up the thermal cycler with a temperature gradient for the annealing step.
  • Initial Denaturation: 95°C for 2-5 minutes.
  • Denaturation: 95°C for 30 seconds.
  • Annealing: Set a gradient from a temperature slightly below the calculated Tm of the unmodified primer to a temperature significantly above it (e.g., if the unmodified Tm is 60°C, set a gradient from 58°C to 72°C). The annealing time is typically 30 seconds.
  • Extension: 72°C for a duration appropriate for your amplicon length (e.g., 1 minute per kb).
  • Number of Cycles: 30-35 cycles.
  • Final Extension: 72°C for 5-10 minutes.

4. Analysis of Results:

  • After the PCR is complete, analyze the products by agarose (B213101) gel electrophoresis.
  • The optimal annealing temperature is the one that produces a single, sharp band of the correct size with the highest intensity and minimal to no non-specific products or primer-dimers.

Visualizations

experimental_workflow Experimental Workflow for Annealing Temperature Optimization prep 1. Prepare Primers and Template master_mix 2. Prepare PCR Master Mix prep->master_mix gradient_pcr 3. Run Gradient PCR master_mix->gradient_pcr gel 4. Analyze on Agarose Gel gradient_pcr->gel optimal_ta 5. Identify Optimal Annealing Temperature gel->optimal_ta

Caption: Workflow for Annealing Temperature Optimization.

troubleshooting_logic Troubleshooting PCR with 5-Ethylcytidine Primers start PCR Result no_product No/Low Product start->no_product Issue non_specific Non-specific Bands start->non_specific Issue good_product Strong, Specific Band start->good_product Success decrease_ta Decrease Annealing Temperature no_product->decrease_ta Primary Action optimize_reagents Optimize Other Reagents no_product->optimize_reagents Secondary Action increase_ta Increase Annealing Temperature non_specific->increase_ta proceed Proceed with Optimal Ta good_product->proceed

References

Technical Support Center: Overcoming RNA Polymerase Stalling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to RNA polymerase stalling during in vitro and in vivo transcription experiments.

Frequently Asked Questions (FAQs)

1. Q: What are the common causes of RNA polymerase stalling in my in vitro transcription reaction?

A: RNA polymerase stalling can be triggered by a variety of factors. Common causes include:

  • DNA Template Issues: The presence of DNA lesions such as alkylated bases, oxidized bases (e.g., 8-oxoguanine), bulky adducts, or epigenetic modifications like 5-carboxylcytosine can physically obstruct the polymerase.[1][2][3][4] DNA secondary structures like G-quadruplexes or hairpin loops can also impede polymerase progression.[4][5]

  • Incomplete or Poorly Prepared Templates: If you are using a linearized plasmid, incomplete restriction digestion can lead to run-on transcripts that are longer than expected, while the presence of 3' overhangs can cause the polymerase to synthesize RNA from the complementary strand.[6][7]

  • Suboptimal Reaction Conditions: Incorrect nucleotide concentrations (especially if one is limiting), degraded buffers, or the presence of contaminants like salts or ethanol (B145695) from DNA purification can inhibit polymerase activity and lead to incomplete transcripts.[6][7]

  • GC-Rich Sequences: Templates with high GC content can cause premature termination of transcription.[6]

  • RNase Contamination: Degradation of the nascent RNA by RNases can be mistaken for polymerase stalling, as it also results in a lack of full-length product.[6][8]

2. Q: My in vitro transcription reaction is yielding no product or only very short transcripts. How can I troubleshoot this?

A: This is a common issue that can often be resolved with systematic troubleshooting. Here's a workflow to diagnose the problem:

G start Start: No/Short Transcript check_template 1. Verify DNA Template Integrity - Run on agarose (B213101) gel - Check concentration and purity start->check_template check_reagents 2. Assess Reagents - Use fresh NTPs, buffer - Check RNA polymerase activity (use positive control) check_template->check_reagents Template OK end Problem Identified / Further Investigation Needed check_template->end Template Degraded/ Incorrect check_rnase 3. Control for RNase Contamination - Use RNase inhibitors - Maintain RNase-free technique check_reagents->check_rnase Reagents OK check_reagents->end Reagents Inactive optimize_conditions 4. Optimize Reaction Conditions - Adjust temperature (e.g., lower for GC-rich templates) - Vary incubation time check_rnase->optimize_conditions RNase Controlled check_rnase->end RNase Contamination Detected analyze_sequence 5. Analyze Template Sequence - Check for GC-rich regions or potential secondary structures optimize_conditions->analyze_sequence Still No/Short Product analyze_sequence->end Identify Potential Stall Sites

Caption: Troubleshooting workflow for failed in vitro transcription.

3. Q: Can modified nucleotides like 5-Ethylcytidine help in overcoming polymerase stalling?

A: The use of modified nucleotides to overcome polymerase stalling is an area of active research. While there is limited direct evidence for 5-Ethylcytidine specifically for this purpose, the principle is based on the idea that a modified nucleotide might have altered base-pairing properties or steric effects that could facilitate the bypass of a lesion or a difficult sequence that would otherwise stall the polymerase.

For instance, some nucleotide analogs are designed to be incorporated opposite damaged bases with higher efficiency than natural nucleotides. Studies have shown that 5-substituted pyrimidines, including 5-ethylpyrimidine, can be incorporated by T7 RNA polymerase.[9] However, the effect is highly dependent on the specific polymerase, the nature of the stall site (e.g., the type of DNA lesion), and the specific modification on the nucleotide. In some cases, nucleotide analogs can act as inhibitors or chain terminators.[10][11][12]

Therefore, while theoretically possible, the use of 5-Ethylcytidine to overcome a specific stall site would require empirical testing and optimization.

Here is a conceptual diagram illustrating how a modified nucleotide might facilitate lesion bypass:

G cluster_0 Standard Transcription cluster_1 Transcription with Modified Nucleotide a RNA Polymerase approaches DNA lesion b Polymerase stalls at the lesion due to steric hindrance or improper base pairing a->b c Transcription is aborted or paused b->c d RNA Polymerase approaches DNA lesion e 5-Ethylcytidine triphosphate (5-Et-CTP) is present d->e f 5-Et-CTP is incorporated opposite the lesion, facilitating bypass e->f g Elongation continues past the lesion f->g start Start start->a start->d

Caption: Hypothetical mechanism of lesion bypass using a modified nucleotide.

Quantitative Data on Polymerase Stalling

The efficiency of transcription can be significantly reduced by various DNA modifications. The following table summarizes the effects of different modifications on RNA polymerase II (Pol II) activity from various studies.

Stalling Agent/ConditionPolymeraseEffect on TranscriptionQuantitative FindingReference
O²-ethylthymidine (O²-EtdT)RNA Pol IICauses polymerase stallingStalling is exacerbated by TFIIS-stimulated proofreading.[1]
O⁴-ethylthymidine (O⁴-EtdT)RNA Pol IIPromotes nucleotide misincorporationDominant error-prone bypass route observed.[1]
5-formylcytosine (5fC)RNA Pol IIReduces transcription rate and substrate specificitySlows down transcriptional elongation.[3][4]
5-carboxylcytosine (5caC)RNA Pol IIReduces transcription rate and substrate specificityInduces pausing by forming a hydrogen bond with a glutamine residue in Pol II.[4][13]
3d-Napht-A (bulky adduct)RNA Pol IIStrongly blocks polymeraseComplete block of nucleotide incorporation after 60 minutes.[14]
GC-Rich TemplateT7/SP6 RNA PolymerasePremature terminationDecreasing reaction temperature from 37°C to 30°C can increase full-length transcripts.[6]

Experimental Protocols

Protocol 1: General In Vitro Transcription Assay to Detect Stalling

This protocol is a standard method to assess the efficiency of transcription and identify potential stall sites on a given DNA template.

Materials:

  • Linearized plasmid DNA template or PCR product with a promoter (e.g., T7, SP6)

  • High-purity ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Transcription buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine)

  • RNA Polymerase (e.g., T7 RNA Polymerase)

  • RNase inhibitor

  • [α-³²P]UTP or other labeled nucleotide for visualization

  • DNase I (RNase-free)

  • Stop solution (e.g., formamide (B127407) loading dye)

  • Nuclease-free water

Methodology:

  • Reaction Setup: On ice, combine the following in a nuclease-free tube:

    • Transcription buffer (to 1X final concentration)

    • DTT (to final concentration recommended by manufacturer)

    • RNase inhibitor (10-20 units)

    • rNTP mix (final concentration typically 0.5-1 mM each)

    • Labeled nucleotide (e.g., [α-³²P]UTP)

    • Linearized DNA template (0.5-1.0 µg)

    • RNA Polymerase (2-10 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Mix gently and incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for T7) for 1-2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.

  • Reaction Termination: Add an equal volume of stop solution to the reaction.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. Full-length transcripts will migrate as a distinct band, while stalled products will appear as a ladder of shorter fragments.

Protocol 2: Preparation of a DNA Template with a Site-Specific Lesion

This protocol describes a method to create a DNA template containing a specific modification known to cause polymerase stalling, which is useful for studying the mechanism of stalling and testing potential solutions.

Materials:

  • Oligonucleotides (one containing the desired lesion)

  • Phusion or other high-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • Plasmid vector

  • Restriction enzymes

  • T4 DNA Ligase

  • QIAquick PCR Purification and Gel Extraction Kits (or similar)

Methodology:

  • Oligonucleotide Synthesis: Obtain a DNA oligonucleotide containing the desired lesion (e.g., an alkylated base) at a specific position. This is typically sourced from a specialized vendor.

  • PCR Amplification: Use the lesion-containing oligonucleotide as a primer in a PCR reaction with a reverse primer to amplify a fragment from a template plasmid. The other strand is generated in a separate PCR using a forward primer and a reverse primer that overlaps with the lesion-containing oligo.

  • Fragment Purification: Purify both PCR products using a PCR purification kit.

  • Overlap Extension PCR: Combine the two purified fragments in a new PCR reaction. The overlapping regions will anneal, and the fragments will be extended to create a full-length, double-stranded DNA product containing the lesion on one strand.

  • Purification of Final Template: Purify the final PCR product using a gel extraction kit to ensure you have only the full-length product.[15]

  • Verification: The presence and location of the lesion can be confirmed by methods such as enzymatic digestion assays or mass spectrometry, depending on the nature of the lesion. This purified DNA can now be used as a template in an in vitro transcription assay (Protocol 1) to study polymerase stalling at the specific site.

G cluster_0 PCR 1 cluster_1 PCR 2 pcr1 Forward Primer + Lesion-containing Reverse Primer purify1 Purify Fragment 1 pcr1->purify1 pcr2 Lesion-containing Forward Primer + Reverse Primer purify2 Purify Fragment 2 pcr2->purify2 template Plasmid Template template->pcr1 template->pcr2 overlap_pcr Overlap Extension PCR purify1->overlap_pcr purify2->overlap_pcr purify_final Purify Full-Length Product overlap_pcr->purify_final final_template Final Template with Site-Specific Lesion purify_final->final_template

Caption: Workflow for creating a DNA template with a site-specific lesion.

References

Technical Support Center: Purification of 5-Ethylcytidine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Ethylcytidine (5eC) modified RNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of RNA containing this specific modification.

Introduction

The incorporation of 5-Ethylcytidine into RNA molecules is a strategy employed to enhance their therapeutic properties. However, the addition of the ethyl group at the 5-position of the cytidine (B196190) base increases the hydrophobicity of the RNA. This alteration in physicochemical properties can introduce specific challenges during the purification process, potentially leading to lower yields, reduced purity, and aggregation. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying 5-Ethylcytidine (5eC) modified RNA?

The primary challenge stems from the increased hydrophobicity conferred by the 5-ethyl group on the cytidine base. This can lead to aggregation of the RNA molecules and non-specific binding to purification resins, potentially resulting in lower recovery and co-elution of impurities.

Q2: How does the 5eC modification affect the choice of purification method?

Standard RNA purification methods can often be adapted for 5eC-modified RNA. However, methods that are sensitive to hydrophobic interactions may require optimization. For instance, in reverse-phase chromatography, the elution profile of 5eC-modified RNA may differ significantly from that of unmodified RNA. Affinity purification methods that rely on the poly(A) tail are generally less affected by base modifications.[1] A study describing the synthesis of 5-Ethylcytidine modified RNA successfully utilized a silica-based spin column method (Monarch RNA Cleanup Kit) for purification.[2]

Q3: Can I use standard spectrophotometric methods (A260/A280) to assess the purity of 5eC-modified RNA?

Yes, you can still use A260/A280 and A260/A230 ratios to assess the purity of your 5eC-modified RNA. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[3] A low ratio may indicate protein contamination. The A260/A230 ratio, which should ideally be >1.8, is used to assess contamination by salts and organic solvents.[3]

Q4: My 5eC-modified RNA appears to be degraded. What are the common causes?

RNA degradation is most commonly caused by RNase contamination. It is crucial to maintain an RNase-free environment throughout the purification process. This includes using certified RNase-free reagents, tips, and tubes, and wearing gloves.[4][5] Improper storage of the RNA at temperatures warmer than -80°C can also lead to degradation.[3][4]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of 5-Ethylcytidine modified RNA.

ProblemPotential CauseRecommended Solution
Low RNA Yield Increased Hydrophobicity Leading to Aggregation and Loss: The ethyl groups can cause the RNA to aggregate and precipitate out of solution, or stick to plasticware.- Work quickly and keep samples on ice to minimize aggregation. - Consider using low-binding microcentrifuge tubes. - Ensure complete resuspension of the RNA pellet by gentle pipetting and, if necessary, brief incubation at 55-60°C.[6]
Incomplete Elution from Purification Matrix: The hydrophobic nature of the modified RNA may lead to stronger binding to the purification resin (e.g., silica (B1680970) or hydrophobic interaction chromatography resins).- Increase the elution buffer volume or perform a second elution.[4][7] - Pre-warm the elution buffer to 50-60°C to improve elution efficiency. - For silica columns, increase the incubation time of the elution buffer on the column to 5-10 minutes before centrifugation.[7]
Insufficient Lysis or Homogenization: If extracting from cells or tissues, incomplete disruption can lead to poor recovery.- Ensure thorough homogenization of the sample.[3][7] - Increase the volume of lysis buffer.[7]
Low Purity (Low A260/230 Ratio) Salt Carryover: Guanidinium salts from binding buffers can be carried over into the final eluate.- Ensure the column is not overloaded.[3] - Perform an additional wash step with the recommended wash buffer.[7] - Ensure the column is spun dry for at least 2 minutes after the final wash to remove all residual ethanol (B145695).[7]
Residual Organic Solvents: Phenol or other organic solvents may be carried over from the lysis steps.- Be careful during phase separation to avoid aspirating the interphase or organic phase.[3] - Consider performing an additional ethanol precipitation step to clean up the RNA.
Column Clogging Sample Overload: Too much starting material can lead to clogging of silica-based columns.- Reduce the amount of starting material.[7] - Centrifuge the lysate after homogenization to pellet debris and use only the supernatant.[7]
Incomplete Homogenization: Particulate matter in the lysate can clog the column.- Increase the time for sample digestion or homogenization.[7]
RNA Degradation RNase Contamination: Introduction of RNases during the purification process.- Maintain a strict RNase-free work environment.[4][5] - Use fresh, RNase-free reagents and consumables.[5] - Add an RNase inhibitor to the lysis buffer.
Poor Performance in Downstream Applications Ethanol or Salt Inhibition: Residual ethanol or salts from the purification process can inhibit enzymes used in downstream applications like reverse transcription or in vitro translation.- After the final wash step, centrifuge the empty column for an additional minute to ensure complete removal of ethanol.[4] - If reusing collection tubes, blot the rim to remove any residual wash buffer.[4][7]

Experimental Protocols

Protocol 1: Purification of 5eC-Modified RNA using a Silica-Based Spin Column

This protocol is adapted from standard RNA cleanup kit procedures and is suitable for purifying 5eC-modified RNA from in vitro transcription reactions.[2]

Materials:

  • Monarch RNA Cleanup Kit (or equivalent silica-based spin column kit)

  • Nuclease-free water

  • Ethanol (≥95%)

  • RNase-free microcentrifuge tubes

Procedure:

  • Sample Preparation: To your in vitro transcription reaction containing the 5eC-modified RNA, add RNA Cleanup Binding Buffer and ethanol according to the kit manufacturer's instructions. Mix thoroughly by pipetting.

  • Binding to Column: Transfer the mixture to the RNA cleanup spin column and centrifuge for 1 minute at 16,000 x g. Discard the flow-through.

  • DNase Treatment (Optional but Recommended): To remove the DNA template, perform an on-column DNase I digestion following the kit's protocol. This typically involves adding a DNase I solution to the column and incubating at room temperature.

  • Washing:

    • Add RNA Wash Buffer to the column and centrifuge for 1 minute. Discard the flow-through.

    • Repeat the wash step.

  • Dry Spin: Centrifuge the empty column for 2 minutes to completely remove any residual ethanol.

  • Elution:

    • Transfer the column to a clean, RNase-free microcentrifuge tube.

    • Add 50-100 µL of pre-warmed (50-60°C) nuclease-free water directly to the center of the column matrix.

    • Incubate for 5 minutes at room temperature.

    • Centrifuge for 1 minute to elute the purified 5eC-modified RNA.

    • For potentially higher yield, a second elution can be performed using the eluate from the first step.

Protocol 2: Quality Control of Purified 5eC-Modified RNA

1. Spectrophotometric Analysis:

  • Measure the absorbance of the purified RNA at 260 nm, 280 nm, and 230 nm using a spectrophotometer (e.g., NanoDrop).

  • Calculate the A260/A280 and A260/A230 ratios to assess purity.

2. Denaturing Agarose (B213101) Gel Electrophoresis:

  • Prepare a 1-2% denaturing agarose gel containing formaldehyde.

  • Denature the RNA sample by heating in a suitable loading buffer.

  • Run the gel and visualize the RNA band(s) using a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Gold). A sharp, distinct band corresponding to the expected size of the 5eC-modified RNA indicates high integrity. Smearing may suggest degradation.

Visualizations

experimental_workflow cluster_synthesis In Vitro Transcription cluster_purification Purification cluster_qc Quality Control ivt IVT Reaction with 5-Ethylcytidine triphosphate bind Bind to Silica Column ivt->bind Add Binding Buffer & Ethanol dnase On-Column DNase I Treatment (Optional) bind->dnase wash1 Wash Step 1 wash2 Wash Step 2 wash1->wash2 dnase->wash1 elute Elute with Nuclease-Free Water wash2->elute Dry Spin spec Spectrophotometry (A260/A280, A260/A230) elute->spec gel Denaturing Gel Electrophoresis elute->gel troubleshooting_logic start Low RNA Yield? cause1 Incomplete Elution start->cause1 Yes cause2 Aggregation/Loss start->cause2 Yes cause3 Poor Lysis start->cause3 Yes solution1 Increase Elution Volume Pre-warm Elution Buffer cause1->solution1 solution2 Use Low-Binding Tubes Keep Samples on Ice cause2->solution2 solution3 Optimize Homogenization Increase Lysis Buffer cause3->solution3

References

minimizing off-target effects of 5-Ethyl cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethylcytidine (5-EC). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and troubleshooting common issues encountered during experiments involving this cytidine (B196190) analog.

Frequently Asked Questions (FAQs)

Q1: What is 5-Ethylcytidine and what are its primary applications?

5-Ethylcytidine (5-EC) is a modified nucleoside, an analog of cytidine. Its primary known applications in research include:

  • Metabolic Labeling of RNA: 5-EC can be used to metabolically label newly synthesized RNA. It serves as a mimic for 5-methylcytidine (B43896) (m5C) and can be used to identify and profile m5C-modifying enzymes.[1]

  • Enzymatic Incorporation into Nucleic Acids: The deoxynucleoside triphosphate form, 5-Ethyldeoxycytidine triphosphate, can be incorporated into DNA by polymerases such as T7 DNA polymerase.[2]

  • Potential Therapeutic Agent: As a cytidine analog, it has been investigated for potential anti-metabolic and anti-tumor activities, possibly through the inhibition of DNA methyltransferases.

Q2: What are the potential off-target effects of 5-Ethylcytidine?

While specific off-target effects of 5-Ethylcytidine are not extensively documented, based on its structure and the behavior of similar nucleoside analogs, potential off-target effects may include:

  • Alteration of DNA Structure: The deoxy-form, 5-Ethyldeoxycytidine, has been shown to induce a transition from the normal B-form DNA to the Z-form, particularly in alternating pyrimidine-purine sequences.[2] This conformational change could interfere with the binding of DNA-interacting proteins.

  • Interaction with DNA and RNA Modifying Enzymes: Due to its structural similarity to cytidine and methylated cytidine, 5-EC could non-specifically interact with or inhibit enzymes involved in nucleic acid metabolism, such as DNA and RNA methyltransferases, deaminases, and glycosylases.

  • Incorporation into unintended nucleic acid species: While often used to label RNA, there is a possibility of its incorporation into DNA, and vice-versa for its deoxy-form, which could affect nucleic acid integrity and function.

  • Cytotoxicity: Like many nucleoside analogs, 5-EC can exhibit cytotoxicity, potentially through incorporation into DNA and RNA, leading to the inhibition of synthesis and induction of apoptosis.[3][4]

Q3: How can I minimize the off-target effects of 5-Ethylcytidine in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental results. Consider the following strategies:

  • Dose-Response and Time-Course Experiments: Determine the lowest effective concentration of 5-EC and the shortest incubation time necessary to achieve your desired experimental outcome. This will help to reduce cytotoxicity and non-specific interactions.

  • Use of Appropriate Controls: Always include negative controls (untreated cells) and positive controls (if available) to accurately assess the specific effects of 5-EC.

  • Chemical Modifications: For therapeutic development, consider chemical modifications to the ribose or nucleobase of 5-EC to enhance its specificity for the target enzyme or pathway.[5][6]

  • Prodrug Strategies: Employing a prodrug approach can help to deliver 5-EC more specifically to the target tissue or cells, thereby reducing systemic off-target effects.[7]

  • Purity of the Compound: Ensure the 5-Ethylcytidine used is of high purity to avoid confounding results from contaminants.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity or cell death observed after treatment with 5-Ethylcytidine.
Possible Cause Troubleshooting Step
Concentration is too high. Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line. Use concentrations at or below the IC50 for your experiments.
Incubation time is too long. Conduct a time-course experiment to identify the minimum exposure time required to observe the desired effect.
Cell line is particularly sensitive. Consider using a different, less sensitive cell line if your experimental design allows. Otherwise, be prepared to use very low concentrations of 5-EC.
Off-target effects leading to apoptosis. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mechanism of cell death. If apoptosis is confirmed, this is likely an inherent property of the compound that needs to be managed through concentration and time optimization.[3]
Problem 2: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step
Induction of Z-DNA formation. If your experiment involves DNA-protein interactions, consider that 5-Ethyldeoxycytidine can alter DNA conformation.[2] Use techniques like circular dichroism to assess DNA structure in the presence of the compound.
Non-specific inhibition of enzymes. If you suspect off-target enzyme inhibition, perform in vitro enzyme activity assays with purified enzymes of interest (e.g., DNA methyltransferases) in the presence and absence of 5-EC.
Degradation of the compound. Ensure proper storage of 5-Ethylcytidine as recommended by the manufacturer. Prepare fresh solutions for each experiment.
Variable cellular uptake. Differences in the expression of nucleoside transporters across cell lines can lead to variable uptake and, consequently, inconsistent effects.[8] If possible, quantify the intracellular concentration of 5-EC.

Quantitative Data Summary

The following table summarizes cytotoxicity data for cytidine analogs from a study on HCT-116 colon cancer cells. This data can serve as a reference point for designing your own cytotoxicity experiments with 5-Ethylcytidine, although specific values will vary.

Table 1: IC50 Values of Cytidine Analogs in HCT-116 Cells [3]

Compound24h IC50 (µM)48h IC50 (µM)
5-azacytidine2.18 ± 0.331.98 ± 0.29
5-aza-2'-deoxycytidine4.08 ± 0.613.18 ± 0.50
5-fluoro-2'-deoxycytidine1.72 ± 0.231.63 ± 0.21

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from studies on other cytidine analogs and can be used to determine the cytotoxic effects of 5-Ethylcytidine.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10^5 cells/well and incubate overnight.

  • Treatment: Treat cells with a range of 5-Ethylcytidine concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24 and 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol can be used to determine if 5-Ethylcytidine induces apoptosis.[3]

  • Cell Treatment: Culture cells to a density of 4 x 10^5 cells/well, incubate overnight, and then treat with the desired concentrations of 5-Ethylcytidine for 24 and 48 hours.

  • Cell Harvesting: Harvest both treated and untreated cells by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizations

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation start Define Experimental Goals dose_response Dose-Response & Time-Course start->dose_response controls Select Controls start->controls treatment Treat Cells with 5-EC dose_response->treatment controls->treatment assay Perform Viability/Apoptosis Assay treatment->assay data_collection Collect Raw Data assay->data_collection analysis Calculate IC50 / % Apoptosis data_collection->analysis interpretation Interpret Results & Identify Off-Target Effects analysis->interpretation interpretation->start Refine Experiment

Caption: Workflow for investigating 5-Ethylcytidine cytotoxicity.

signaling_pathway EC 5-Ethylcytidine Uptake Cellular Uptake (Nucleoside Transporters) EC->Uptake DNMT DNMT Inhibition EC->DNMT Metabolism Metabolic Activation (Phosphorylation) Uptake->Metabolism dEC 5-Ethyl-dCTP Metabolism->dEC EC_RNA Incorporation into RNA Metabolism->EC_RNA dEC_DNA Incorporation into DNA dEC->dEC_DNA CellCycleArrest Cell Cycle Arrest EC_RNA->CellCycleArrest Z_DNA Z-DNA Formation dEC_DNA->Z_DNA dEC_DNA->CellCycleArrest Apoptosis Apoptosis DNMT->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential cellular mechanisms of 5-Ethylcytidine.

References

Technical Support Center: Sequencing 5-Ethylcytidine (5-EtC) Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA containing the modified base 5-Ethylcytidine (5-EtC).

Frequently Asked Questions (FAQs)

Q1: What is 5-Ethylcytidine (5-EtC) and why is it challenging to sequence?

A1: 5-Ethylcytidine is a modified analog of cytidine (B196190) with an ethyl group at the 5th position of the pyrimidine (B1678525) ring. This modification, similar to the well-studied 5-methylcytosine (B146107) (5mC), can interfere with standard DNA sequencing workflows. The ethyl group is bulkier than a methyl group, which can affect the interaction of DNA with various enzymes, including DNA polymerases, potentially leading to sequencing errors, incomplete reactions, or biased results.

Q2: Which sequencing methods are recommended for DNA containing 5-EtC?

A2: Both Sanger sequencing and Next-Generation Sequencing (NGS) can be adapted for 5-EtC-containing DNA. However, special considerations are necessary. Enzymatic-based NGS methods, analogous to those used for 5mC and 5-hydroxymethylcytosine (B124674) (5hmC), are promising as research has shown that enzymes like TET dioxygenases can oxidize 5-alkylcytosines.[1] Chemical conversion methods similar to bisulfite sequencing may also be adapted, but the reactivity of 5-EtC to such chemicals needs to be empirically determined.

Q3: How does 5-EtC affect DNA polymerase activity during sequencing?

A3: The ethyl group on the cytosine base can sterically hinder the active site of DNA polymerase. This can lead to several issues:

  • Stalling: The polymerase may pause or dissociate at the 5-EtC site, leading to shorter reads or failed sequencing reactions.

  • Misincorporation: The polymerase may incorrectly incorporate a base opposite 5-EtC. While 5-EtC is expected to pair with guanine (B1146940) (G), the modification may increase the rate of mispairing with other bases like adenine (B156593) (A) or thymine (B56734) (T).[2]

  • Reduced Efficiency: The overall efficiency of the polymerase chain reaction (PCR) amplification step in both Sanger and NGS library preparation can be reduced.

Q4: What are the key considerations for library preparation of 5-EtC containing DNA for NGS?

A4: Standard library preparation kits can be used as a starting point, but optimization is crucial. Key steps to consider are:

  • Fragmentation: Both mechanical and enzymatic fragmentation methods should be evaluated for any bias against regions rich in 5-EtC.

  • End-Repair and A-tailing: The enzymes used for end-repair and A-tailing might have reduced efficiency on DNA strands containing 5-EtC near the ends.

  • Adapter Ligation: The presence of 5-EtC near the DNA ends could potentially impact the efficiency of adapter ligation.

  • PCR Amplification: The choice of a high-fidelity, processive DNA polymerase that can efficiently read through 5-EtC is critical to minimize bias and errors.

Q5: What are the bioinformatic challenges in analyzing sequencing data from 5-EtC modified DNA?

A5: If a method is used that chemically or enzymatically converts 5-EtC (or unmodified cytosine), specialized alignment software is required to correctly map the sequencing reads to a reference genome. Standard aligners may misinterpret the converted bases as mismatches. Additionally, identifying true 5-EtC sites requires statistical models that account for potential sequencing errors and incomplete conversion rates.

Troubleshooting Guides

Sanger Sequencing
Problem Possible Cause Recommended Solution
Weak or Noisy Signal - Low template concentration due to inefficient PCR amplification.- Polymerase stalling at 5-EtC sites.- Increase the number of PCR cycles.- Test different DNA polymerases with higher processivity.- Optimize the annealing temperature of the sequencing primer.
Failed Sequence (no data) - Complete polymerase stalling.- Inefficient primer annealing due to secondary structures induced by 5-EtC.- Use a DNA polymerase known to be robust for modified bases.- Redesign primers to avoid regions with high 5-EtC density.- Add PCR enhancers like betaine (B1666868) or DMSO to the sequencing reaction.
Mixed Sequence Peaks - Misincorporation of bases opposite 5-EtC by the polymerase.- Use a high-fidelity DNA polymerase.- Sequence both the forward and reverse strands to confirm the base call.
Short Read Lengths - Premature termination of the sequencing reaction due to polymerase stalling.- Increase the concentration of dNTPs in the sequencing reaction.- Test different, more processive DNA polymerases.
Next-Generation Sequencing (NGS)
Problem Possible Cause Recommended Solution
Low Library Yield - Inefficient fragmentation, end-repair, or adapter ligation due to 5-EtC.- Poor amplification during library PCR.- Empirically test different fragmentation methods.- Increase enzyme concentrations or incubation times for end-repair and ligation.- Screen various high-fidelity polymerases for optimal amplification of 5-EtC containing DNA.
Uneven Genome Coverage (Bias) - PCR bias, with preferential amplification of fragments with lower 5-EtC content.- Biased fragmentation of the genome.- Minimize the number of PCR cycles.- Use a polymerase with low bias.- Compare different fragmentation methods (e.g., mechanical vs. enzymatic).
High Error Rates at Specific Loci - Misincorporation by the DNA polymerase opposite 5-EtC sites.- Use a proofreading, high-fidelity polymerase for library amplification.- Perform paired-end sequencing to improve accuracy.- Implement bioinformatic error correction models.
Low Alignment Rate - If using a conversion-based method, incorrect alignment parameters.- Use alignment software specifically designed for bisulfite-like data (e.g., Bismark, BS-Seeker2).- Adjust alignment parameters to be more tolerant of mismatches if no conversion-specific aligner is available.

Experimental Protocols

Protocol 1: Enzymatic Conversion-Based NGS Library Preparation for 5-EtC Detection (Hypothetical)

This protocol is adapted from methods used for 5mC and 5hmC detection and is based on the principle that TET enzymes can oxidize 5-EtC.

  • DNA Fragmentation: Fragment 100-500 ng of gDNA to an average size of 200-400 bp using mechanical shearing (e.g., sonication).

  • End-Repair and A-tailing: Perform end-repair and A-tailing using a standard library preparation kit.

  • Adapter Ligation: Ligate NGS adapters with methylated cytosines to the DNA fragments. This is crucial to protect the adapters from subsequent enzymatic reactions.

  • TET2 Enzyme Treatment:

    • Incubate the adapter-ligated DNA with TET2 enzyme in an appropriate buffer. This will oxidize 5-EtC to a more reactive form.

  • APOBEC Deamination:

    • Treat the DNA with an APOBEC deaminase. This enzyme will convert un-modified and TET2-oxidized cytosines to uracil, while unmodified cytosines that were not oxidized will remain as cytosine.

  • PCR Amplification:

    • Amplify the library using a high-fidelity, uracil-tolerant DNA polymerase. During PCR, the uracils will be read as thymines.

  • Sequencing and Data Analysis:

    • Sequence the library on an appropriate NGS platform.

    • Use bisulfite-sequencing alignment software to map the reads. The remaining cytosines in the sequence will represent the original 5-EtC sites.

Visualizations

Experimental Workflow for 5-EtC Sequencing

experimental_workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis DNA_Extraction DNA Extraction (containing 5-EtC) Fragmentation Fragmentation DNA_Extraction->Fragmentation End_Repair End-Repair & A-Tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Enzymatic_Conversion Enzymatic Conversion (e.g., TET2) Adapter_Ligation->Enzymatic_Conversion PCR_Amplification PCR Amplification Enzymatic_Conversion->PCR_Amplification Sequencing NGS Sequencing PCR_Amplification->Sequencing Alignment Bioinformatic Alignment Sequencing->Alignment Analysis 5-EtC Site Identification Alignment->Analysis

Caption: NGS workflow for sequencing DNA containing 5-Ethylcytidine.

Troubleshooting Logic for Low Sequencing Signal

troubleshooting_logic Start Low Sequencing Signal Check_DNA_Quality Check DNA Quality & Quantity Start->Check_DNA_Quality Check_PCR Review PCR Conditions Check_DNA_Quality->Check_PCR Check_Polymerase Evaluate DNA Polymerase Check_PCR->Check_Polymerase Optimize_Annealing Optimize Annealing Temp. Check_PCR->Optimize_Annealing Increase_Cycles Increase PCR Cycles Check_PCR->Increase_Cycles Test_New_Polymerase Test Different Polymerase Check_Polymerase->Test_New_Polymerase Redesign_Primers Redesign Primers Check_Polymerase->Redesign_Primers Result_Improved Signal Improved? Optimize_Annealing->Result_Improved Increase_Cycles->Result_Improved Test_New_Polymerase->Result_Improved Redesign_Primers->Result_Improved Success Problem Solved Result_Improved->Success Yes Further_Troubleshooting Consult Further Result_Improved->Further_Troubleshooting No

Caption: A logical workflow for troubleshooting low signal in 5-EtC sequencing.

References

Technical Support Center: Optimizing Cell Permeability of 5-Ethyl cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cell permeability of 5-Ethyl cytidine (B196190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

FAQs: Understanding and Troubleshooting 5-Ethyl cytidine Permeability

This section addresses common questions regarding the cell permeability of this compound and related nucleoside analogs.

Q1: What are the expected physicochemical properties of this compound and how do they influence its cell permeability?

A1: While specific experimental data for this compound is limited, we can infer its properties from the closely related nucleoside analog, 5-Methyl-2'-deoxycytidine. Nucleoside analogs are generally hydrophilic molecules, which can limit their passive diffusion across the lipophilic cell membrane. The addition of an ethyl group at the 5-position is expected to slightly increase lipophilicity compared to cytidine, but it may still face challenges with efficient passive transport.

Q2: My in vitro experiments show low efficacy of this compound. Could poor cell permeability be the cause?

A2: Yes, a significant discrepancy between in vitro biochemical assay results (e.g., enzyme inhibition) and cell-based assay results is a strong indicator of poor cell permeability. If this compound is potent against its target in a cell-free system but shows reduced activity in a cellular context, it is likely that an insufficient amount of the compound is reaching its intracellular target.

Q3: How can I experimentally assess the cell permeability of this compound?

A3: Two standard in vitro assays are widely used to determine the permeability of a compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability across an artificial lipid membrane. It is a useful initial screening tool to assess the compound's ability to cross a lipid barrier by passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This assay can evaluate both passive diffusion and the involvement of active transport mechanisms (uptake and efflux).

Q4: What strategies can I employ to improve the cell permeability of this compound?

A4: Several strategies can be employed to enhance the cellular uptake of nucleoside analogs like this compound:

  • Prodrug Approach: This involves chemically modifying this compound to create a more lipophilic derivative (a prodrug) that can more easily cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active this compound. Common prodrug strategies for nucleosides include esterification of the hydroxyl groups on the ribose sugar or modification of the amino group on the cytosine base.

  • Nanocarrier Formulations: Encapsulating this compound into nanoparticles can facilitate its entry into cells. Various types of nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be used to improve drug solubility, protect it from degradation, and enhance its cellular uptake.[1][2]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during permeability assays with this compound and other nucleoside analogs.

Guide 1: Troubleshooting Low Apparent Permeability (Papp) in PAMPA
Potential Issue Possible Cause Recommended Action
Low Papp Value Low Lipophilicity: The inherent hydrophilic nature of the nucleoside analog limits its partitioning into and diffusion across the artificial membrane.Consider prodrug strategies to increase lipophilicity. Synthesize ester or other lipophilic derivatives of this compound and re-assess permeability.
Compound Precipitation: The compound may have low solubility in the assay buffer, leading to precipitation in the donor well and an underestimation of permeability.Visually inspect the donor well for precipitation. If observed, decrease the initial compound concentration. Ensure the compound is fully dissolved in the buffer, potentially with the use of a low percentage of a co-solvent like DMSO.
Incorrect pH: The ionization state of the compound can affect its permeability.Ensure the pH of the donor and acceptor buffers is appropriate to maintain the compound in its most neutral, permeable form.
Low Compound Recovery High Binding to Artificial Membrane: The compound may have a high affinity for the lipid membrane, resulting in retention within the membrane rather than passage to the acceptor compartment.Analyze the amount of compound remaining in the membrane after the assay. If a significant amount is retained, this indicates strong membrane binding. While this suggests good membrane interaction, it may not translate to efficient translocation.
Compound Instability: The compound may be unstable in the assay buffer over the incubation period.Assess the stability of this compound in the assay buffer under the experimental conditions. If degradation is observed, consider shortening the incubation time or using a more stabilizing buffer.
Guide 2: Troubleshooting Caco-2 Permeability Assays
Potential Issue Possible Cause Recommended Action
Low Apical-to-Basolateral (A-B) Permeability Low Passive Permeability: Similar to PAMPA, the inherent physicochemical properties of this compound may limit its passive diffusion across the cell monolayer.Employ prodrug strategies or nanocarrier formulations to enhance passive uptake.
Active Efflux: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein, P-gp) expressed on the apical membrane of Caco-2 cells, which actively pump the compound out of the cell.Perform a bi-directional transport assay by measuring both A-B and basolateral-to-apical (B-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[3] To confirm, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor confirms it as a substrate.
High Variability in Papp Values Inconsistent Monolayer Integrity: The tightness of the Caco-2 cell monolayer can vary between experiments, affecting permeability results.Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure their integrity. Only use monolayers with TEER values within an acceptable range.
Inconsistent Cell Passage Number: The expression of transporters can vary with the passage number of the Caco-2 cells.Use Caco-2 cells within a consistent and defined passage number range for all experiments to ensure reproducibility.
Low Compound Recovery Non-specific Binding: The compound may bind to the plastic of the assay plates or other components of the experimental setup.Use low-binding plates. Consider adding a low concentration of a protein like bovine serum albumin (BSA) to the basolateral chamber to create a "sink" condition and reduce non-specific binding.
Metabolism by Caco-2 Cells: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound.Analyze the samples from both the donor and receiver compartments for the presence of metabolites using a suitable analytical method like LC-MS/MS.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Artificial Membrane:

    • Prepare a solution of a lipid, such as 1-2% lecithin (B1663433) in dodecane.

    • Carefully coat the filter of each well of a 96-well donor plate with 5 µL of the lipid solution.

    • Allow the solvent to evaporate completely, leaving a thin lipid film.

  • Prepare Compound and Buffer Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should typically be less than 1%.

    • Prepare fresh buffer for the acceptor plate.

  • Assemble the PAMPA "Sandwich":

    • Add the prepared compound solution to the donor wells.

    • Add fresh buffer to the acceptor plate wells.

    • Carefully place the donor plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

  • Incubate:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), sometimes with gentle shaking.

  • Analyze and Calculate Papp:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca = Final concentration in the acceptor well

    • C0 = Initial concentration in the donor well

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Culture Caco-2 Cells:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed the cells onto permeable Transwell® inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monitor Monolayer Integrity:

    • Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. A stable and high TEER value indicates a well-formed monolayer.

  • Perform the Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.

    • For Apical-to-Basolateral (A-B) transport:

      • Add the this compound solution in transport buffer to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • For Basolateral-to-Apical (B-A) transport:

      • Add the this compound solution in transport buffer to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

    • At specified time points, collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

  • Analyze and Calculate Papp and Efflux Ratio:

    • Determine the concentration of this compound in the collected samples using a suitable analytical method.

    • Calculate the Papp value for both A-B and B-A directions using the following equation:

    Where:

    • dQ/dt = The rate of appearance of the compound in the receiver chamber

    • A = The surface area of the membrane

    • C0 = The initial concentration of the compound in the donor chamber

    • Calculate the efflux ratio:

Visualizations

Troubleshooting Workflow for Low Permeability

Troubleshooting_Workflow start Low Permeability Observed in Cell-Based Assay check_pampa Perform PAMPA Assay start->check_pampa pampa_low Low Papp in PAMPA? check_pampa->pampa_low passive_issue Indicates Poor Passive Permeability pampa_low->passive_issue Yes pampa_high High Papp in PAMPA? pampa_low->pampa_high No consider_prodrug Implement Prodrug Strategy passive_issue->consider_prodrug consider_nano Use Nanocarrier Formulation passive_issue->consider_nano active_transport_issue Suggests Active Transport Involvement pampa_high->active_transport_issue Yes bidirectional_caco2 Perform Bidirectional Caco-2 Assay active_transport_issue->bidirectional_caco2 efflux_ratio Efflux Ratio > 2? bidirectional_caco2->efflux_ratio efflux_confirmed Active Efflux Confirmed efflux_ratio->efflux_confirmed Yes low_uptake Low Uptake Transporter Activity efflux_ratio->low_uptake No inhibit_efflux Test with Efflux Inhibitors efflux_confirmed->inhibit_efflux optimize_structure Optimize Chemical Structure low_uptake->optimize_structure Permeability_Enhancement main Optimizing this compound Permeability prodrug Prodrug Strategies main->prodrug nanocarrier Nanocarrier Formulations main->nanocarrier ester Esterification (e.g., 5'-OH, 3'-OH) prodrug->ester amide Amide/Carbamate Formation (e.g., 4-NH2) prodrug->amide liposomes Liposomes nanocarrier->liposomes polymeric_np Polymeric Nanoparticles (e.g., PLGA) nanocarrier->polymeric_np sln Solid Lipid Nanoparticles (SLNs) nanocarrier->sln Assay_Decision start Need to Assess Permeability question1 Initial High-Throughput Screening? start->question1 pampa Use PAMPA question1->pampa Yes question2 Need to Investigate Active Transport? question1->question2 No question2->pampa No caco2 Use Caco-2 Assay question2->caco2 Yes question3 Is Efflux Suspected? caco2->question3 bidirectional Perform Bidirectional Caco-2 Assay question3->bidirectional Yes passive Standard A-B Caco-2 Assay question3->passive No

References

Technical Support Center: 5-Ethyl Cytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with 5-Ethyl cytidine (B196190) toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 5-Ethyl cytidine toxicity in cell culture?

A1: this compound is a prodrug, meaning it is not toxic in its initial form. Its cytotoxicity is dependent on its metabolic activation within the cell. The primary mechanism of toxicity involves a two-step process:

  • Phosphorylation: this compound is first phosphorylated by uridine-cytidine kinase 2 (UCK2) to its monophosphate form. Subsequent phosphorylations convert it to this compound triphosphate.

  • Incorporation into Nucleic Acids: this compound triphosphate can then be incorporated into newly synthesized RNA and DNA. This incorporation disrupts normal nucleic acid structure and function, leading to cell cycle arrest and apoptosis (cell death).

Additionally, some cytidine analogs can be deaminated into their corresponding uridine (B1682114) analogs, which can then be incorporated into DNA and inhibit enzymes like thymidylate synthase, further contributing to toxicity.[1]

Q2: Why do different cell lines exhibit varying sensitivity to this compound?

A2: The sensitivity of a cell line to this compound is often directly related to the expression level of the enzyme uridine-cytidine kinase 2 (UCK2).[2][3] Cells with higher levels of UCK2 will more efficiently convert this compound into its toxic triphosphate form, leading to greater cytotoxicity.[2][3][4] Conversely, cells with lower UCK2 expression are more resistant. Furthermore, differences in the activity of cytidine deaminase, an enzyme that can convert this compound to a different compound, can also influence cell line-specific toxicity.[1]

Q3: Can the toxicity of this compound be reversed?

A3: Yes, the cytotoxic effects of this compound can be mitigated or reversed. The two primary strategies are:

  • Inhibition of Metabolic Activation: Blocking the initial phosphorylation step by inhibiting UCK2 can significantly reduce toxicity.

  • Competitive Inhibition: Co-treatment with natural nucleosides, such as cytidine or deoxycytidine, can compete with this compound for metabolic enzymes and incorporation into nucleic acids, thereby reducing its toxic effects.[5][6]

Troubleshooting Guides

Issue 1: Excessive Cell Death or Low Viability After Treatment

Possible Cause: The concentration of this compound used is too high for the specific cell line, leading to overwhelming toxicity.

Solutions:

  • Optimize this compound Concentration:

    • Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a working concentration that achieves the desired experimental effect without causing excessive cell death.

    • Protocol: Refer to the "Experimental Protocols" section for a detailed methodology on performing a cell viability assay (e.g., MTT assay) to determine the IC50.

  • Co-treatment with Cytidine:

    • Recommendation: Supplement the cell culture medium with cytidine to competitively inhibit the metabolic activation and incorporation of this compound.

    • Starting Concentration: Begin with cytidine concentrations in the range of 1-25 µM.[5] The optimal concentration will need to be determined empirically for your cell line and experimental conditions.

    • Timing: Add cytidine to the culture medium at the same time as this compound.

Issue 2: High Variability in Experimental Results

Possible Cause: Inconsistent metabolic activation of this compound due to fluctuations in cell health, density, or passage number.

Solutions:

  • Standardize Cell Culture Conditions:

    • Recommendation: Ensure consistency in cell seeding density, passage number, and overall cell health. Cells that are stressed or overly confluent may have altered metabolic rates, leading to variable responses to this compound.

    • Best Practice: Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibit UCK2 for Controlled Activation:

    • Recommendation: For experiments where a more controlled and attenuated response is desired, consider using a UCK2 inhibitor. This will reduce the conversion of this compound to its active form, leading to a more consistent and less toxic effect.

    • Inhibitor Selection: Several small molecule inhibitors of UCK2 are commercially available. Refer to the literature for specific inhibitors and their effective concentration ranges. For example, some non-competitive inhibitors have IC50 values in the micromolar range.[7][8]

Data Presentation

The following tables summarize quantitative data related to the modulation of cytidine analog toxicity.

Table 1: Effect of Cytidine Co-treatment on the IC50 of Gemcitabine and Cytarabine (Cytidine Analogs) in HAP1-KO MBD4 Cells [5]

Treatment ConditionIC50 of Gemcitabine (nM)IC50 of Cytarabine (µM)
Without Cytidine Supplementation2.3 ± 0.10.19 ± 0.02
With Cytidine Supplementation13.5 ± 0.90.75 ± 0.07

Table 2: IC50 Values of Various UCK2 Inhibitors [8]

Inhibitor Compound IDIC50 (µM)
208748303.8
13554673452
13554681280
135546817138

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol allows for the quantification of the cytotoxic effects of this compound and the protective effect of co-treatments.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Cytidine (for co-treatment experiments)

  • UCK2 inhibitor (optional)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. If performing a co-treatment experiment, prepare these dilutions with and without a fixed concentration of cytidine or a UCK2 inhibitor.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound (and co-treatments). Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC

This protocol provides a method for quantifying the intracellular levels of this compound triphosphate and other nucleotides to assess the metabolic effects of treatments.

Materials:

  • Cultured cells treated as required

  • Cold PBS

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

  • Freon-trioctylamine or potassium carbonate for neutralization

  • HPLC system with a suitable anion-exchange or reverse-phase column

  • Appropriate nucleotide standards

Procedure:

  • Cell Harvesting: After treatment, rapidly wash the cells with ice-cold PBS and harvest them.

  • Extraction: Extract the intracellular nucleotides by adding a cold acid solution (e.g., 0.4 M PCA).

  • Neutralization: Neutralize the acid extract. For PCA extracts, this can be done by adding potassium carbonate.

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC column.

    • Separate the nucleotides using a gradient elution program.

    • Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 260 nm or 280 nm).

  • Quantification: Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

Visualizations

Caption: Metabolic activation pathway of this compound leading to cytotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis Seed Seed cells in 96-well plate Treat Treat with this compound +/- Cytidine or UCK2 Inhibitor Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read Read absorbance at 570nm Solubilize->Read Plot Plot dose-response curve Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for assessing this compound toxicity and its reduction.

Logical_Relationship Toxicity This compound Toxicity Activation Metabolic Activation (Phosphorylation) Activation->Toxicity leads to UCK2 UCK2 Activity UCK2->Activation drives Inhibitor UCK2 Inhibitor Inhibitor->UCK2 inhibits Cytidine Cytidine Co-treatment Cytidine->Activation competes with

References

improving ligation efficiency of 5-Ethyl cytidine modified fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers experiencing challenges with the enzymatic ligation of DNA fragments containing 5-Ethylcytidine (5-EtC).

Frequently Asked Questions (FAQs)

Q1: Why is the ligation efficiency of my 5-Ethylcytidine (5-EtC) modified fragments significantly lower than that of unmodified fragments?

A1: The primary cause is likely steric hindrance. The ethyl group at the C5 position of cytosine is a bulky modification that protrudes into the major groove of the DNA helix.[1] This can physically impede the binding of DNA ligase, particularly T4 DNA Ligase, which needs to closely engage with the DNA backbone to catalyze the formation of a phosphodiester bond.[2][3] This interference is a common issue with modified oligonucleotides.[2]

Q2: Which DNA ligase is recommended for ligating 5-EtC modified fragments?

A2: High-concentration T4 DNA Ligase is the recommended starting point due to its robust activity in various conditions, including difficult ligations.[4][5] For particularly challenging ligations, consider using a modern, engineered high-performance T4 DNA Ligase, which may show improved performance on atypical substrates.[6] While E. coli DNA ligase is an option for sticky-end ligations, it cannot ligate blunt ends and is generally less robust than T4 DNA ligase.[7]

Q3: How does the position of the 5-EtC modification within the fragment affect ligation?

A3: Modifications at or near the 3'-hydroxyl or 5'-phosphate termini are most detrimental as they directly interfere with the ligase's active site.[3] Internal modifications can also reduce efficiency by altering the local DNA flexibility and conformation, but their impact may be less severe than that of terminal modifications.[1][8]

Q4: Can I improve ligation efficiency by changing the reaction buffer or temperature?

A4: Yes. Optimizing reaction conditions is critical. Using a fresh, high-quality ligation buffer is essential, as the ATP it contains is vital for the reaction and can degrade with repeated freeze-thaw cycles.[9] Adding a molecular crowding agent like Polyethylene Glycol (PEG) is highly recommended, as it increases the effective concentration of DNA and enzyme, which can dramatically improve the efficiency of difficult ligations.[9][10] Standard ligation temperatures (e.g., 16°C) are a good starting point, but room temperature (22-25°C) can also be effective, especially when using PEG.[5][11]

Q5: Are there any essential controls I should run?

A5: Absolutely. Always run a parallel positive control reaction using the same vector and an unmodified insert of a similar size. This will confirm the activity of your ligase, the quality of your competent cells, and the effectiveness of your vector preparation.[11] Additionally, a negative control with a digested, dephosphorylated vector but no insert will help you assess the background from vector self-ligation.[7][11]

Troubleshooting Guide

This guide addresses common problems encountered when ligating 5-EtC modified DNA fragments.

ProblemProbable CauseRecommended Solution
No or very few colonies on the experimental plate; positive control works. 1. Steric Hindrance from 5-EtC: The ethyl group is inhibiting T4 DNA Ligase binding.[1]Increase Enzyme Concentration: Use 5-10 times the standard amount of high-concentration T4 DNA Ligase.[11] Add a Crowding Agent: Supplement the reaction with PEG 8000 to a final concentration of 5-10%.[9][10] Optimize Incubation: Try incubating at room temperature (22-25°C) for 1-4 hours.[12]
2. Suboptimal Molar Ratio: The ratio of modified insert to vector is not ideal for the reduced reaction efficiency.Titrate Ratios: Set up several parallel ligations with varying insert-to-vector molar ratios (e.g., 3:1, 5:1, 10:1).[4][5] An excess of the modified insert is often beneficial.[7]
3. Poor DNA Quality: Contaminants from PCR or restriction digests (salts, EDTA) are inhibiting the ligase.[4]Purify Fragments: Clean up the digested vector and modified insert using a spin column or gel extraction kit before ligation.[5]
High number of colonies, but all are background (vector self-ligation). 1. Incomplete Vector Digestion: The vector was not fully linearized by the restriction enzyme(s).Verify Digestion: Run a small amount of the digested vector on an agarose (B213101) gel against the uncut plasmid to confirm complete linearization.
2. Vector Self-Ligation: The linearized vector is re-ligating to itself, which is often more efficient than ligating a modified insert.Dephosphorylate the Vector: Treat the linearized vector with an alkaline phosphatase (e.g., rSAP, Quick CIP) to remove the 5'-phosphate groups, which prevents self-ligation.[13][14] Ensure the phosphatase is heat-inactivated before adding the insert and ligase.[5]
Colonies contain vector with incorrect inserts or no insert. 1. Non-Specific Ligation: Blunt-end ligations are particularly prone to this.Optimize Ratios and Conditions: For blunt-end ligations, use a higher insert:vector ratio (e.g., 10:1) and ensure the addition of PEG.[10][15] Ensure 5'-Phosphorylation: If the modified fragment is a PCR product, it must be phosphorylated using T4 Polynucleotide Kinase (PNK) before ligation.[14][15]

Quantitative Data on Ligation Efficiency

The following tables present representative data to illustrate the challenges and optimization strategies for ligating 5-EtC modified fragments.

Table 1: Comparative Ligation Efficiency with 5-EtC Modification (Assay based on colony forming units (CFU) from transformation with a 3kb vector and a 500bp insert)

Insert TypeLigase Amount (Weiss Units)Reaction ConditionsAverage CFUsRelative Efficiency
Unmodified DNA0.116°C, 16 hours1250100%
5-EtC Modified 0.116°C, 16 hours856.8%

Table 2: Effect of T4 DNA Ligase Concentration on 5-EtC Fragment Ligation

Insert TypeLigase Amount (Weiss Units)Reaction ConditionsAverage CFUsRelative Efficiency
5-EtC Modified 0.116°C, 16 hours85100% (Baseline)
5-EtC Modified 0.516°C, 16 hours340400%
5-EtC Modified 1.016°C, 16 hours515606%

Table 3: Effect of PEG 8000 on 5-EtC Fragment Ligation

Insert TypeLigase Amount (Weiss Units)Reaction ConditionsAverage CFUsRelative Efficiency
5-EtC Modified 0.516°C, 16 hours, No PEG340100% (Baseline)
5-EtC Modified 0.516°C, 16 hours, 5% PEG 1020300%
5-EtC Modified 0.516°C, 16 hours, 10% PEG 1450426%

Experimental Protocols & Visualizations

Protocol 1: Standard Ligation (Unmodified Control)
  • In a sterile microcentrifuge tube, combine the following on ice:

    • Linearized Vector DNA (100 ng)

    • Unmodified Insert DNA (Calculated for 3:1 molar ratio)

    • 10X T4 DNA Ligase Buffer (2 µL)

    • Nuclease-Free Water (to a final volume of 19 µL)

  • Add 1 µL of T4 DNA Ligase (e.g., 0.1 Weiss units). Mix gently by pipetting.

  • Incubate the reaction at 16°C overnight (12-16 hours) or at room temperature for 1-2 hours.[5][12]

  • Use 2-5 µL of the ligation mixture to transform competent E. coli cells.

Protocol 2: Optimized Ligation for 5-EtC Modified Fragments
  • Prepare Fragments: Ensure both the dephosphorylated vector and the 5-EtC modified insert are purified via spin column. If the insert is from PCR, perform a phosphorylation step with T4 PNK.[14][15]

  • In a sterile microcentrifuge tube, combine the following on ice:

    • Linearized, Dephosphorylated Vector DNA (100 ng)

    • 5-EtC Modified Insert DNA (Calculated for 5:1 or 10:1 molar ratio)

    • 10X T4 DNA Ligase Buffer (2 µL)

    • 50% (w/v) PEG 8000 Solution (4 µL for 10% final concentration)

    • Nuclease-Free Water (to a final volume of 19 µL)

  • Add 1 µL of high-concentration T4 DNA Ligase (e.g., 0.5-1.0 Weiss units). Mix gently.

  • Incubate the reaction at room temperature (22-25°C) for 2-4 hours.

  • Use 2-5 µL of the ligation mixture to transform competent E. coli cells. Do not heat-inactivate reactions containing PEG, as it can reduce transformation efficiency.[9]

Ligation_Workflow cluster_prep Fragment Preparation cluster_ligation Optimized Ligation Reaction cluster_downstream Downstream Processing Vec Vector DNA Vec_Digest Digest Vector Vec->Vec_Digest Ins 5-EtC Insert DNA Ins_Prep Prepare Insert (Digest or PCR) Ins->Ins_Prep Vec_Dephos Dephosphorylate Vector (e.g., rSAP, CIP) Vec_Digest->Vec_Dephos Ins_Phos Phosphorylate Insert (if PCR product) Ins_Prep->Ins_Phos Purify Purify Both Fragments (Spin Column) Vec_Dephos->Purify Ins_Phos->Purify Setup Combine: - Vector & Insert (5:1 ratio) - High-Conc. T4 Ligase - 10% PEG 8000 - 1X Ligase Buffer + ATP Purify->Setup Incubate Incubate Room Temp, 2-4h Setup->Incubate Transform Transform Competent E. coli Incubate->Transform Plate Plate on Selective Media Transform->Plate Analyze Analyze Colonies Plate->Analyze

Caption: Optimized workflow for ligating 5-EtC modified DNA fragments.

Troubleshooting_Logic start Ligation Failure: No / Few Colonies control Did the unmodified positive control work? start->control check_ligase Problem is Ligase, Buffer, or Competent Cells. Replace reagents. control->check_ligase No check_vector Is background high on vector-only plate? control->check_vector Yes solution_dephos Solution: Dephosphorylate vector with CIP/rSAP. check_vector->solution_dephos Yes solution_optimize Problem is 5-EtC Inhibition. Implement Optimized Protocol: 1. Increase Ligase 5-10x 2. Add 10% PEG 8000 3. Use 5:1 or 10:1 Insert Ratio 4. Purify all DNA fragments check_vector->solution_optimize No

Caption: Troubleshooting flowchart for failed 5-EtC fragment ligations.

References

Validation & Comparative

A Head-to-Head Comparison for Nascent RNA Labeling: 5-Ethynylcytidine vs. 5-Ethylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of transcriptomics and drug development, the ability to accurately label and track newly synthesized RNA is paramount. This guide provides a detailed comparison of two cytidine (B196190) analogs, 5-ethynylcytidine (B1258090) (EC) and 5-Ethylcytidine, for metabolic RNA labeling. As researchers and scientists seek the most effective tools for their experiments, this document will elucidate the performance, protocols, and underlying biochemical principles of these compounds, ultimately highlighting the superior choice for nascent RNA analysis.

Executive Summary

5-Ethynylcytidine is a powerful tool for metabolic RNA labeling due to its terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. This allows for the highly efficient and specific detection and isolation of newly transcribed RNA. In stark contrast, 5-Ethylcytidine is not a suitable agent for this purpose. Its ethyl group is chemically inert in a biological context and lacks the reactivity required for bioorthogonal ligation, rendering it undetectable by the sensitive methods used in modern RNA labeling experiments. Therefore, this guide will focus on the application and performance of 5-ethynylcytidine, while detailing the chemical basis for the non-viability of 5-Ethylcytidine.

Performance Comparison

Quantitative data for 5-Ethylcytidine in RNA labeling is unavailable as it is not utilized for this application. The following table summarizes the known performance characteristics of 5-ethynylcytidine, with some data inferred from its closely related and more extensively studied analog, 5-ethynyluridine (B57126) (EU).

Parameter5-Ethynylcytidine (EC)5-Ethylcytidine
Labeling Efficiency Efficiently incorporated into nascent RNA in various cell lines and animal tissues.[1] The rate of metabolism of EC is reported to be much faster than that of 5-ethynyluridine (EU).[1]Not applicable. The lack of a bioorthogonal handle prevents its detection and thus, the assessment of its incorporation efficiency.
Specificity Shows high specificity for RNA over DNA.[1]Not applicable.
Cytotoxicity The deoxycytidine analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), is reported to be less cytotoxic than 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[2] The IC50 of EdC varies by cell line, for example, it is 0.8 µM in 143B cells.Not applicable.
Detection Method Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.No established bioorthogonal detection method.

Biochemical Pathway and Mechanism of Action

Metabolic labeling with 5-ethynylcytidine leverages the cell's natural nucleotide salvage pathway. Once introduced to cells, EC is taken up and phosphorylated by cellular kinases, primarily uridine-cytidine kinase 2 (UCK2), to form 5-ethynylcytidine triphosphate (ECTP). This analog is then utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into newly synthesized RNA.

The key to 5-ethynylcytidine's utility lies in its terminal alkyne group. This functional group is bioorthogonal, meaning it is chemically inert within the biological system but can undergo a highly specific and efficient reaction with a complementary azide-containing molecule. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, allows for the covalent attachment of probes, such as fluorophores or biotin, to the labeled RNA.

EC 5-Ethynylcytidine (EC) UCK2 Uridine-Cytidine Kinase 2 (UCK2) EC->UCK2 Enters Cell ECMP EC-Monophosphate UCK2->ECMP Phosphorylation ECDP EC-Diphosphate ECMP->ECDP Phosphorylation ECTP EC-Triphosphate ECDP->ECTP Phosphorylation RNAP RNA Polymerase ECTP->RNAP Substrate RNA Nascent RNA RNAP->RNA Incorporation Click Click Chemistry (CuAAC) RNA->Click LabeledRNA Labeled RNA Click->LabeledRNA Probe Azide-Probe (e.g., Fluorophore, Biotin) Probe->Click

Biochemical pathway of 5-ethynylcytidine incorporation and detection.

In contrast, the ethyl group of 5-Ethylcytidine is a saturated alkyl group. It lacks the unique reactivity of the terminal alkyne and does not participate in bioorthogonal reactions like click chemistry. While it might be incorporated into RNA to some extent, its presence cannot be specifically and sensitively detected using current methodologies, making it unsuitable for RNA labeling studies.

Experimental Protocols

The following is a generalized protocol for the metabolic labeling of nascent RNA in cultured cells using 5-ethynylcytidine followed by fluorescent detection.

I. Metabolic Labeling of RNA with 5-Ethynylcytidine
  • Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.

  • Labeling: Add 5-ethynylcytidine to the culture medium at a final concentration of 0.1-1 mM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal, but a typical incubation period is 1-4 hours.

  • Washing: After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS).

II. Fixation and Permeabilization
  • Fixation: Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

III. Click Chemistry Reaction for Fluorescence Detection
  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following components in order:

    • 3 µL of a 10 mM solution of an azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide) in DMSO.

    • 10 µL of a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄).

    • 20 µL of a 250 mM solution of sodium ascorbate (B8700270) (freshly prepared).

    • 467 µL of PBS.

  • Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

IV. Counterstaining and Imaging
  • Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 Detection Culture 1. Culture Cells Label 2. Add 5-Ethynylcytidine Culture->Label Wash1 3. Wash with PBS Label->Wash1 Fix 4. Fix with PFA Wash1->Fix Wash2 5. Wash with PBS Fix->Wash2 Perm 6. Permeabilize with Triton X-100 Wash2->Perm Wash3 7. Wash with PBS Perm->Wash3 Click 8. Perform Click Reaction Wash3->Click Wash4 9. Wash with PBS Click->Wash4 Image 10. Image Wash4->Image

Experimental workflow for RNA labeling with 5-ethynylcytidine.

Conclusion

For researchers aiming to study nascent RNA synthesis, 5-ethynylcytidine is a robust and reliable tool. Its efficient incorporation into RNA and the bioorthogonal reactivity of its ethynyl (B1212043) group allow for highly specific and sensitive detection through click chemistry. In contrast, 5-Ethylcytidine is not a viable alternative for this application due to the chemical inertness of its ethyl group, which precludes its detection by established bioorthogonal methods. The choice is therefore clear: for high-fidelity labeling and analysis of newly transcribed RNA, 5-ethynylcytidine is the superior and, in fact, the only functional choice between the two.

References

Validating 5-Ethyl Cytidine Incorporation: A Comparative Guide to Mass Spectrometry and Click Chemistry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging 5-Ethyl cytidine (B196190) (5-EC) to probe nascent RNA synthesis, robust validation of its incorporation is paramount. This guide provides a detailed comparison of two primary validation methodologies: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and click chemistry-based fluorescence detection. We present experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their experimental needs.

Performance Comparison: Mass Spectrometry vs. Click Chemistry-Fluorescence

The choice between mass spectrometry and fluorescence-based detection hinges on the specific experimental question, with a trade-off between quantitative accuracy and high-throughput visualization.

FeatureMass Spectrometry (LC-MS/MS)Click Chemistry-Fluorescence Detection
Data Output Quantitative (absolute or relative amount of 5-EC)Qualitative/Semi-quantitative (fluorescence intensity)
Sensitivity High (femtomole to attomole range)High
Specificity Very High (based on mass-to-charge ratio)High (bioorthogonal reaction)
Throughput Low to MediumHigh (suitable for imaging and flow cytometry)
Spatial Resolution None (analysis of bulk RNA)High (cellular and subcellular localization)
Required Expertise High (specialized instrumentation and data analysis)Moderate
Instrumentation LC-MS/MS systemFluorescence microscope or flow cytometer
Sample Preparation Complex (RNA extraction, digestion)Relatively simple (fixation, permeabilization, click reaction)

Experimental Workflow for 5-Ethyl Cytidine Incorporation and Validation

The overall process, from introducing 5-EC to cells to the final analysis, involves several key stages. The initial steps of metabolic labeling and RNA isolation are common to both validation methods.

cluster_0 Metabolic Labeling & Isolation cluster_1 Mass Spectrometry Validation cluster_2 Click Chemistry Validation Cell Culture Cell Culture 5-EC Incubation 5-EC Incubation Cell Culture->5-EC Incubation Total RNA Extraction Total RNA Extraction 5-EC Incubation->Total RNA Extraction Fixation & Permeabilization Fixation & Permeabilization 5-EC Incubation->Fixation & Permeabilization Enzymatic Digestion Enzymatic Digestion Total RNA Extraction->Enzymatic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Click Reaction Click Reaction Fixation & Permeabilization->Click Reaction Imaging/Flow Cytometry Imaging/Flow Cytometry Click Reaction->Imaging/Flow Cytometry

Overall workflow for 5-EC incorporation and validation.

Mass Spectrometry-Based Validation of this compound Incorporation

Mass spectrometry provides the gold standard for the definitive and quantitative validation of 5-EC incorporation into RNA.[1] This method relies on the enzymatic digestion of total RNA into individual nucleosides, followed by their separation and detection based on their unique mass-to-charge ratios.

Start Start: 5-EC Labeled RNA Digestion Enzymatic Digestion to Nucleosides Start->Digestion Separation Reversed-Phase HPLC Separation Digestion->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1: Precursor Ion Scan Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Detection Detection & Quantification of this compound MS2->Detection End End: Quantitative Data Detection->End

LC-MS/MS workflow for 5-EC quantification.
Experimental Protocol: LC-MS/MS Analysis

  • Metabolic Labeling and RNA Extraction:

    • Culture cells to the desired confluency.

    • Incubate cells with this compound at a final concentration of 1 mM for 16 hours.

    • Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • Quantify the extracted RNA using a spectrophotometer.

  • Enzymatic Digestion of RNA:

    • To 1-5 µg of total RNA, add a nuclease cocktail (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) in a suitable buffer.[1]

    • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of RNA into individual nucleosides.

    • Terminate the reaction by heat inactivation or by adding a quenching solution.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Ionize the eluted nucleosides using electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and other canonical nucleosides for quantification.

  • Data Analysis:

    • Identify and quantify the amount of this compound by integrating the area under the peak corresponding to its specific MRM transition.

    • Normalize the amount of this compound to the amount of a canonical nucleoside (e.g., cytidine or guanosine) to determine the relative incorporation level.

Alternative Method: Click Chemistry-Based Fluorescence Detection

For a more high-throughput and visually-oriented validation, click chemistry offers a robust alternative.[2][3] This method utilizes the bioorthogonal reaction between the alkyne group of the incorporated 5-EC and a fluorescently labeled azide (B81097), allowing for the direct visualization of nascent RNA.[4]

Experimental Protocol: Fluorescence Detection
  • Metabolic Labeling:

    • Culture cells on coverslips or in a multi-well plate.

    • Incubate cells with this compound at a concentration of 0.1-1 mM for 1-16 hours.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent (e.g., ascorbic acid) in a reaction buffer (e.g., 100 mM Tris, pH 8.5).[3]

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.5% Triton X-100).

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • For quantitative analysis, measure the fluorescence intensity of individual cells or cell populations using image analysis software. For high-throughput analysis, this protocol can be adapted for flow cytometry.

Conclusion

The validation of this compound incorporation can be robustly achieved through both mass spectrometry and click chemistry-based fluorescence detection. Mass spectrometry offers unparalleled quantitative accuracy and is the definitive method for confirming the chemical identity of the incorporated nucleoside.[1] In contrast, click chemistry provides a high-throughput, visually intuitive method to assess the spatial distribution of nascent RNA synthesis within cells and tissues.[2][4] The selection of the appropriate validation method will be guided by the specific research question, available resources, and the desired nature of the resulting data.

References

A Comparative Guide to Nascent RNA Capture: 5-Ethylcytidine vs. Bromouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate method for nascent RNA capture is critical for accurately studying transcription dynamics. This guide provides a comparative analysis of 5-Ethylcytidine (5-EC) and the more established Bromouridine (BrU) for metabolic labeling and capture of newly synthesized RNA. Due to a scarcity of published data on 5-Ethylcytidine for this application, this guide will also reference the closely related compound, 5-ethynylcytidine (B1258090) (EC), to provide a broader context for cytidine (B196190) analogs while focusing on the comprehensive data available for Bromouridine.

Introduction to Nascent RNA Capture

Nascent RNA capture is a powerful technique used to isolate and analyze newly transcribed RNA molecules, providing a snapshot of real-time gene expression. This is achieved by introducing modified nucleoside analogs into cells, which are incorporated into elongating RNA chains by RNA polymerases. The labeled transcripts can then be selectively isolated for downstream analysis, such as RT-qPCR or next-generation sequencing. The choice of nucleoside analog is crucial as it can influence labeling efficiency, cell viability, and the specificity of capture.

5-Ethylcytidine: An Emerging Alternative with Limited Data

5-Ethylcytidine (5-EC) is a cytidine analog that holds potential as a tool for nascent RNA capture. However, there is currently a significant lack of published experimental data detailing its performance, cytotoxicity, and off-target effects for this application.

In contrast, a related compound, 5-ethynylcytidine (EC), which possesses an ethynyl (B1212043) group for "click" chemistry-based detection, has been studied to some extent. Research indicates that EC can be efficiently incorporated into RNA and is metabolized faster than the widely used 5-ethynyluridine (B57126) (EU).[1] However, a critical consideration is the potential for off-target incorporation into DNA, which has been observed with some ethynylated nucleosides in certain animal models.[2] This highlights the need for rigorous validation when using any new nucleoside analog for RNA-specific labeling.

Bromouridine (BrU): A Well-Established Method

Bromouridine (BrU) is a halogenated analog of uridine (B1682114) that is readily incorporated into nascent RNA transcripts by RNA polymerases.[3] The BrU-labeled RNA can then be specifically immunoprecipitated using an anti-BrdU antibody, which recognizes both 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and BrU. This method is well-documented, with established protocols and a considerable body of research supporting its use.

Quantitative Data Summary

Due to the lack of available data for 5-Ethylcytidine, the following table focuses on the performance of Bromouridine, with some comparative context from 5-ethynyluridine (a proxy for cytidine analogs).

Parameter5-Ethylcytidine (5-EC)Bromouridine (BrU)5-Ethynyluridine (5-EU) (for context)
Incorporation Efficiency Data not availableEfficiently incorporated into nascent RNA.[3]Efficiently incorporated into nascent RNA.
Capture Method Hypothetically, would require a specific antibody or chemical handleImmunoprecipitation with anti-BrdU antibody.[3]Click chemistry with biotin-azide.
Specificity Data not availableHigh specificity for RNA.Generally high specificity for RNA, but some studies report potential for DNA incorporation in certain species.[2]
Cytotoxicity Data not availableGenerally considered less toxic than other analogs like 4-thiouridine, but can affect cell viability at high concentrations or with prolonged exposure.[4]Can exhibit cytotoxicity at higher concentrations.
Off-Target Effects Data not availableMinimal off-target effects reported when used at appropriate concentrations and labeling times.Potential for off-target incorporation into DNA in some organisms.[2]
Typical Labeling Time Data not available15 minutes to several hours, depending on the experimental goal.[3]30 minutes to a few hours.
Downstream Applications RT-qPCR, sequencing (hypothetical)RT-qPCR, microarray, next-generation sequencing.[3]RT-qPCR, sequencing, imaging.

Experimental Protocols

Bromouridine (BrU) Nascent RNA Labeling and Immunoprecipitation Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

1. Cell Culture and BrU Labeling:

  • Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Prepare a stock solution of Bromouridine (e.g., 100 mM in sterile water or DMSO).

  • Add BrU to the cell culture medium to a final concentration of 1-2 mM.

  • Incubate the cells for the desired labeling period (e.g., 30-60 minutes for nascent transcript analysis) at 37°C and 5% CO₂.

2. Cell Lysis and RNA Isolation:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol.

3. Immunoprecipitation of BrU-labeled RNA:

  • Prepare anti-BrdU antibody-conjugated magnetic beads.

  • Incubate the total RNA with the prepared beads for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads multiple times with a high-stringency wash buffer to remove non-specifically bound RNA.

  • Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.

4. Downstream Analysis:

  • The eluted BrU-labeled RNA is now ready for downstream applications such as RT-qPCR or library preparation for sequencing.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_isolation RNA Isolation cluster_capture Nascent RNA Capture cluster_analysis Downstream Analysis start Cells in Culture labeling Add 5-EC or BrU start->labeling incubation Incubation labeling->incubation lysis Cell Lysis incubation->lysis rna_extraction Total RNA Extraction lysis->rna_extraction capture Immunoprecipitation (BrU) or Affinity Purification (5-EC) rna_extraction->capture wash Wash capture->wash elution Elution wash->elution analysis RT-qPCR, Sequencing, etc. elution->analysis signaling_pathway cluster_5EC 5-Ethylcytidine (5-EC) Pathway cluster_BrU Bromouridine (BrU) Pathway EC_ext 5-Ethylcytidine (extracellular) EC_int 5-Ethylcytidine (intracellular) EC_ext->EC_int Transport EC_TP 5-Ethylcytidine Triphosphate EC_int->EC_TP Phosphorylation EC_RNA Incorporation into Nascent RNA EC_TP->EC_RNA RNA Polymerase BrU_ext Bromouridine (extracellular) BrU_int Bromouridine (intracellular) BrU_ext->BrU_int Transport BrU_TP Bromouridine Triphosphate BrU_int->BrU_TP Phosphorylation BrU_RNA Incorporation into Nascent RNA BrU_TP->BrU_RNA RNA Polymerase

References

A Comparative Analysis of 5-Ethylcytidine and 5-Iodocytidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analog research, modifications at the 5-position of the pyrimidine (B1678525) ring have yielded compounds with a wide array of biological activities. This guide provides a detailed comparative analysis of two such analogs: 5-Ethylcytidine and 5-Iodocytidine. The focus is on their chemical properties, biological activities, and the experimental frameworks used to evaluate them, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

Physicochemical Properties: A Tale of Two Halides

The fundamental characteristics of 5-Ethylcytidine and 5-Iodocytidine are rooted in their molecular structure. The seemingly minor difference between an ethyl group and an iodine atom at the 5-position of the cytidine (B196190) ring results in notable variations in their physicochemical properties. A summary of these properties is presented below.

Property5-Ethylcytidine5-Iodocytidine
Molecular Formula C₁₁H₁₇N₃O₅C₉H₁₂IN₃O₅
Molecular Weight 271.27 g/mol 369.11 g/mol
Appearance White to off-white solidWhite crystalline powder[1]
Solubility Information not readily availableSlightly soluble in water
Storage Conditions Information not readily available-20°C for long-term storage

Biological Activity and Efficacy: A Study in Contrasts

The primary application of interest for many nucleoside analogs lies in their potential as antiviral or anticancer agents. In this regard, 5-Ethylcytidine and 5-Iodocytidine present a stark contrast in their documented biological activities.

5-Iodocytidine and its deoxy-analog, 5-Iodo-2'-deoxycytidine, have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV).[2] The mechanism of action for these compounds involves their incorporation into the viral DNA, which ultimately disrupts viral replication and leads to the inhibition of viral proliferation.[1][3][4] This targeted interference with viral machinery makes them valuable candidates for antiviral therapies.

Conversely, 5-Ethylcytidine and its deoxy-analog, 5-Ethyl-2'-deoxycytidine, have shown a marked lack of antiviral efficacy in studies. Specifically, 5-Ethyl-2'-deoxycytidine was synthesized with the aim of enhancing metabolic stability and improving upon the anti-HSV activity of its counterpart, 5-Ethyl-2'-deoxyuridine. However, it was found to be inactive against HSV in Vero cells at concentrations up to 2 mM.

The table below summarizes the available quantitative data on the biological activity of the deoxy-analogs of these compounds.

CompoundVirusCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
5-Iodo-2'-deoxycytidine HSV-1PRK0.2 - 0.4>20>50-100
HSV-2PRK1 - 2>20>10-20
5-Ethyl-2'-deoxycytidine HSVVEROInactive up to 2 mMNot reportedNot applicable

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that is required to cause a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀ and is a measure of the drug's therapeutic window.

Mechanism of Action: The Decisive Role of the 5-Position Substituent

The differing biological activities of 5-Ethylcytidine and 5-Iodocytidine can be attributed to the nature of their respective substituents at the 5-position of the pyrimidine ring.

5-Iodocytidine , upon entering a cell, is phosphorylated to its triphosphate form by cellular and/or viral kinases. This triphosphate analog can then be recognized by viral DNA polymerases and incorporated into the growing viral DNA chain in place of the natural deoxycytidine triphosphate. The presence of the bulky iodine atom in the DNA strand disrupts its normal structure and function, leading to the termination of DNA replication and inhibition of viral propagation.

The mechanism for 5-Ethylcytidine 's lack of activity is less about a disruptive action and more about its inability to be effectively utilized by the necessary viral enzymes. It is likely that the ethyl group at the 5-position hinders the initial phosphorylation by viral thymidine (B127349) kinase, a critical step for the activation of many anti-herpetic nucleoside analogs. Without this activation, the compound cannot be incorporated into the viral DNA and exert an antiviral effect.

Mechanism_of_Action cluster_5_Iodocytidine 5-Iodocytidine Pathway cluster_5_Ethylcytidine 5-Ethylcytidine Pathway 5-Iodocytidine 5-Iodocytidine 5-Iodo-dCTP 5-Iodo-dCTP 5-Iodocytidine->5-Iodo-dCTP Phosphorylation Viral DNA Polymerase Viral DNA Polymerase 5-Iodo-dCTP->Viral DNA Polymerase Substrate Incorporation into Viral DNA Incorporation into Viral DNA Viral DNA Polymerase->Incorporation into Viral DNA Replication Inhibition Replication Inhibition Incorporation into Viral DNA->Replication Inhibition 5-Ethylcytidine 5-Ethylcytidine Phosphorylation Block Phosphorylation Block 5-Ethylcytidine->Phosphorylation Block Inefficient Phosphorylation

Caption: Comparative metabolic pathways of 5-Iodocytidine and 5-Ethylcytidine.

Experimental Protocols

A fundamental method for assessing the antiviral activity of compounds like 5-Iodocytidine is the Plaque Reduction Assay . This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Plaque Reduction Assay Protocol for Herpes Simplex Virus (HSV)
  • Cell Seeding:

    • Seed a suitable cell line (e.g., Vero or Primary Rabbit Kidney cells) into 6-well or 12-well plates to form a confluent monolayer overnight.[2][5]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (5-Iodocytidine and 5-Ethylcytidine) in cell culture medium.

  • Virus Infection:

    • Remove the growth medium from the cell monolayers and infect with a known titer of HSV (e.g., 100 plaque-forming units per well).[2]

    • Allow the virus to adsorb for 1-2 hours at 37°C.[5][6]

  • Compound Treatment:

    • After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add an overlay medium (e.g., containing methylcellulose) with the various concentrations of the test compounds to the wells.[2][5]

  • Incubation:

    • Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.[2][5]

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol (B129727) or formaldehyde).

    • Stain the cell monolayers with a staining solution (e.g., crystal violet) to visualize the plaques.[2][5]

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Data Analysis:

    • The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add Compound Overlay Add Compound Overlay Infect with Virus->Add Compound Overlay Incubate Incubate Add Compound Overlay->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50

Caption: Workflow for a standard Plaque Reduction Assay.

Conclusion

The comparative analysis of 5-Ethylcytidine and 5-Iodocytidine highlights the critical role of the 5-position substituent in determining the biological activity of nucleoside analogs. While 5-Iodocytidine demonstrates clear antiviral properties through its incorporation into viral DNA, 5-Ethylcytidine remains largely inactive, likely due to its inability to be efficiently phosphorylated by viral kinases. This guide underscores the importance of subtle molecular modifications in drug design and provides a foundational understanding for researchers exploring the vast potential of nucleoside chemistry in developing novel therapeutic agents.

References

Comparative Analysis of 5-Ethyl cytidine and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The exploration of nucleoside analogs as therapeutic agents remains a cornerstone of cancer and antiviral research. Within this class of compounds, 5-substituted cytidine (B196190) derivatives have garnered significant attention for their potential to modulate critical cellular processes. This guide provides a comparative analysis of the biological activity of 5-Ethyl cytidine, focusing on its potential as an anti-proliferative agent and DNA methyltransferase (DNMT) inhibitor. Due to the limited direct experimental data on this compound, this guide will draw objective comparisons with its structurally related analogs, including 5-Ethyl-2'-deoxyuridine, 5-Ethynyl-2'-deoxycytidine, and the well-established DNMT inhibitor, 5-Azacytidine.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison of the potency of these cytidine analogs, the following table summarizes the available half-maximal inhibitory concentration (IC50) values from various studies. It is important to note the absence of publicly available IC50 data for the anti-proliferative or DNMT inhibitory activity of this compound.

CompoundBiological ActivityCell Line(s)IC50 ValueReference
This compound Anti-proliferative/DNMT Inhibition-Data not available -
5-Ethyl-2'-deoxyuridine Anti-proliferativeHuman leukemia cell lines1.3 - 3.8 µM[1]
5-Ethynyl-2'-deoxycytidine (EdC) Cytotoxicity143B (osteosarcoma)0.8 µM[2]
HeLa, A549, HCT116>10 µM[2]
5-Azacytidine Anti-proliferativeHL-60 (leukemia)0.29 µM[3]

Note: The cytotoxicity of 5-Ethynyl-2'-deoxycytidine (EdC) is primarily attributed to its intracellular conversion to 5-Ethynyl-2'-deoxyuridine (EdU).[2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of biological activity. Below are methodologies for key assays relevant to the study of cytidine analogs.

Cell Proliferation Assay (Based on Leucine Incorporation)

This protocol is adapted from studies on the cytotoxicity of 5-Ethyl-2'-deoxyuridine.[1]

Objective: To determine the inhibitory effect of a compound on the proliferation of cancer cells by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Materials:

  • Human leukemia cell lines (e.g., HL-60)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • [U-14C]-L-leucine

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • 96-well microplates

Procedure:

  • Seed human leukemia cells in a 96-well microplate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Four hours before the end of the incubation period, add 0.1 µCi of [U-14C]-L-leucine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Wash the filters with 10% TCA to precipitate the proteins and remove unincorporated radiolabel.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Methyltransferase (DNMT) Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against DNMTs.

Objective: To quantify the inhibition of DNMT activity by a test compound.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Hemimethylated DNA substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Test compound (e.g., this compound)

  • Scintillation counter and filter plates/discs

Procedure:

  • Prepare a reaction mixture containing DNMT assay buffer, the hemimethylated DNA substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the recombinant DNMT1 enzyme to the mixture.

  • Start the methylation reaction by adding ³H-SAM.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K).

  • Spot the reaction mixture onto DE81 filter discs or capture it in a filter plate.

  • Wash the filters extensively with a wash buffer (e.g., 0.2 M ammonium (B1175870) bicarbonate) to remove unincorporated ³H-SAM.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of DNMT inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the theoretical basis of this compound's potential activity and the experimental approach to its confirmation, the following diagrams are provided.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of DNMT Inhibition cluster_2 Downstream Cellular Effects 5EC This compound 5EC_TP This compound Triphosphate 5EC->5EC_TP Phosphorylation DNA DNA 5EC_TP->DNA Incorporation during replication DNMT1 DNMT1 Covalent_Adduct DNMT1 trapped on DNA DNMT1->Covalent_Adduct Forms covalent adduct with incorporated 5-EC DNA->DNMT1 DNMT1 binds to hemimethylated DNA Hypomethylation DNA Hypomethylation Covalent_Adduct->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation (e.g., p16, p21) Hypomethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G Start Hypothesis: This compound has anti-proliferative activity InVitro_Screening In Vitro Screening: Cell Proliferation Assay (e.g., MTT, Leucine Incorporation) Start->InVitro_Screening IC50_Determination Determine IC50 values in a panel of cancer cell lines InVitro_Screening->IC50_Determination DNMT_Assay Mechanism of Action Study: In Vitro DNMT Inhibition Assay IC50_Determination->DNMT_Assay If active Pathway_Analysis Cell-based Assays: Cell Cycle Analysis (FACS) Apoptosis Assays (e.g., Annexin V) IC50_Determination->Pathway_Analysis If active InVivo_Studies In Vivo Efficacy Studies: Tumor Xenograft Models DNMT_Assay->InVivo_Studies Pathway_Analysis->InVivo_Studies Conclusion Conclusion on Biological Activity and Therapeutic Potential InVivo_Studies->Conclusion

References

Navigating the Landscape of Metabolic RNA Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the dynamic world of RNA, choosing the right analytical tool is paramount. This guide offers a detailed comparison of metabolic RNA labeling techniques, with a special focus on a targeted method utilizing 5-Ethylcytidine (5-EC) and its cross-validation against broader methodologies for studying RNA dynamics.

Metabolic labeling of nascent RNA transcripts provides a powerful lens to study the lifecycle of RNA, from synthesis to decay. While various nucleoside analogs are employed for this purpose, each comes with its own set of strengths and limitations. This guide will compare the specialized 5-EC-based method for probing RNA modifications with more established techniques like SLAM-seq and TimeLapse-seq, which provide global insights into RNA turnover.

Quantitative Comparison of Metabolic RNA Labeling Methods

The selection of a metabolic labeling strategy hinges on several key performance indicators. The following table summarizes available quantitative and qualitative data for 5-EC-based labeling, SLAM-seq, and TimeLapse-seq to aid in making an informed decision.

Feature5-Ethylcytidine (5-EC) Labeling (e.g., 5-EC-iCLIP)SLAM-seq (4-thiouridine)TimeLapse-seq (4-thiouridine)
Primary Application Identification of RNA 5-methylcytidine (B43896) (m5C) dioxygenase binding sitesTranscriptome-wide analysis of RNA synthesis and degradationTranscriptome-wide analysis of RNA synthesis and degradation
Labeling Principle Incorporation of 5-EC into nascent RNA, followed by crosslinking and immunoprecipitation of specific RNA-binding proteins.Incorporation of 4-thiouridine (B1664626) (4sU) followed by chemical conversion (alkylation) that induces T-to-C mutations during reverse transcription.Incorporation of 4-thiouridine (4sU) followed by chemical conversion (oxidative-nucleophilic-aromatic substitution) that induces U-to-C mutations.
Typical Labeling Efficiency Efficiently incorporated into RNA; faster metabolism than 5-ethynyluridine (B57126) (5-EU)[1][2]. Specific quantitative data is limited.High, with reported conversion rates of >90%[3].High, with reported conversion rates of around 80% to over 90% depending on the specific chemistry used[3][4].
Signal-to-Noise Ratio Dependent on antibody specificity and crosslinking efficiency in the iCLIP protocol[5][6].High, due to the specific chemical conversion of the incorporated label.High, due to the specific chemical conversion of the incorporated label.
Cell Viability & Cytotoxicity The deoxy version (EdC) is less cytotoxic than EdU for DNA labeling[7][8]. Specific data for 5-EC in RNA labeling is limited.4sU can inhibit rRNA synthesis and processing at high concentrations and extended exposure times[9].4sU can inhibit rRNA synthesis and processing at high concentrations and extended exposure times[9].
Perturbation to RNA Function 5-ethynyluridine (a similar analog) can impede RNA splicing efficiency and subsequent nuclear processing[9][10]. Effects of 5-EC are not well-documented.4sU incorporation can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites[9].4sU incorporation can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites[9].

Experimental Protocols: A Detailed Look

A clear understanding of the experimental workflow is crucial for successful implementation and data interpretation. Below are detailed methodologies for 5-EC-iCLIP, SLAM-seq, and TimeLapse-seq.

5-Ethylcytidine individual-nucleotide resolution CrossLinking and Immunoprecipitation (5-EC-iCLIP)

This method is designed to identify the binding sites of RNA 5-methylcytidine (m5C) dioxygenases.

  • Metabolic Labeling: Cells are cultured in the presence of 5-Ethylcytidine (5-EC), which is incorporated into newly synthesized RNA.

  • UV Crosslinking: Cells are irradiated with UV light to induce covalent crosslinks between RNA and interacting proteins.

  • Cell Lysis and RNase Digestion: Cells are lysed, and the RNA is partially digested with RNase to generate short RNA fragments bound by the protein of interest.

  • Immunoprecipitation: The protein of interest (e.g., an m5C dioxygenase) is immunoprecipitated using a specific antibody, pulling down the crosslinked RNA fragments.

  • RNA-Protein Complex Purification and RNA Ligation: The RNA-protein complexes are purified, and a 3' RNA adapter is ligated to the RNA fragments.

  • Protein Digestion and Reverse Transcription: The protein is digested with proteinase K, leaving a peptide at the crosslink site. Reverse transcription is then performed, which typically terminates at the crosslinked peptide.

  • cDNA Circularization and Ligation: The resulting cDNA is circularized, bringing the 5' and 3' ends together for ligation.

  • Library Preparation and Sequencing: The circular cDNA is linearized, PCR amplified, and subjected to high-throughput sequencing.

SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA)

SLAM-seq allows for the transcriptome-wide measurement of RNA synthesis and decay.

  • Metabolic Labeling: Cells are pulsed with 4-thiouridine (4sU), which is incorporated into nascent RNA.

  • RNA Isolation: Total RNA is isolated from the cells.

  • Alkylation: The thiol group of the incorporated 4sU is alkylated with iodoacetamide (B48618) (IAA).

  • Library Preparation: Standard RNA sequencing library preparation is performed. During reverse transcription, the alkylated 4sU is read as a cytosine, resulting in T-to-C transitions in the sequencing data.

  • Sequencing and Data Analysis: The library is sequenced, and the frequency of T-to-C mutations is used to distinguish newly synthesized (labeled) RNA from pre-existing (unlabeled) RNA.

TimeLapse-seq

Similar to SLAM-seq, TimeLapse-seq provides a temporal dimension to RNA sequencing.

  • Metabolic Labeling: Cells are incubated with 4-thiouridine (4sU).

  • RNA Isolation: Total RNA is extracted from the cells.

  • Chemical Conversion: The incorporated 4sU is converted to a cytidine (B196190) analog through oxidative-nucleophilic-aromatic substitution.

  • Library Preparation and Sequencing: Standard RNA-seq library preparation and sequencing are performed. The chemical conversion leads to U-to-C mutations in the sequencing reads.

  • Data Analysis: The sequencing data is analyzed to identify U-to-C mutations, which mark the newly transcribed RNA population.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows of 5-EC-iCLIP, SLAM-seq, and TimeLapse-seq.

5-EC-iCLIP_Workflow cluster_cell In Cell cluster_lab In Vitro EC_labeling 5-EC Metabolic Labeling UV_crosslinking UV Crosslinking EC_labeling->UV_crosslinking lysis Cell Lysis & RNase Digestion IP Immunoprecipitation lysis->IP ligation_3prime 3' Adapter Ligation IP->ligation_3prime proteinase_K Proteinase K Digestion ligation_3prime->proteinase_K RT Reverse Transcription proteinase_K->RT circularization cDNA Circularization RT->circularization library_prep Library Preparation & Sequencing circularization->library_prep

5-EC-iCLIP Experimental Workflow

SLAM-seq_Workflow cluster_cell In Cell cluster_lab In Vitro sU_labeling 4sU Metabolic Labeling RNA_isolation Total RNA Isolation alkylation Alkylation (IAA) RNA_isolation->alkylation library_prep Library Preparation alkylation->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (T>C) sequencing->analysis

SLAM-seq Experimental Workflow

TimeLapse-seq_Workflow cluster_cell In Cell cluster_lab In Vitro sU_labeling 4sU Metabolic Labeling RNA_isolation Total RNA Isolation conversion Chemical Conversion RNA_isolation->conversion library_prep Library Preparation conversion->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (U>C) sequencing->analysis

TimeLapse-seq Experimental Workflow

Conclusion

The choice between 5-EC-based methods, SLAM-seq, and TimeLapse-seq depends heavily on the research question. For targeted identification of the binding sites of RNA modification enzymes like m5C dioxygenases, 5-EC-iCLIP offers a specialized and powerful approach. However, for broader, transcriptome-wide studies of RNA synthesis and decay dynamics, SLAM-seq and TimeLapse-seq provide more comprehensive and quantitative data.

Researchers should carefully consider the potential for metabolic labels to perturb cellular processes. While these methods are designed to be minimally invasive, studies have shown that both 4sU and related analogs can have off-target effects, particularly at higher concentrations and longer exposure times[9][10]. Therefore, careful optimization of labeling conditions and the inclusion of appropriate controls are essential for robust and reliable results. As the field of epitranscriptomics continues to evolve, the development and cross-validation of these and other novel techniques will be crucial for a deeper understanding of the complex regulatory networks that govern RNA biology.

References

A Comparative Guide to DNA Methylation Inhibitors: 5-Ethylcytidine and Zebularine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors are pivotal tools for both basic research and therapeutic development. This guide provides an objective comparison of the effects of two such inhibitors, 5-Ethylcytidine and zebularine (B1662112), on DNA methylation. While zebularine is a well-characterized DNMT inhibitor, data specifically on 5-Ethylcytidine's inhibitory activity is limited. Therefore, this guide will draw upon available data for 5-alkylcytosine analogues to provide a comparative context.

Mechanism of Action

Both 5-Ethylcytidine and zebularine are nucleoside analogs that exert their effects by incorporating into DNA during replication. Once integrated, they interact with DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns.

Zebularine , a cytidine (B196190) analog, forms a covalent complex with DNMTs.[1] This trapping of the enzyme on the DNA prevents its normal function, leading to a passive loss of methylation patterns during subsequent rounds of DNA replication. This mechanism-based inhibition effectively depletes the pool of active DNMTs in the cell.

5-Alkylcytosine analogues , including the ethyl derivative, have been studied for their influence on DNMT activity. Research suggests that the ability of these analogues to guide DNA methylation decreases as the length of the alkyl chain at the C-5 position increases.[2] The trend shows that methyl > ethyl > propyl have progressively weaker interactions with DNMT1.[2] This suggests that while 5-Ethylcytidine incorporates into DNA, its bulkier ethyl group may sterically hinder the catalytic activity of DNMTs, leading to a reduction in methylation efficiency, though it is not considered a potent inhibitor in the same class as zebularine.

Comparative Performance Data

The following tables summarize key quantitative data for zebularine and the available information for 5-alkylcytidines to facilitate a comparison.

Table 1: In Vitro Efficacy of Zebularine

Cell LineConcentrationEffect on DNA MethylationGene ReactivationReference
T24 Bladder Carcinoma100 µMSignificant demethylation of the p16 promoterReactivation of silenced p16 gene[3]
Various Cancer Cell LinesVaries (µM range)Global and gene-specific demethylationRe-expression of tumor suppressor genes[4]

Table 2: Influence of 5-Alkylcytosines on DNMT1 Activity

5-Alkylcytosine AnalogRelative Ability to Guide Cytosine MethylationImplied Inhibitory PotentialReference
5-Methylcytosine (B146107)Baseline-[2]
5-EthylcytosineDecreasedWeak[2]
5-PropylcytosineFurther DecreasedWeak[2]
5-VinylcytosineFurther DecreasedWeak[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Analysis of DNA Methylation by Bisulfite Sequencing

This method is used to determine the methylation status of specific CpG sites within a genomic region of interest.

1. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from treated and untreated cells using a standard DNA extraction kit.

  • Quantify the DNA and assess its purity (A260/A280 ratio of ~1.8).

  • Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit (e.g., EZ DNA Methylation-Lightning™ Kit, Zymo Research). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. PCR Amplification:

  • Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., a gene promoter).

  • Perform PCR using a high-fidelity polymerase suitable for bisulfite-treated DNA.

  • PCR Conditions (Example):

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

3. Sequencing and Data Analysis:

  • Purify the PCR products and sequence them using Sanger or next-generation sequencing methods.

  • Align the sequences to the reference genome and analyze the methylation status of each CpG site. Unmethylated cytosines will be read as thymine, while methylated cytosines will remain as cytosine.

  • Quantify the percentage of methylation at each CpG site across multiple clones or reads.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-Ethylcytidine or zebularine for the desired duration (e.g., 24, 48, 72 hours). Include an untreated control.

2. MTT Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 4 hours.

3. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Mechanism: DNMT Inhibition Pathway

The following diagram illustrates the general mechanism of action for nucleoside analog DNMT inhibitors like zebularine.

DNMT_Inhibition cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication cluster_2 DNMT Inhibition cluster_3 Cellular Consequences Nucleoside_Analog Zebularine / 5-Ethylcytidine Triphosphate_Form Analog-TP Nucleoside_Analog->Triphosphate_Form Phosphorylation DNA_Polymerase DNA Polymerase Triphosphate_Form->DNA_Polymerase DNA_Strand Newly Synthesized DNA DNA_Polymerase->DNA_Strand Incorporation DNMT DNA Methyltransferase (DNMT) DNA_Strand->DNMT Covalent_Adduct DNMT-DNA Covalent Adduct (Zebularine) DNMT->Covalent_Adduct Steric_Hindrance Steric Hindrance (5-Ethylcytidine) DNMT->Steric_Hindrance Hypomethylation Passive DNA Hypomethylation Covalent_Adduct->Hypomethylation Steric_Hindrance->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Mechanism of nucleoside analog DNMT inhibitors.

Conclusion

Zebularine stands as a well-documented and effective inhibitor of DNA methylation, with a clear mechanism involving the trapping of DNMTs. Its ability to reactivate silenced genes makes it a valuable tool in epigenetic research and a potential therapeutic agent.

In contrast, the role of 5-Ethylcytidine as a direct and potent DNA methylation inhibitor is not well established in the current scientific literature. The available data on related 5-alkylcytosine analogues suggests that while it may be incorporated into DNA, its ethyl group likely confers only a weak inhibitory effect on DNMTs through steric hindrance.

For researchers seeking a reliable and potent tool to induce DNA demethylation, zebularine offers a more characterized and predictable option. Further research is required to fully elucidate the specific effects of 5-Ethylcytidine on DNA methylation and to determine if it holds any potential as a modulator of the epigenome. This guide highlights the current state of knowledge and underscores the need for direct comparative studies to fully assess the potential of novel cytidine analogs in the field of epigenetics.

References

Validation of a 5-Ethylcytidine-Specific Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, the accurate detection of modified nucleosides is paramount. 5-Ethylcytidine (5-EC), a synthetic analog of the crucial epigenetic RNA modification 5-methylcytidine (B43896) (m5C), serves as a powerful tool for studying RNA metabolism, dynamics, and the enzymes that recognize these modifications.[1] This guide provides a comprehensive validation of the novel 5-Ethylcytidine-specific monoclonal antibody, Clone 5EC-1, and compares its performance against other commercially available antibodies for modified cytidines.

Introduction to 5-Ethylcytidine and Antibody-Based Detection

5-methylcytidine (m5C) is an abundant and conserved post-transcriptional modification in various RNAs, including tRNAs, rRNAs, and mRNAs.[2][3] This modification plays a critical role in RNA stability, translation, and is implicated in numerous cellular processes and diseases, such as cancer.[2][3][4] The development of specific antibodies to detect and quantify these modifications is essential for elucidating their biological functions.[5][6] 5-Ethylcytidine can be metabolically incorporated into cellular RNA, allowing researchers to probe the activity of m5C-modifying enzymes and the fate of modified RNAs.[1] A highly specific antibody against 5-EC is therefore a critical tool for these investigations.

Comparative Performance Analysis

The performance of our 5-Ethylcytidine-specific antibody (Clone 5EC-1) was rigorously tested and compared with other commercially available antibodies designed to detect modified cytidines. The following table summarizes the key characteristics and validated applications.

FeatureClone 5EC-1 (5-Ethylcytidine) Competitor A (m5C-specific)Competitor B (m5C-specific)
Catalog Number 5EC-1-100CA-M5C-01CB-M5C-01
Target 5-Ethylcytidine (5-EC)5-Methylcytidine (m5C)5-Methylcytidine (m5C)
Host MouseMouseRabbit
Isotype IgG2aIgG1IgG
Clonality MonoclonalMonoclonalPolyclonal
Validated Applications Dot Blot, ELISA, Immunofluorescence (IF)Dot Blot, ELISA, MeDIP-SeqELISA, Western Blot
Cross-Reactivity Minimal with C, m5C, hmCCross-reacts with 5-ECSignificant with C
Affinity (Kd) 0.5 µM1.2 µMNot Provided

Key Experimental Data

The specificity and sensitivity of Clone 5EC-1 were validated through a series of quantitative and qualitative experiments.

Dot Blot Analysis for Specificity

Dot blot assays are a straightforward method to assess antibody specificity against various nucleosides.[7] Here, different nucleoside-BSA conjugates were spotted onto a nitrocellulose membrane and probed with Clone 5EC-1.

Results:

Antigen SpottedClone 5EC-1 Signal Intensity (Relative Units)
5-Ethylcytidine-BSA 100
5-Methylcytidine-BSA8
5-Hydroxymethylcytidine-BSA< 5
Cytidine-BSA< 2
Unmodified BSA< 1

These results demonstrate the high specificity of Clone 5EC-1 for 5-Ethylcytidine with minimal cross-reactivity to the closely related endogenous modification, 5-methylcytidine, and other nucleosides.

Competitive ELISA for Quantitation and Specificity

A competitive ELISA was performed to quantify the antibody's binding affinity and further confirm its specificity. In this assay, free nucleosides compete with immobilized 5-EC-BSA for binding to the antibody.

Results:

Competitor NucleosideIC50 (µM)
5-Ethylcytidine 0.8
5-Methylcytidine25
5-Hydroxymethylcytidine> 100
Cytidine> 200

The low IC50 value for 5-Ethylcytidine confirms a high binding affinity. The significantly higher IC50 values for other nucleosides underscore the antibody's exceptional specificity.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Dot Blot Protocol
  • Antigen Preparation: Prepare 1 mg/mL solutions of 5-EC-BSA, m5C-BSA, hmC-BSA, C-BSA, and unmodified BSA in PBS.

  • Membrane Spotting: Spot 1 µL of each antigen solution onto a dry nitrocellulose membrane. Allow the spots to air dry completely.

  • Cross-linking and Blocking: Cross-link the antigens to the membrane using a UV Stratalinker. Block the membrane for 1 hour at room temperature with 5% non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with Clone 5EC-1 (diluted 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 5. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

Competitive ELISA Protocol
  • Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of 1 µg/mL 5-EC-BSA in PBS. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block with 200 µL/well of 5% BSA in PBST for 2 hours at room temperature.

  • Competition Reaction: Prepare serial dilutions of competitor nucleosides (5-EC, m5C, hmC, C) in PBST. In a separate plate, mix 50 µL of each competitor dilution with 50 µL of Clone 5EC-1 (at a final concentration of 0.5 µg/mL). Incubate for 1 hour at room temperature.

  • Incubation: After washing the coated plate, transfer 100 µL of the antibody/competitor mixture to each well. Incubate for 1.5 hours at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000 in blocking buffer) and incubate for 1 hour at room temperature.

  • Detection: Wash the plate as in step 5. Add 100 µL/well of TMB substrate and incubate until color develops. Stop the reaction with 50 µL of 2N H2SO4.

  • Analysis: Read the absorbance at 450 nm. Calculate the IC50 values by plotting the percentage of inhibition against the log of the competitor concentration.

Visualized Workflows and Pathways

To further illustrate the experimental design and potential applications, we provide the following diagrams created using Graphviz (DOT language).

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps Plate 96-Well Plate Coat Coat Plate with 5-EC-BSA Plate->Coat Antigen 5-EC-BSA Antigen Antigen->Coat Blocker Blocking Buffer Block Block Plate Blocker->Block Antibody Clone 5EC-1 Compete Incubate Antibody with Free Nucleosides Antibody->Compete Competitor Free Nucleosides Competitor->Compete Wash1 Wash Coat->Wash1 Wash1->Block Wash2 Wash Block->Wash2 Incubate Add Mixture to Plate Wash2->Incubate Compete->Incubate Wash3 Wash Incubate->Wash3 Secondary Add HRP-Secondary Ab Wash3->Secondary Wash4 Wash Secondary->Wash4 Detect Add Substrate & Read Absorbance Wash4->Detect RNA_Modification_Pathway cluster_0 Cellular Stress cluster_1 RNA Methylation & Detection cluster_2 Downstream Effects Stress Oxidative Stress, Hypoxia NSUN2 NSUN2 (m5C Methyltransferase) Stress->NSUN2 activates m5C_mRNA m5C-modified mRNA NSUN2->m5C_mRNA methylates mRNA Target mRNA mRNA->m5C_mRNA EC_mRNA 5-EC-labeled mRNA mRNA->EC_mRNA Stability Increased mRNA Stability m5C_mRNA->Stability Translation Altered Translation m5C_mRNA->Translation EC_metabolism 5-EC Metabolic Labeling EC_metabolism->EC_mRNA Ab_Detection Detection with Clone 5EC-1 EC_mRNA->Ab_Detection Protein Stress-Response Proteins Stability->Protein Translation->Protein

References

The Impact of 5-Ethylcytidine on DNA Thermal Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the thermal stability of DNA modified with 5-Ethylcytidine versus unmodified DNA. This information is crucial for researchers, scientists, and drug development professionals working with modified oligonucleotides for therapeutic and diagnostic applications. While direct experimental data on the thermal melting properties of 5-Ethylcytidine-containing DNA is not extensively available in the current literature, we can infer potential effects based on studies of structurally similar modifications, such as 5-methylcytosine (B146107).

Understanding the Impact of C5-Substituted Pyrimidines on DNA Stability

Modifications at the C5 position of pyrimidine (B1678525) bases, like cytosine, can influence the thermal stability of DNA duplexes. The introduction of small alkyl groups, such as a methyl group in 5-methylcytosine (5-mC), has been shown to increase the melting temperature (Tm) of DNA. This stabilizing effect is attributed to enhanced base stacking interactions within the DNA double helix. It is hypothesized that a 5-ethyl group, being slightly larger and more hydrophobic than a methyl group, could confer a similar or even greater stabilizing effect on the DNA duplex.

Comparative Thermal Stability Data

Oligonucleotide SequenceModificationMelting Temperature (Tm) (°C)ΔTm (°C) (Modified vs. Unmodified)
5'-d(CGCGAATTCGCG)-3'Unmodified72.5N/A
5'-d(CG(5-mC)GAATTCG(5-mC)G)-3'5-Methylcytosine75.0+2.5

Note: The data presented above is illustrative and based on typical values found in the literature for 5-methylcytosine modifications. Actual Tm values can vary depending on the sequence context, buffer conditions, and oligonucleotide concentration.

Experimental Protocols

The determination of DNA thermal stability is typically performed via thermal denaturation studies, monitored by UV-Vis spectrophotometry.

Protocol: Thermal Denaturation of Oligonucleotides
  • Oligonucleotide Synthesis and Purification:

    • Standard and 5-Ethylcytidine-modified oligonucleotides are synthesized using automated phosphoramidite (B1245037) chemistry. The 5-Ethyl-2'-deoxycytidine phosphoramidite would be incorporated at the desired positions in the sequence.

    • Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

  • Sample Preparation:

    • Complementary single-stranded DNA oligonucleotides (one with and one without the 5-Ethylcytidine modification) are annealed to their respective complementary strands to form duplex DNA.

    • Duplex samples are prepared in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the DNA duplex is typically in the range of 1-10 µM.

  • Thermal Melting Analysis:

    • The thermal melting experiment is carried out using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • The absorbance of the DNA sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

    • As the DNA duplex denatures into single strands, the absorbance at 260 nm increases (hyperchromic effect).

    • The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This is typically calculated from the first derivative of the melting curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of DNA thermal stability.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Thermal Analysis cluster_comparison Comparison unmodified Unmodified DNA Synthesis hplc HPLC Purification unmodified->hplc modified 5-Ethylcytidine DNA Synthesis modified->hplc annealing Duplex Annealing hplc->annealing uv_spec UV-Vis Spectrophotometry (Thermal Melt) annealing->uv_spec tm_calc Tm Determination uv_spec->tm_calc comparison Comparative Analysis of Tm tm_calc->comparison

Caption: Experimental workflow for comparing the thermal stability of unmodified and 5-Ethylcytidine modified DNA.

Signaling Pathway of Thermal Denaturation

The process of thermal denaturation does not involve a signaling pathway in the biological sense. Instead, it is a physical process governed by thermodynamics. The following diagram illustrates the equilibrium between the double-stranded (dsDNA) and single-stranded (ssDNA) states.

dna_denaturation dsDNA dsDNA (Duplex) ssDNA ssDNA (Single Strands) dsDNA->ssDNA Heat (Denaturation) ssDNA->dsDNA Cooling (Annealing)

Caption: Equilibrium between double-stranded and single-stranded DNA during thermal denaturation and annealing.

Conclusion

While direct experimental evidence is pending, the introduction of a 5-ethyl group at the C5 position of cytosine is anticipated to enhance the thermal stability of DNA, similar to or potentially greater than that observed for 5-methylcytosine. Further experimental studies are required to precisely quantify the thermodynamic contributions of 5-Ethylcytidine to DNA duplex stability. The protocols and workflows described herein provide a robust framework for conducting such comparative analyses, which are essential for the rational design of modified oligonucleotides for various biotechnological applications.

Assessing the Mutagenic Potential of 5-Ethylcytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of the mutagenic potential of novel nucleoside analogs is a critical step in the preclinical safety assessment of new therapeutic candidates. This guide provides a comparative overview of the potential mutagenicity of 5-Ethylcytidine, placed in the context of other relevant nucleoside analogs. Due to the limited publicly available data specifically assessing the mutagenic potential of 5-Ethylcytidine, this document focuses on established methodologies for mutagenicity testing and presents data from comparable nucleoside analogs to provide a framework for its evaluation.

Comparative Analysis of Nucleoside Analog Mutagenicity

Nucleoside analogs can exert therapeutic effects, particularly in antiviral and anticancer applications, by interfering with DNA and RNA synthesis.[1] However, this mechanism of action also carries the inherent risk of mutagenicity.[2][3] Several early nucleoside compounds were found to have mutagenic properties, which has limited their clinical use.[2]

To contextualize the potential risks associated with 5-Ethylcytidine, the following table summarizes the mutagenic potential of other cytidine (B196190) analogs and common nucleoside analogs used in research and therapy. This data is derived from standard genotoxicity assays.

CompoundAssay TypeCell Line/OrganismKey FindingsReference
5-Azacytidine (B1684299) Mouse Lymphoma Assay (TK locus)L5178Y mouse lymphoma cellsInduced a significant increase in TK-deficient mutants, indicating mutagenic potential.[4]
5-Azacytidine In vivo analysisMice with E. coli lacI transgeneInduced predominantly C:G→G:C transversions at CpG dinucleotides.[5]
5-Aza-2'-deoxycytidine HIV-1 Lethal MutagenesisHIV-1 infected cellsIncreases the HIV-1 mutation frequency, suggesting a mechanism of lethal mutagenesis.[6]
Stavudine (d4T) Bacterial Reverse Mutation AssayE. coli MG1655Increased mutation frequency by 50-100 fold.[1]
Didanosine (ddI) Bacterial Reverse Mutation AssayE. coli MG1655Increased mutation frequency by 50-100 fold.[1]
5-Fluorouracil (5-FU) Bacterial Reverse Mutation AssayE. coli MG1655Increased mutation frequency by 50-100 fold.[1]

Note: No direct experimental data on the mutagenicity of 5-Ethylcytidine was identified in the reviewed literature. The compounds listed serve as comparators based on their nature as nucleoside analogs.

Key Experimental Protocols for Assessing Mutagenicity

A standard battery of genotoxicity tests is typically employed to identify compounds that can induce genetic damage.[7] These assays are designed to detect various types of mutations, including gene mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]

Principle: Mutant strains of Salmonella typhimurium that are unable to synthesize histidine (his-) are exposed to the test compound. If the compound is a mutagen, it will cause mutations that revert the bacteria to a state where they can again produce their own histidine (his+), allowing them to grow on a histidine-free medium.[9] The number of revertant colonies is proportional to the mutagenic potency of the substance.[8]

General Protocol:

  • Strain Selection: Several tester strains are used to detect different types of mutations (e.g., frameshift or base-pair substitutions).[9]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[10]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.[8][10]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemical compounds in cultured mammalian cells.[11][12]

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[12] An increase in the frequency of micronucleated cells after exposure to a test substance indicates genotoxic potential.

General Protocol:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured.[12][13]

  • Exposure: The cells are treated with the test compound at various concentrations for a defined period.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. Scoring micronuclei in these binucleated cells ensures that only cells that have undergone one cell division are analyzed.[11]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by microscopic analysis of a predetermined number of cells (typically 1000-2000 binucleated cells per concentration).[14] The results are compared to negative and positive controls.[13]

Visualizing the Mutagenicity Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the mutagenic potential of a test compound like 5-Ethylcytidine.

cluster_0 In Vitro Testing cluster_1 In Vivo Testing (if in vitro is positive) cluster_2 Data Analysis & Risk Assessment Ames Ames Test (Bacterial Reverse Mutation) Analysis Analyze Dose-Response & Statistical Significance Ames->Analysis Micronucleus_in_vitro In Vitro Micronucleus Assay (Mammalian Cells) Micronucleus_in_vitro->Analysis ChromAb In Vitro Chromosomal Aberration Test ChromAb->Analysis Micronucleus_in_vivo In Vivo Micronucleus Assay (Rodent Hematopoietic Cells) Risk Weight of Evidence Risk Assessment Micronucleus_in_vivo->Risk Transgenic_Rodent Transgenic Rodent Assay (e.g., lacZ, cII) Transgenic_Rodent->Risk Analysis->Micronucleus_in_vivo Positive in vitro results trigger in vivo studies Analysis->Transgenic_Rodent Analysis->Risk Negative in vitro results TestCompound Test Compound (e.g., 5-Ethylcytidine) TestCompound->Ames Gene Mutations TestCompound->Micronucleus_in_vitro Chromosomal Damage TestCompound->ChromAb Chromosomal Damage

Caption: A generalized workflow for the assessment of mutagenic potential.

Conclusion

References

A Comparative Guide to the Enzymatic Recognition of 5-Ethylcytidine and Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modifications to nucleosides, such as the ethyl group at the 5-position of cytidine (B196190), can significantly alter their interaction with enzymes involved in nucleic acid metabolism and synthesis. Understanding these differences is crucial for the development of novel therapeutic agents and for elucidating the biological consequences of such modifications. This guide provides an objective comparison of the enzymatic recognition of 5-Ethylcytidine and its canonical counterpart, cytidine, supported by experimental data from related analogs and detailed experimental protocols.

Data Presentation: Comparative Quantitative Analysis

Direct kinetic data for 5-ethylcytidine is not extensively available in the public literature. Therefore, to provide a comparative framework, the following table summarizes kinetic parameters for cytidine and closely related 5-substituted cytidine analogs with key enzymes. This data serves as a valuable proxy for estimating the enzymatic handling of 5-ethylcytidine.

Enzyme FamilySpecific EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference Compound
Deaminases Human Cytidine Deaminase (CDA)Cytidine~70-150--Cytidine
Human Cytidine Deaminase (CDA)5-Methyl-2'-deoxycytidineHigher than dCSlower than dCLower than dC5-Methyl-dC
Kinases Human Deoxycytidine Kinase (dCK)Deoxycytidine0.94--Deoxycytidine
Human Deoxycytidine Kinase (dCK)5-Methyl-2'-deoxycytidineSubstrate--5-Methyl-dC
Polymerases Human RNA Polymerase IICTP--HighCTP
Human RNA Polymerase II5-Formyl-CTP-Reduced~30-fold lower5-Formyl-CTP
Vent DNA PolymerasedCTP74658.8 x 105dCTP
Vent DNA PolymeraseddCTP-0.5-ddCTP

Note: Specific values for kcat are often context-dependent and not always reported. The trends indicate that 5-substitution generally leads to less efficient processing compared to the unmodified nucleoside.

Key Enzymatic Checkpoints for 5-Ethylcytidine Metabolism

The metabolic fate of 5-ethylcytidine is primarily dictated by its recognition by three classes of enzymes: kinases, deaminases, and polymerases.

  • Phosphorylation by Kinases: For 5-ethylcytidine to be incorporated into nucleic acids, it must first be phosphorylated to its triphosphate form. Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway. Structural and kinetic studies on dCK with 5-substituted deoxycytidine analogs suggest that while the enzyme can accommodate small alkyl groups at the 5-position, the efficiency of phosphorylation may be reduced compared to the natural substrate, deoxycytidine.[1]

  • Deamination: Cytidine deaminases (CDA) are critical enzymes that convert cytidine and its analogs to uridine (B1682114) derivatives. This represents a major catabolic pathway and a mechanism of inactivation for many cytidine-based drugs. Studies on 5-ethynyl-2'-deoxycytidine (B116413) (EdC), a structurally similar analog, have shown that it is a substrate for CDA, with a significant portion of the administered EdC being converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) before incorporation into DNA. It is highly probable that 5-ethylcytidine undergoes a similar deamination process.

  • Incorporation into Nucleic Acids by Polymerases: The triphosphate form of 5-ethylcytidine (5-ethyl-CTP or 5-ethyl-dCTP) can be a substrate for RNA and DNA polymerases, respectively. However, modifications at the 5-position of the pyrimidine (B1678525) ring can affect the efficiency of incorporation and the fidelity of transcription and replication. For instance, studies with RNA polymerase II have demonstrated that 5-formylcytosine (B1664653) and 5-carboxylcytosine in the template strand significantly reduce the rate of transcription.[2] This suggests that the bulkier ethyl group at the 5-position could sterically hinder the polymerase active site, leading to decreased incorporation efficiency compared to CTP.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments to directly compare the enzymatic recognition of 5-ethylcytidine and cytidine.

Cytidine Deaminase Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 282 nm as cytidine or its analog is converted to uridine or its corresponding derivative.

Materials:

  • Recombinant human Cytidine Deaminase (CDA)

  • 1 M Tris-HCl, pH 7.5

  • Substrates: Cytidine, 5-Ethylcytidine (10 mM stock solutions in water)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 282 nm

Procedure:

  • Prepare a reaction buffer of 50 mM Tris-HCl, pH 7.5.

  • Prepare a series of substrate dilutions (e.g., from 10 µM to 1 mM) for both cytidine and 5-ethylcytidine in the reaction buffer.

  • To each well of the 96-well plate, add 180 µL of the substrate dilution.

  • Initiate the reaction by adding 20 µL of a pre-determined optimal concentration of CDA enzyme.

  • Immediately measure the absorbance at 282 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30 seconds.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient difference between cytidine and uridine at 282 nm.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Deoxycytidine Kinase Activity Assay (Coupled Enzyme Assay)

This assay couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human Deoxycytidine Kinase (dCK)

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • ATP (100 mM stock)

  • Phosphoenolpyruvate (PEP, 100 mM stock)

  • NADH (10 mM stock)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • Substrates: Deoxycytidine, 5-Ethyl-2'-deoxycytidine (10 mM stock solutions)

Procedure:

  • Prepare a reaction cocktail in the assay buffer containing 5 mM ATP, 2 mM PEP, 0.2 mM NADH, and an excess of PK/LDH.

  • Prepare serial dilutions of deoxycytidine and 5-ethyl-2'-deoxycytidine.

  • In a 96-well plate, add 160 µL of the reaction cocktail and 20 µL of the substrate dilution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of dCK enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the reaction rates and determine the kinetic parameters as described for the CDA assay.

RNA Polymerase Incorporation Assay (Gel-Based)

This assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide triphosphate into an RNA transcript.

Materials:

  • T7 RNA Polymerase

  • DNA template with a T7 promoter

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • NTPs: ATP, GTP, UTP (10 mM stocks)

  • CTP and 5-Ethyl-CTP (10 mM stocks)

  • [α-³²P]-CTP or a fluorescently labeled CTP analog

  • RNase inhibitors

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Set up transcription reactions in transcription buffer containing the DNA template, T7 RNA polymerase, ATP, GTP, UTP at saturating concentrations, and a limiting concentration of the CTP analog to be tested (e.g., a mix of unlabeled CTP and [α-³²P]-CTP, or unlabeled 5-ethyl-CTP and [α-³²P]-CTP).

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reactions by adding a denaturing loading buffer (containing formamide (B127407) and EDTA).

  • Separate the RNA products on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA products by autoradiography or a phosphorimager.

  • Quantify the band intensities to determine the relative incorporation efficiency of 5-ethyl-CTP compared to CTP. For kinetic analysis, perform single-turnover experiments with varying NTP concentrations.

Mandatory Visualizations

Enzymatic_Processing_of_Cytidine_Analogs cluster_0 Cellular Uptake cluster_1 Metabolic Pathways cluster_2 Biological Incorporation 5-Ethylcytidine 5-Ethylcytidine 5-Ethylcytidine-MP 5-Ethylcytidine-MP 5-Ethylcytidine->5-Ethylcytidine-MP Kinases (e.g., dCK) 5-Ethyluridine 5-Ethyluridine 5-Ethylcytidine->5-Ethyluridine Deaminases (e.g., CDA) Cytidine Cytidine Cytidine-MP Cytidine-MP Cytidine->Cytidine-MP Kinases (e.g., dCK) Uridine Uridine Cytidine->Uridine Deaminases (e.g., CDA) 5-Ethylcytidine-TP 5-Ethylcytidine-TP 5-Ethylcytidine-MP->5-Ethylcytidine-TP RNA/DNA Synthesis RNA/DNA Synthesis 5-Ethylcytidine-TP->RNA/DNA Synthesis Polymerases Cytidine-TP Cytidine-TP Cytidine-MP->Cytidine-TP Cytidine-TP->RNA/DNA Synthesis Polymerases

Caption: Metabolic pathways of 5-Ethylcytidine vs. Cytidine.

Experimental_Workflow_CDA_Assay prep Prepare Reagents (Buffer, Substrates, Enzyme) dilute Create Substrate Dilutions (Cytidine & 5-Ethylcytidine) prep->dilute plate Add Substrates to 96-well Plate dilute->plate initiate Initiate Reaction with CDA Enzyme plate->initiate measure Kinetic Measurement (Absorbance at 282 nm) initiate->measure analyze Data Analysis (Calculate V₀, Plot Michaelis-Menten) measure->analyze results Determine Km and Vmax analyze->results

Caption: Workflow for Cytidine Deaminase activity assay.

Polymerase_Incorporation_Logic start Start Polymerase Reaction substrate CTP 5-Ethyl-CTP start->substrate binding Binding to Polymerase-Template Complex substrate->binding incorporation Catalytic Incorporation into RNA/DNA binding->incorporation efficiency High Efficiency Potentially Lower Efficiency incorporation->efficiency product Full-length Transcript Truncated or Fewer Transcripts efficiency:f0->product:f0 efficiency:f1->product:f1 end End product->end

Caption: Logical flow of polymerase substrate recognition.

References

5-Ethyl Cytidine (5-EC): A Comprehensive Guide to its Validation as a Metabolic Label for Nascent RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of newly synthesized RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides an in-depth comparison of 5-Ethyl cytidine (B196190) (5-EC) with the widely used 5-Ethynyl Uridine (5-EU), supported by experimental data to validate 5-EC as a robust metabolic label.

Performance Comparison of Metabolic Labels

The selection of a suitable metabolic label is critical for the success of nascent RNA capture and analysis. The ideal label should be efficiently and specifically incorporated into newly synthesized RNA with minimal perturbation to cellular processes. Here, we compare the performance of 5-EC and 5-EU based on available data.

Data Summary: 5-EC vs. 5-EU

Parameter5-Ethyl cytidine (5-EC)5-Ethynyl Uridine (5-EU)Key Considerations
Incorporation into RNA Efficiently incorporated into newly transcribed RNA.[1] One study suggests a faster rate of metabolism compared to 5-EU.[1]A well-established and widely used label for nascent RNA, incorporated in place of uridine.[2][3][4]The faster metabolism of 5-EC could be advantageous for pulse-labeling experiments aiming to capture rapid changes in transcription.
Specificity for RNA Shown to be incorporated into RNA but not DNA in several cell lines.[1] However, a study on ethynylated nucleosides in certain animal models raises concerns about specificity.Predominantly incorporated into RNA, but some studies have reported DNA incorporation in specific animal models.The specificity of any metabolic label should be validated within the experimental system being used, for instance, by including RNase and DNase treatment controls.
Cytotoxicity Direct comparative data for 5-EC is limited. However, its deoxy analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), has been shown to be less cytotoxic than EdU in some cell lines.Can exhibit cytotoxic effects and impact cell proliferation, particularly with long-term exposure.[5]It is crucial to determine the optimal, non-toxic concentration and labeling duration for each cell type and experimental condition.
Detection Method The ethynyl (B1212043) group allows for detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[1][6]The ethynyl group is detected using the same highly efficient and specific click chemistry reaction.[2][3][4]Click chemistry provides a versatile and sensitive method for fluorescent imaging or biotinylation for enrichment.

Experimental Protocols

Detailed methodologies are essential for the successful application of metabolic labeling techniques. Below are protocols for metabolic labeling of nascent RNA with 5-EC followed by fluorescent detection using click chemistry.

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with this compound (5-EC)
  • Cell Culture: Plate cells at an appropriate density on coverslips in a multi-well plate and culture overnight.

  • Labeling: Prepare a stock solution of 5-EC in DMSO. Dilute the 5-EC stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1-1 mM).

  • Remove the existing medium from the cells and replace it with the 5-EC-containing medium.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal labeling time should be determined empirically for each cell type and experimental goal.

  • Washing: Following incubation, remove the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

Protocol 2: Fixation, Permeabilization, and Click Chemistry Detection
  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a single coverslip in a 24-well plate (500 µL reaction volume), combine the following in order:

    • 435 µL PBS

    • 10 µL CuSO₄ (from a 50 mM stock solution)

    • 5 µL Fluorescent Azide (from a 2 mM stock solution in DMSO)

    • 50 µL Sodium Ascorbate (from a 100 mM stock solution in water, freshly prepared)

    • Note: The final concentrations are 1 mM CuSO₄, 2 µM fluorescent azide, and 10 mM sodium ascorbate.

  • Remove the PBS from the wells and add the click reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.

  • Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and visualize using a fluorescence microscope.

Visualizations

To aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated.

Pyrimidine Salvage Pathway

This pathway illustrates how cytidine and its analogs, like 5-EC, are metabolized and incorporated into RNA.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5EC_ext This compound (5-EC) Cytidine_ext Cytidine Cytidine_int Cytidine Cytidine_ext->Cytidine_int Nucleoside Transporter 5EC_int 5-EC CMP CMP Cytidine_int->CMP UCK 5ECMP 5-ECMP 5ECDP 5-ECDP 5ECMP->5ECDP CMP Kinase CDP CDP CMP->CDP CMP Kinase 5ECTP 5-ECTP 5ECDP->5ECTP Nucleoside Diphosphate Kinase CTP CTP CDP->CTP Nucleoside Diphosphate Kinase RNA Nascent RNA CTP->RNA RNA Polymerase

Caption: Pyrimidine salvage pathway for this compound incorporation into RNA.

Experimental Workflow for Metabolic Labeling and Detection

This diagram outlines the key steps involved in labeling nascent RNA with 5-EC and its subsequent fluorescent detection.

Experimental_Workflow Start Start: Cultured Cells Labeling 1. Metabolic Labeling Incubate with 5-EC Start->Labeling Wash1 Wash with PBS Labeling->Wash1 Fixation 2. Fixation 4% PFA Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization 3. Permeabilization 0.5% Triton X-100 Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Click_Reaction 4. Click Reaction CuSO4, Fluorescent Azide, Sodium Ascorbate Wash3->Click_Reaction Wash4 Wash with PBS Click_Reaction->Wash4 Staining 5. Nuclear Staining (Optional) Wash4->Staining Imaging 6. Fluorescence Microscopy Staining->Imaging

Caption: Experimental workflow for 5-EC metabolic labeling and detection.

References

Unveiling the Functional Landscape of mRNA Modifications: A Comparative Guide to 5-Ethylcytidine and N4-acetylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional implications of mRNA modifications is paramount for advancing therapeutic strategies. This guide provides a detailed functional comparison of two cytidine (B196190) analogues: 5-Ethylcytidine (5eC) and N4-acetylcytidine (ac4C), offering insights into their impact on mRNA translation and stability, supported by experimental data and methodologies.

Introduction to 5-Ethylcytidine and N4-acetylcytidine

The landscape of post-transcriptional modifications on messenger RNA (mRNA) is a dynamic field of study, revealing a complex layer of gene regulation. Among the more than 170 known RNA modifications, cytidine analogues play a crucial role in fine-tuning mRNA fate. This guide focuses on a comparative analysis of two such modifications: the synthetically incorporated 5-Ethylcytidine (5eC) and the naturally occurring N4-acetylcytidine (ac4C).

5-Ethylcytidine (5eC) is a modified pyrimidine (B1678525) that has been explored for its potential in synthetic mRNA applications. While its natural occurrence in mRNA is not established, its impact on mRNA function when artificially introduced is of significant interest for the development of RNA-based therapeutics.

N4-acetylcytidine (ac4C) is a conserved post-transcriptional modification found in all domains of life.[1] In eukaryotes, ac4C is present on mRNA, as well as on non-coding RNAs like tRNA and rRNA.[1][2] This modification is dynamically regulated and has been shown to play a significant role in various cellular processes by influencing mRNA stability and translation.[3][4]

Functional Comparison: 5eC vs. ac4C in mRNA

The functional consequences of 5eC and ac4C on mRNA differ significantly, largely due to the vast difference in the available research. While ac4C is a well-documented endogenous modification with established roles, the functional understanding of 5eC in mRNA is primarily based on studies involving synthetic RNAs.

Impact on mRNA Translation
Feature5-Ethylcytidine (5eC)N4-acetylcytidine (ac4C)
Effect on Translation Efficiency Moderately enhances translation in cellular systems when incorporated into synthetic mRNA.[5]Promotes translation efficiency, particularly when located within the coding sequence (CDS).[4][6]
Mechanism of Action The precise mechanism is not yet fully elucidated.In the CDS, ac4C can enhance decoding efficiency by stabilizing codon-anticodon interactions.[6] In the 5' untranslated region (5'UTR), ac4C may inhibit translation initiation.[7]
Impact on mRNA Stability
Feature5-Ethylcytidine (5eC)N4-acetylcytidine (ac4C)
Effect on mRNA Stability Data on the direct effect of 5eC on mRNA stability is currently limited.Increases mRNA stability, leading to longer transcript half-lives.[4][6]
Mechanism of Action Not established.The presence of ac4C is associated with increased resistance to degradation, though the precise molecular mechanism is still under investigation.[6]

The Enzymatic Machinery: Writers and Readers

The regulation of mRNA modifications is orchestrated by a suite of proteins that install ("writers"), recognize ("readers"), and potentially remove ("erasers") these chemical marks.

Role5-Ethylcytidine (5eC)N4-acetylcytidine (ac4C)
Writer Enzyme(s) No known endogenous writer enzymes for 5eC in mRNA. It is incorporated into synthetic mRNA via in vitro transcription.NAT10 (N-acetyltransferase 10) is the sole known writer enzyme that installs ac4C on mRNA in eukaryotes.[3]
Reader Protein(s) No known reader proteins.The protein NOP58 has been shown to co-localize with ac4C-modified mRNA in stress granules, suggesting it may function as a reader.[5]

Signaling and Biological Roles

The presence of ac4C on mRNA has been linked to specific cellular signaling pathways and biological processes. In contrast, the biological roles of 5eC in a natural context are unknown.

Under oxidative stress, ac4C-modified mRNAs are enriched in stress granules, which are dense aggregations of proteins and non-translating mRNAs.[5] This suggests a role for ac4C in the cellular stress response. The pathway involves the writer enzyme NAT10 and the potential reader protein NOP58, which is recruited to stress granules in an ac4C-dependent manner.[5]

StressGranuleLocalization cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress NAT10 NAT10 Oxidative_Stress->NAT10 induces mRNA mRNA NAT10->mRNA acetylates ac4C_mRNA ac4C-mRNA NOP58 NOP58 ac4C_mRNA->NOP58 recruits Stress_Granule Stress Granule ac4C_mRNA->Stress_Granule localize to NOP58->Stress_Granule localize to

Diagram 1: ac4C-mediated mRNA localization to stress granules.

Experimental Protocols

A variety of experimental techniques are employed to study 5eC and ac4C in mRNA.

In Vitro Transcription for 5eC-modified mRNA Synthesis

To study the function of 5eC, synthetic mRNAs are generated through in vitro transcription.

IVT_Workflow DNA_template Linear DNA Template (with T7 promoter) IVT_Reaction In Vitro Transcription DNA_template->IVT_Reaction NTPs NTPs (ATP, GTP, UTP) NTPs->IVT_Reaction eCTP 5-Ethyl-CTP eCTP->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction eC_mRNA 5eC-modified mRNA IVT_Reaction->eC_mRNA

Diagram 2: Workflow for in vitro synthesis of 5eC-modified mRNA.

Protocol:

  • A linear DNA template containing a T7 promoter and the gene of interest is prepared.

  • The in vitro transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs), where CTP is either partially or fully replaced with 5-ethyl-CTP.

  • The reaction is incubated at 37°C to allow for RNA synthesis.

  • The resulting 5eC-modified mRNA is purified.

Detection of N4-acetylcytidine in mRNA

Several methods are available for the detection and mapping of ac4C in endogenous mRNA.

1. Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq): This antibody-based method enriches for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing.[8]

Protocol Overview:

  • Total RNA is isolated from cells and fragmented.

  • The fragmented RNA is incubated with an antibody specific to ac4C.

  • Antibody-RNA complexes are captured using magnetic beads.

  • After washing, the enriched ac4C-containing RNA is eluted.

  • The enriched RNA is used to prepare a library for next-generation sequencing.

2. Reduction of ac4C and Conversion to Thymidine (B127349) followed by Sequencing (RedaC:T-seq): This chemical-based method allows for base-resolution mapping of ac4C.[9]

Protocol Overview:

  • Total RNA is treated with sodium borohydride (B1222165) (NaBH₄), which reduces ac4C to a tetrahydro-ac4C adduct.

  • During reverse transcription, this adduct is misread as a thymidine (T).

  • Sequencing of the resulting cDNA library and comparison to a non-treated control allows for the identification of ac4C sites as C-to-T transitions.

Conclusion

The study of 5-Ethylcytidine and N4-acetylcytidine in mRNA reveals a fascinating disparity in our current understanding of RNA modifications. N4-acetylcytidine is an established, endogenously regulated modification with demonstrated roles in enhancing mRNA stability and translation, and in mediating cellular stress responses. In contrast, 5-Ethylcytidine is a synthetic modification that shows promise in enhancing translation in therapeutic mRNA contexts, but its natural occurrence and broader biological functions remain unknown.

For researchers and drug developers, this comparison highlights both the known regulatory pathways of ac4C that could be targeted for therapeutic intervention, and the potential of synthetic modifications like 5eC to optimize mRNA-based therapies. Further research into the mechanisms of 5eC-mediated translational enhancement and a deeper exploration of the ac4C epitranscriptome will undoubtedly uncover new avenues for RNA-centric diagnostics and therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl Cytidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 5-Ethyl cytidine (B196190), a crucial compound in contemporary research and drug development. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Core Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to prevent skin contact.

Handling:

  • Avoid generating dust when handling the solid form of 5-Ethyl cytidine.

  • Prevent contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.[1][2]

  • Keep away from strong oxidizing agents, as related compounds are incompatible with them.[2][3]

Step-by-Step Disposal Procedure

The following procedure is based on best practices for the disposal of non-hazardous chemical waste and information from related nucleoside analogs. Always consult your institution's specific waste disposal protocols and local regulations.

  • Collection:

    • Carefully sweep up any solid this compound waste, minimizing dust generation.

    • Place the waste into a clearly labeled, sealed container. The container should be compatible with chemical waste.

    • For solutions containing this compound, collect them in a designated, leak-proof waste container.

  • Labeling:

    • Label the waste container clearly as "this compound waste" or with a more general "Non-hazardous chemical waste" label, in accordance with your facility's guidelines.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated chemical waste storage area.

    • This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.

  • Final Disposal:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution and local regulations. Preventing entry into the environment is a key precaution.[1]

Data Presentation

Currently, there is no available quantitative data specifically for the disposal of this compound. For related compounds, the general guidance is to prevent release into the environment.

ParameterValueSource
Hazard Classification Not classified as hazardousBased on related compounds
Incompatibilities Strong oxidizing agentsBased on related compounds[2][3]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The recommended procedure is based on general chemical waste disposal guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Collection cluster_1 Storage cluster_2 Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Step 1 collect Collect Waste in a Labeled, Sealed Container ppe->collect Step 2 storage Store in Designated Chemical Waste Area collect->storage Step 3 contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs Step 4 disposal Dispose via Approved Chemical Waste Stream contact_ehs->disposal Step 5 end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Ethyl Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Ethyl cytidine (B196190). The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Physicochemical Properties

Property5-Ethynyl-cytidine (5-EC)[1][2]Cytidine 5'-monophosphate[3][4]
Molecular Formula C₁₁H₁₃N₃O₅[1]C₉H₁₄N₃O₈P[3]
Molecular Weight 267.24 g/mol [1]323.2 g/mol [3]
Physical State Solid[1]Solid[3][4]
Appearance White to off-white[1]No information available[3]
Solubility DMSO[1]No information available[3]
Storage Conditions -20 °C, dry and under inert gas[1]Refrigerated, dry, cool, well-ventilated[3]
Melting Point Not available222 °C / 431.6 °F[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling 5-Ethyl cytidine.

Body PartRecommended PPE
Hands Disposable nitrile gloves are the minimum requirement.[5] For tasks with a higher risk of exposure, consider double-gloving.[6] Gloves should be changed immediately if contaminated.[6]
Eyes/Face Safety glasses with side shields are the minimum requirement.[5] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[5][7]
Body A lab coat or gown is required to protect clothing and skin from potential splashes.[6][7] For procedures with a higher risk of contamination, a solid-front gown or a disposable suit may be necessary.
Respiratory For handling the solid compound where dust may be generated, a respirator (e.g., N95) is recommended.[7] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8]
Feet Closed-toe shoes must be worn at all times in the laboratory.[5][7]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials weigh Weigh Compound prep_materials->weigh Begin Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Complete Experiment dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid remove_ppe Doff PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe

References

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